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2-{[3-(Trifluoromethyl)phenyl]amino}isonicotinic acid Documentation Hub

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  • Product: 2-{[3-(Trifluoromethyl)phenyl]amino}isonicotinic acid
  • CAS: 42729-22-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-{[3-(Trifluoromethyl)phenyl]amino}isonicotinic Acid: A Privileged Scaffold in Kinase Inhibitor Discovery

Introduction: Unveiling a Key Building Block in Modern Medicinal Chemistry In the landscape of contemporary drug discovery, particularly within oncology and inflammatory diseases, the strategic identification and utiliza...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Key Building Block in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, particularly within oncology and inflammatory diseases, the strategic identification and utilization of versatile chemical scaffolds are paramount. 2-{[3-(Trifluoromethyl)phenyl]amino}isonicotinic acid emerges as a significant heterocyclic building block, valued by medicinal chemists for its inherent structural features that are conducive to the development of potent and selective kinase inhibitors.[1] This technical guide provides an in-depth exploration of this compound, from its rational synthesis and chemical characteristics to its application in the generation of targeted therapeutics, supported by detailed experimental protocols and mechanistic insights.

The core structure, a fusion of an isonicotinic acid moiety and a 3-(trifluoromethyl)phenylamino group, presents a unique combination of properties. The trifluoromethyl (CF3) group is a well-established pharmacophore known to enhance crucial drug-like properties, including metabolic stability, lipophilicity, and binding affinity for target proteins.[1] The isonicotinic acid portion, with its carboxylic acid handle, offers a versatile point for synthetic elaboration, enabling the construction of diverse compound libraries through amide coupling and other functional group interconversions.[1]

This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive technical overview grounded in scientific literature and field-proven insights.

Physicochemical Properties and Data

A foundational understanding of a compound begins with its fundamental physicochemical properties. The key identifiers and characteristics of 2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid are summarized below.

PropertyValueSource
IUPAC Name 2-{[3-(trifluoromethyl)phenyl]amino}pyridine-4-carboxylic acidPubChem
CAS Number 214644-30-7Vendor Data
Molecular Formula C13H9F3N2O2PubChem
Molecular Weight 282.22 g/mol PubChem
Appearance White to off-white solidVendor Data
Solubility Soluble in polar organic solvents such as DMSO and DMFGeneral Knowledge

Strategic Synthesis of the Core Scaffold

The efficient construction of the 2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid scaffold is critical for its application in drug discovery programs. The most prevalent and logical synthetic approach involves a nucleophilic aromatic substitution (SNAr) reaction, specifically an Ullmann condensation or a related palladium-catalyzed coupling reaction, between a halo-isonicotinic acid derivative and 3-(trifluoromethyl)aniline.

The rationale for this approach lies in the reactivity of the starting materials. 2-Chloronicotinic acid (or its ester) provides an activated electrophilic site on the pyridine ring, susceptible to nucleophilic attack by the aniline. The choice of catalyst and conditions is crucial for achieving high yields and purity.

Experimental Protocol: Ullmann-type Condensation for the Synthesis of 2-{[3-(Trifluoromethyl)phenyl]amino}isonicotinic Acid

This protocol is a representative method adapted from procedures for analogous N-aryl nicotinic acid derivatives.

Objective: To synthesize 2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid via a copper-catalyzed N-arylation reaction.

Materials:

  • 2-Chloronicotinic acid

  • 3-(Trifluoromethyl)aniline

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO4), anhydrous

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloronicotinic acid (1.0 eq), 3-(trifluoromethyl)aniline (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon). The volume should be sufficient to dissolve the reactants upon heating.

  • Reaction: Heat the reaction mixture to 120-140 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and acidify to pH 3-4 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate, or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid.

Causality and Self-Validation:

  • Inert Atmosphere: Prevents oxidation of the copper catalyst and other reagents.

  • Anhydrous Solvent: Water can interfere with the reaction and reduce the yield.

  • Base (K2CO3): Acts as a proton scavenger, neutralizing the HCl formed during the reaction and driving the equilibrium towards the product.

  • Acidification: Protonates the carboxylate to the carboxylic acid, facilitating its extraction into the organic phase.

  • Purification: Ensures the removal of unreacted starting materials, catalyst residues, and byproducts, which is critical for subsequent applications. The purity should be verified by NMR and LC-MS.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_product Final Product Start 2-Chloronicotinic Acid + 3-(Trifluoromethyl)aniline Reaction Ullmann Condensation (CuI, K2CO3, DMF) Start->Reaction Workup Acidification & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product 2-{[3-(trifluoromethyl)phenyl]amino} isonicotinic acid Purification->Product

Caption: Synthetic workflow for 2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid.

Mechanism of Action and Biological Targets: A Gateway to Kinase Inhibition

2-{[3-(Trifluoromethyl)phenyl]amino}isonicotinic acid is primarily utilized as an intermediate in the synthesis of more complex, biologically active molecules. Its derivatives have shown significant activity as inhibitors of several protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer and other diseases.

Targeting Serine/Arginine-Rich Protein Kinases (SRPKs)

A prominent example of a therapeutic agent derived from this scaffold is N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)isonicotinamide (SRPIN340) .[2][3] This compound is a potent and selective inhibitor of SRPK1 and SRPK2.[4][5]

SRPKs are key regulators of pre-mRNA splicing, a fundamental process for generating protein diversity. They phosphorylate serine/arginine-rich (SR) proteins, which are essential components of the spliceosome. In many cancers, the expression and activity of SRPKs are upregulated, leading to aberrant splicing of key proteins involved in cell proliferation, angiogenesis, and apoptosis.[3][4] For instance, SRPK1 can modulate the splicing of vascular endothelial growth factor (VEGF), promoting the production of pro-angiogenic isoforms.[6]

By competitively binding to the ATP-binding site of SRPK1, SRPIN340 prevents the phosphorylation of SR proteins, thereby correcting the aberrant splicing events and exerting anti-cancer effects.[4][5][7]

SRPK_Pathway cluster_nucleus Nucleus cluster_inhibition Inhibition cluster_downstream Downstream Effects SRPK1 SRPK1 SR_protein SR Protein SRPK1->SR_protein phosphorylates pSR_protein Phosphorylated SR Protein Splicing Splicing pSR_protein->Splicing regulates pre_mRNA pre-mRNA pre_mRNA->Splicing mRNA Mature mRNA Aberrant_Splicing Aberrant Splicing (e.g., pro-angiogenic VEGF) mRNA->Aberrant_Splicing leads to Splicing->mRNA SRPIN340 SRPIN340 (derived from core scaffold) SRPIN340->SRPK1 inhibits Normal_Splicing Normal Splicing (e.g., anti-angiogenic VEGF) SRPIN340->Normal_Splicing restores Tumor_Growth Tumor Growth & Angiogenesis Aberrant_Splicing->Tumor_Growth

Caption: SRPK1 signaling pathway and its inhibition by SRPIN340.

Targeting the RAS-RAF-MEK-ERK (MAPK) Pathway

Derivatives of the 2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid scaffold have also been investigated as inhibitors of RAF kinases, key components of the MAPK signaling pathway. This pathway is a central regulator of cell growth, differentiation, and survival, and its hyperactivation due to mutations in RAS or RAF is a hallmark of many cancers, including melanoma.[8][9][10]

RAF inhibitors act by binding to the ATP-binding pocket of BRAF (a member of the RAF kinase family), preventing its activation and subsequent phosphorylation of its downstream target, MEK.[9] This blocks the entire signaling cascade, leading to decreased cell proliferation and induction of apoptosis in cancer cells harboring activating BRAF mutations.[9]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS-GTP Receptor->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression RAF_Inhibitor RAF Inhibitor (derived from core scaffold) RAF_Inhibitor->RAF inhibits

Caption: The RAS-RAF-MEK-ERK (MAPK) signaling pathway and its inhibition.

Biological Evaluation: Protocols and Data

The assessment of the biological activity of compounds derived from 2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid involves a tiered approach, starting with in vitro biochemical assays to determine direct target engagement, followed by cell-based assays to assess cellular potency and mechanism of action.

Quantitative Biological Activity Data

The following table summarizes the reported biological activity of SRPIN340, a key derivative of the core scaffold.

CompoundTargetAssay TypeValueCell LineSource
SRPIN340 SRPK1Kinase Inhibition (Ki)0.89 µM-[5]
SRPIN340 Cell ViabilityMTT Assay (IC50)44.7 µMHL60 (AML)[5]
SRPIN340 Cell ViabilityMTT Assay (IC50)92.2 µMMolt4 (ALL-T)[5]
SRPIN340 Cell ViabilityMTT Assay (IC50)82.3 µMJurkat (ALL-T)[5]
2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid Staphylococcus aureusAntimicrobial (MIC)32 µg/mL-[1]
Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol provides a general framework for assessing the potency of a test compound against a target kinase.

Objective: To determine the IC50 value of a test compound against a specific kinase (e.g., SRPK1).

Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by a test compound.[11][12]

Materials:

  • Target kinase (e.g., recombinant human SRPK1)

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • TR-FRET Dilution Buffer

  • Test compound (serially diluted in DMSO)

  • 384-well microplate

Procedure:

  • Reagent Preparation: Prepare 3X solutions of the kinase/antibody mixture and the tracer in TR-FRET dilution buffer.

  • Compound Plating: Add 5 µL of the serially diluted test compound to the wells of the 384-well plate. Include controls for no inhibitor (DMSO only) and no kinase.

  • Kinase Addition: Add 5 µL of the 3X kinase/antibody mixture to each well.

  • Tracer Addition: Add 5 µL of the 3X tracer to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality and Self-Validation:

  • TR-FRET Principle: The use of time-resolved fluorescence minimizes interference from background fluorescence, providing a robust and sensitive assay.

  • Competitive Binding: The assay directly measures the ability of the compound to bind to the ATP pocket of the kinase, providing a clear measure of target engagement.

  • Controls: The inclusion of appropriate controls ensures that the observed signal change is due to the specific inhibition by the test compound.

Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay to assess the cytotoxic effect of a compound on cultured cells.[4][13]

Objective: To determine the IC50 value of a test compound in a cancer cell line.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan is proportional to the number of living cells.[13]

Materials:

  • Cancer cell line (e.g., HL60 leukemia cells)

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • Test compound (serially diluted)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10^4 cells/well) in 100 µL of complete medium.[4]

  • Compound Treatment: After allowing the cells to adhere (if applicable), add 100 µL of medium containing the serially diluted test compound to the respective wells. Include a vehicle control (e.g., 0.4% DMSO).[4]

  • Incubation: Incubate the plate for a specified period (e.g., 48 hours) at 37°C in a humidified 5% CO2 atmosphere.[4]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.[13][14]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Read the absorbance at 540-570 nm using a microplate reader.[4][13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Causality and Self-Validation:

  • Mitochondrial Activity: The assay is a reliable indicator of cell health as it measures mitochondrial function, which is essential for cell viability.

  • Dose-Response Curve: Generating a full dose-response curve provides a robust measure of the compound's potency and allows for the determination of the IC50 value.

  • Reproducibility: The protocol is standardized and widely used, allowing for reproducible results and comparison across different studies.

Conclusion and Future Perspectives

2-{[3-(Trifluoromethyl)phenyl]amino}isonicotinic acid stands as a testament to the power of scaffold-based drug design. Its strategic combination of a versatile synthetic handle and a bio-enhancing trifluoromethyl group makes it a highly valuable starting point for the development of targeted therapies. The successful generation of potent kinase inhibitors such as SRPIN340 highlights the potential held within this chemical framework.

Future research efforts will likely continue to leverage this scaffold for the development of inhibitors against a broader range of kinases and other therapeutic targets. The exploration of different substitution patterns on both the phenyl and pyridine rings will undoubtedly yield novel compounds with improved potency, selectivity, and pharmacokinetic profiles. As our understanding of the molecular drivers of disease continues to evolve, privileged scaffolds like 2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid will remain essential tools in the arsenal of medicinal chemists, paving the way for the next generation of precision medicines.

References

  • Siqueira, R. P., et al. (2015). Potential Antileukemia Effect and Structural Analyses of SRPK Inhibition by N-(2-(Piperidin-1-yl)-5-(Trifluoromethyl)Phenyl)Isonicotinamide (SRPIN340). PLOS ONE, 10(8), e0134882. [Link]

  • Benchchem. (n.d.). 2-(3-(Trifluoromethyl)phenyl)isonicotinic Acid | CAS 1226291-45-7.
  • Lelli, A., et al. (2023). Potential antitumoral effects of SRPK1 inhibition through modulation of VEGF splicing in pituitary somatotroph tumoral cells. Frontiers in Endocrinology, 14, 1269393. [Link]

  • Moreira, G. A., et al. (2022). The SRPK inhibitor N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl) isonicotinamide (SRPIN340) increases the immune response against metastatic melanoma in mice. Biochemical Pharmacology, 203, 115161. [Link]

  • Siqueira, R. P., et al. (2015). Potential Antileukemia Effect and Structural Analyses of SRPK Inhibition by N-(2-(Piperidin-1-yl)-5-(Trifluoromethyl)Phenyl)Isonicotinamide (SRPIN340). PubMed, 26244893. [Link]

  • Mishra, R., et al. (2020). Identification of a novel and potent small molecule inhibitor of SRPK1: mechanism of dual inhibition of SRPK1 for the inhibition of cancer progression. Journal of Biomolecular Structure & Dynamics, 38(18), 5449-5462. [Link]

  • MedchemExpress. (n.d.). SRPIN340 (SRPK inhibitor).
  • Thorne, C. A., et al. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. Journal of Medicinal Chemistry, 67(11), 9326–9337. [Link]

  • Hu, J., et al. (2015). Mechanism and inhibition of BRAF kinase. Recent Patents on Anti-cancer Drug Discovery, 10(1), 54-66. [Link]

  • Siqueira, R. P., et al. (2015). Potential Antileukemia Effect and Structural Analyses of SRPK Inhibition by N-(2-(Piperidin-1-yl)-5-(Trifluoromethyl)Phenyl)Isonicotinamide (SRPIN340). PLOS ONE, 10(8), e0134882. [Link]

  • Thermo Fisher Scientific. (n.d.). LanthaScreen® Kinase Activity Assays. Retrieved from a Thermo Fisher Scientific product page.
  • Abcam. (n.d.). MTT assay protocol.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • Coe, P. L., et al. (1998). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Journal of the Chemical Society, Perkin Transactions 1, (21), 3459-3466. [Link]

  • Fisher Scientific. (n.d.). Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay.
  • Patsnap Synapse. (2024). What are Raf kinase inhibitors and how do they work?
  • ResearchGate. (n.d.). IC50 values of the compounds for A549 and NIH/3T3 cells after 24 h.
  • Siqueira, R. P., et al. (2015). Potential Antileukemia Effect and Structural Analyses of SRPK Inhibition by N-(2-(Piperidin-1-yl)-5-(Trifluoromethyl)Phenyl)Isonicotinamide (SRPIN340). Semantic Scholar. [Link]

  • Thermo Fisher Scientific. (n.d.). LanthaScreen Eu Kinase Binding Assay for FLT4 Overview. Retrieved from a Thermo Fisher Scientific protocol.
  • ResearchGate. (n.d.). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors.
  • Hsieh, H. P., et al. (2014). Mechanism and consequences of RAF kinase activation by small-molecule inhibitors. Molecular Cancer, 13, 56. [Link]

  • BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay.
  • Horton, T. (n.d.). MTT Cell Assay Protocol.
  • VJOncology. (2024). An introduction to the MAPK signaling pathway and pan-RAF inhibitors.
  • ResearchGate. (n.d.). Determination of IC50 values obtained from the cytotoxicity...
  • Siqueira, R. P., et al. (2015). Potential Antileukemia Effect and Structural Analyses of SRPK Inhibition by N-(2-(Piperidin-1-yl)-5-(Trifluoromethyl)Phenyl)-Isonicotinamide (SRPIN340). ResearchGate. [Link]

  • The Royal Society of Chemistry. (n.d.). †Electronic Supplementary Information (ESI).
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Thermo Fisher Scientific. (n.d.). Initial Optimization of a LanthaScreen Kinase assay for MAP3K8 (COT).
  • Provost & Wallert Research. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • ResearchGate. (n.d.). The crystal structure of different types of RAF inhibitors binding to BRAF kinase. Notes.
  • ResearchGate. (n.d.). IC50 values of some of the representative compounds.
  • da Silva, A. C., et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 15(11), 1380. [Link]

Sources

Exploratory

An In-Depth Technical Guide to 2-{[3-(Trifluoromethyl)phenyl]amino}isonicotinic Acid: Structure, Properties, and Research Applications

Abstract and Introduction This technical guide provides a comprehensive overview of 2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid, a heterocyclic carboxylic acid of significant interest in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

This technical guide provides a comprehensive overview of 2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid, a heterocyclic carboxylic acid of significant interest in medicinal chemistry and drug development. This molecule is a structural isomer of the well-known anti-inflammatory agent, Niflumic acid, differing only in the position of the carboxylic acid group on the pyridine ring (position 4- vs. 3-). This seemingly minor structural modification can have profound effects on the molecule's physicochemical properties, pharmacokinetics, and target binding affinity.

The core structure incorporates two key pharmacophoric elements: the 3-(trifluoromethyl)phenylamino moiety and the isonicotinic acid scaffold. The trifluoromethyl (CF3) group is a valued substituent in modern drug design, known to enhance metabolic stability, increase lipophilicity, and improve binding affinity by participating in various non-covalent interactions.[1] The isonicotinic acid portion, a derivative of pyridine, serves as a versatile chemical handle for creating libraries of novel compounds through modifications like amide coupling or esterification.[1]

This document serves as a resource for researchers and drug development professionals, offering detailed insights into the compound's structure, properties, synthesis, and potential biological activities. We will explore validated experimental protocols for its analysis and discuss its potential as a building block for developing novel therapeutics, particularly kinase inhibitors and other small-molecule drugs.[1]

Molecular Structure and Chemical Identity

The precise arrangement of atoms and functional groups in 2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid dictates its chemical behavior and biological function.

2.1 Chemical Identifiers

PropertyValue
IUPAC Name 2-{[3-(Trifluoromethyl)phenyl]amino}pyridine-4-carboxylic acid
Molecular Formula C₁₃H₉F₃N₂O₂
Molecular Weight 282.22 g/mol
CAS Number Not explicitly assigned; research chemical
Canonical SMILES C1=CC(=CC(=C1)NC2=NC=CC(=C2)C(=O)O)C(F)(F)F

2.2 Structural Diagram

Caption: Chemical structure of 2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid.

2.3 Key Structural Features: A Scientific Rationale

  • Trifluoromethyl Group (-CF₃): This highly electronegative group serves multiple purposes. It significantly increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes.[1] Furthermore, the CF₃ group is metabolically stable, often used to block sites of oxidative metabolism, thereby increasing the compound's half-life in biological systems.

  • Secondary Amine Linker (-NH-): This linker provides rotational flexibility and acts as a hydrogen bond donor, which can be critical for anchoring the molecule within the binding pocket of a target protein.

  • Isonicotinic Acid Scaffold: The pyridine ring is a common heterocyclic motif in pharmaceuticals. The nitrogen atom can act as a hydrogen bond acceptor. The carboxylic acid at the 4-position (para to the ring nitrogen) is a key functional group. It is acidic and will be deprotonated at physiological pH, allowing for ionic interactions. It also provides a crucial reactive site for the synthesis of derivatives such as amides and esters to explore structure-activity relationships (SAR).[1]

Physicochemical Properties and Stability

Understanding the physicochemical properties is fundamental to designing experiments, formulating the compound for in vitro and in vivo studies, and predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

3.1 Predicted and Known Properties

PropertyValue / ObservationRationale / Significance
Physical State Likely a solid at room temperature.Typical for organic acids of this molecular weight.
Aqueous Solubility Predicted to be low.The aromatic rings and CF₃ group contribute to hydrophobicity. Solubility is pH-dependent due to the carboxylic acid.
LogP (Octanol/Water) Predicted to be in the range of 3.5 - 4.5.Indicates high lipophilicity, favoring membrane permeability but potentially leading to poor aqueous solubility.
pKa Estimated around 4.0 - 5.0.The carboxylic acid is the primary acidic center. The electron-withdrawing nature of the pyridine ring influences its acidity.

3.2 Stability and Storage

Proper handling and storage are critical to maintain the integrity of the compound for reproducible experimental results.

  • Temperature: For long-term storage, it is recommended to keep the compound at −20°C in tightly sealed amber vials to prevent potential photodegradation.[1]

  • Humidity: The carboxylic acid moiety is susceptible to hydrolysis. Storage in a dry environment using desiccants like silica gel is advised.[1]

  • pH Sensitivity: The compound's stability can be pH-dependent. At highly alkaline pH (>10), hydrolytic cleavage of functional groups may occur.[1]

  • Oxidative Stability: Aromatic amines can be susceptible to oxidation. Exposure to strong oxidizing agents (e.g., H₂O₂) should be avoided.[1]

Synthesis and Purification

While not commercially available as a stock chemical, 2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid can be synthesized in the laboratory. The most logical approach is a cross-coupling reaction.

4.1 Proposed Synthetic Pathway: Buchwald-Hartwig Amination

This pathway is a powerful and widely used method for forming carbon-nitrogen bonds. It offers high functional group tolerance and generally proceeds with good yields. The key is the palladium-catalyzed coupling of an aryl halide with an amine.

synthesis Figure 2: Synthesis Workflow Start Reactants: - 2-Chloroisonicotinic acid - 3-(Trifluoromethyl)aniline Reaction Buchwald-Hartwig Amination - Pd Catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., Xantphos) - Base (e.g., Cs₂CO₃) - Solvent (e.g., Toluene) Start->Reaction Workup Aqueous Workup - Acidify with HCl to pH ~4 - Extract with Ethyl Acetate Reaction->Workup Purification Purification - Silica Gel Column Chromatography (Hexane/Ethyl Acetate Gradient) Workup->Purification QC Quality Control - ¹H NMR, ¹³C NMR - LC-MS - HPLC (Purity >98%) Purification->QC Final Final Product: 2-{[3-(Trifluoromethyl)phenyl]amino} isonicotinic acid QC->Final

Caption: Proposed workflow for synthesis and purification.

4.2 Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure and should be adapted and optimized by the researching chemist. All operations must be conducted in a fume hood with appropriate personal protective equipment.

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-chloroisonicotinic acid (1.0 eq), 3-(trifluoromethyl)aniline (1.1 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and Xantphos (0.04 eq).

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reflux: Heat the reaction mixture to reflux (approx. 110°C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and carefully acidify with 1M HCl to a pH of approximately 3-4. This protonates the product, aiding in its separation from non-polar impurities.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., Ethyl Acetate, 3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

4.3 Protocol: Purification and Quality Control

  • Causality: Purification is essential to remove unreacted starting materials, catalyst residues, and byproducts, which could interfere with biological assays. Column chromatography separates compounds based on their polarity.

  • Methodology:

    • Load the crude product onto a silica gel column.

    • Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The carboxylic acid group makes the product relatively polar, so it will elute after non-polar impurities.

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent.

  • Self-Validation/QC:

    • Purity Assessment: Determine the final purity using High-Performance Liquid Chromatography (HPLC) with a C18 column. A purity of >98% is typically required for biological studies.[1]

    • Identity Confirmation: Confirm the structure of the final compound using ¹H NMR and LC-MS to verify the correct mass-to-charge ratio. Proton NMR data for the related nicotinic acid isomer shows characteristic signals for the aromatic protons and a broad singlet for the acidic proton above 13 ppm.[2]

Biological Profile and Hypothesized Mechanism of Action

While direct biological data for 2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid is sparse in public literature, its therapeutic potential can be logically inferred from its close structural analog, Niflumic acid, a known inhibitor of cyclooxygenase (COX) enzymes.

5.1 The Niflumic Acid Precedent: A Rationale for COX Inhibition

Niflumic acid (the nicotinic acid isomer) is a non-steroidal anti-inflammatory drug (NSAID). Its primary mechanism of action is the inhibition of COX-1 and COX-2, enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. It is highly probable that the isonicotinic acid isomer will exhibit similar activity, as the core pharmacophore responsible for binding is retained. The altered position of the carboxylate may, however, change its binding affinity and selectivity between the COX-1 and COX-2 isoforms.

5.2 Hypothesized Mechanism: Inhibition of the Arachidonic Acid Pathway

pathway Figure 3: Hypothesized Mechanism AA Arachidonic Acid (from Cell Membrane) COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Molecule 2-{[3-(CF₃)phenyl]amino} isonicotinic acid Molecule->COX Inhibition

Caption: Potential inhibition of the prostaglandin synthesis pathway.

5.3 Other Potential Applications in Drug Discovery

The structural motifs present in this molecule are found in compounds with diverse biological activities:

  • Kinase Inhibition: The pyridine and aniline-like core is a common scaffold for developing ATP-competitive kinase inhibitors for oncology applications.[1]

  • Antimicrobial Activity: Isonicotinic acid derivatives, such as isoniazid, are cornerstone drugs for treating tuberculosis.[3][4] While the mechanism would be different, this scaffold suggests potential for antimicrobial screening.[1]

  • Anticancer Properties: The trifluoromethylphenyl group is present in numerous approved anticancer drugs, such as Sorafenib.[1][5] Compounds containing this moiety have been shown to induce apoptosis and block the cell cycle in cancer cell lines.[3]

Methodologies for In-Vitro Characterization

The following protocols provide a starting point for characterizing the fundamental properties and primary biological activity of the synthesized compound.

6.1 Protocol: Aqueous Solubility Determination (Shake-Flask Method)

  • Expertise: This is the gold-standard method for determining intrinsic solubility, providing reliable data for formulation development.

  • Methodology:

    • Add an excess amount of the compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

    • Agitate the suspension at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

    • Filter the suspension through a 0.22 µm syringe filter to remove undissolved solid.[1]

    • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method with a standard curve.

  • Trustworthiness: The 24-hour incubation ensures that a true equilibrium is reached, and the use of a standard curve in HPLC provides accurate quantification.

6.2 Protocol: In-Vitro COX Inhibition Assay (Fluorometric)

  • Expertise: This assay directly measures the peroxidase activity of COX, providing a sensitive and reliable method to determine the compound's inhibitory potency (IC₅₀).

  • Methodology:

    • Prepare a series of dilutions of the test compound in DMSO.

    • In a 96-well plate, add the COX-1 or COX-2 enzyme, heme, and the test compound dilution.

    • Initiate the reaction by adding arachidonic acid and a fluorometric probe (e.g., ADHP).

    • The probe is converted to a highly fluorescent product (resorufin) by the peroxidase activity of COX.

    • Measure the fluorescence intensity over time using a plate reader.

    • Calculate the rate of reaction for each compound concentration.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

  • Trustworthiness: Including a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control validates the assay's performance.

Safety, Handling, and Storage

As a novel research chemical, a full toxicological profile is not available. However, based on its structural components and data from similar molecules, certain precautions are warranted.

  • Hazard Identification: The compound is likely to be classified as an irritant. Hazard statements for similar compounds include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]

  • Personal Protective Equipment (PPE): Always handle the compound in a chemical fume hood. Wear a lab coat, nitrile gloves, and safety glasses. Avoid inhalation of the powder by using appropriate engineering controls or respiratory protection.[1]

  • Storage: Store in a cool, dry, dark place away from oxidizing agents. As recommended previously, storage at -20°C is ideal for long-term stability.[1]

Conclusion

2-{[3-(Trifluoromethyl)phenyl]amino}isonicotinic acid represents a promising, albeit understudied, chemical entity. Its design rationally combines the metabolic stability and binding advantages of the trifluoromethyl group with the versatile and biologically relevant isonicotinic acid scaffold. By leveraging knowledge from its well-characterized isomer, Niflumic acid, researchers can logically direct their investigations towards its potential as a novel anti-inflammatory agent through COX inhibition. Furthermore, its structural features suggest a broader potential for screening against other important drug targets, such as protein kinases. The synthetic and analytical protocols detailed in this guide provide a solid foundation for researchers to synthesize, purify, and characterize this compound, paving the way for a thorough exploration of its therapeutic potential.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 215891, 2-(3-(Trifluoromethyl)phenoxy)-3-pyridinecarboxylic acid. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 459531, 3-Aminoisonicotinic acid. [Link]

  • Zarafu, I., et al. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. Bioorganic & Medicinal Chemistry, 23(3), 1-10. [Link]

  • Wikipedia. Isonicotinic acid. [Link]

  • Cottet, F., et al. (2003). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Tetrahedron, 59(26), 4789-4794. [Link]

  • Dwivedi, P., et al. (2013). Confirmation of ring protons of 2-((3-(trifluoromethyl) phenyl) amino) nicotinic acid using correlation spectroscopy NMR technique. IOSR Journal of Applied Chemistry, 4(6), 46-52. [Link]

  • Jilani, J. A., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6549. [Link]

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Foundational

Pharmacokinetics of 2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid

An In-Depth Technical Guide to the Pharmacokinetics of 2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic Acid (Niflumic Acid) Authored by a Senior Application Scientist Foreword This guide provides a comprehensive technic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacokinetics of 2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic Acid (Niflumic Acid)

Authored by a Senior Application Scientist

Foreword

This guide provides a comprehensive technical overview of the pharmacokinetic profile of 2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid, an active pharmaceutical ingredient commonly known as niflumic acid. As a non-steroidal anti-inflammatory drug (NSAID), a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is critical for its safe and effective development and clinical use. This document is intended for researchers, scientists, and drug development professionals, offering not just a recitation of facts, but a deeper insight into the experimental rationale and methodologies that underpin our understanding of this compound. We will explore the causal relationships between its physicochemical properties and its behavior in biological systems, providing a self-validating framework for its pharmacokinetic assessment.

Introduction to Niflumic Acid

Niflumic acid is a member of the fenamate class of NSAIDs, used for its analgesic and anti-inflammatory properties.[1][2] Its mechanism of action is primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in inflammation and pain.[1] Beyond its primary NSAID activity, niflumic acid is also known to modulate various ion channels, including calcium-activated chloride channels and T-type calcium channels, making it a valuable tool in experimental biology.[1][3][4]

From a pharmacokinetic perspective, niflumic acid is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by high permeability and low aqueous solubility.[5] This classification immediately informs our experimental approach, as solubility and dissolution rate are expected to be key factors influencing its absorption. The trifluoromethyl group on the phenyl ring enhances its lipophilicity, a property that significantly influences its interaction with biological membranes and metabolic enzymes.[6]

Physicochemical Properties Influencing Pharmacokinetics

A molecule's journey through the body is fundamentally governed by its chemical and physical properties. For niflumic acid, the following are of particular importance:

PropertyValueImplication for Pharmacokinetics
Molecular Weight282.22 g/mol Small molecule size facilitates passive diffusion across membranes.[5]
pKa~3.9As a weak acid, its ionization state is pH-dependent, affecting its solubility and absorption across the gastrointestinal tract.
LogP4.43High lipophilicity suggests good membrane permeability but also potential for high plasma protein binding and hepatic metabolism.[7]
Aqueous Solubility26 µg/mL at 25°CPoor water solubility can be a rate-limiting step for oral absorption.[5]

The interplay of these properties dictates the ADME profile of niflumic acid, necessitating specific formulation strategies, such as the use of cyclodextrin inclusion complexes, to enhance its dissolution and bioavailability.[5]

Absorption

Following oral administration, the absorption of niflumic acid is a multi-step process influenced by its dissolution and permeation across the gastrointestinal mucosa.

3.1. Dissolution and Bioavailability

Despite its low aqueous solubility, studies in humans have shown that the systemic bioavailability of niflumic acid from oral dosage forms is likely close to 100%.[8] This suggests that while dissolution may be slow, it is not so limited as to prevent complete absorption in the timeframe of gastrointestinal transit. The acidic nature of niflumic acid means it will be largely unionized in the low pH environment of the stomach, which should favor absorption. However, its poor solubility can be a limiting factor.[5]

3.2. Factors Affecting Absorption

The presence of food can significantly impact the absorption of niflumic acid. It is recommended to be taken with food, which can help to increase its dissolution and reduce gastrointestinal irritation.[9] The pH of the gastrointestinal tract also plays a crucial role. In vitro studies have shown that the dissolution of talniflumate, a prodrug of niflumic acid, is pH-dependent, with better dissolution in a slightly acidic environment (pH 4) compared to more acidic (pH 1.2) or neutral (pH 6.8) conditions.[10] Co-administration with an antacid like magnesium hydroxide has been shown to increase the rate and extent of niflumic acid absorption by enhancing the solubility of the prodrug.[10]

Distribution

Once absorbed into the systemic circulation, niflumic acid is distributed throughout the body.

4.1. Plasma Protein Binding

Consistent with its nature as a weak acid and its high lipophilicity, niflumic acid is strongly bound to plasma proteins, primarily albumin.[8] This high degree of protein binding restricts its distribution into tissues and limits the fraction of free drug available to exert its pharmacological effect and to be cleared by metabolism or excretion.

4.2. Volume of Distribution

The apparent volume of distribution (Vd) of niflumic acid in humans is approximately 0.12 L/kg.[8] This relatively low Vd is consistent with its high plasma protein binding, indicating that the drug is largely confined to the vascular and extracellular compartments.

Metabolism

Niflumic acid is extensively metabolized, primarily in the liver.

5.1. First-Pass Metabolism and Major Metabolites

In vivo studies in humans using ¹⁹F-MRS have revealed that niflumic acid undergoes significant first-pass metabolism.[11] The major metabolite identified is 4'-hydroxyniflumic acid, formed by hydroxylation of the trifluoromethyl-phenyl ring.[11] The ratio of parent drug to this metabolite in the liver suggests an efficient metabolic conversion.[11]

5.2. In Vitro Metabolism Studies

To further characterize the metabolic pathways of niflumic acid, in vitro studies using liver microsomes are essential. These experiments help to identify the specific cytochrome P450 (CYP) enzymes responsible for its metabolism, which is crucial for predicting potential drug-drug interactions.

Experimental Protocol: In Vitro Metabolism of Niflumic Acid in Human Liver Microsomes
  • Objective: To determine the metabolic stability of niflumic acid and identify its major metabolites in human liver microsomes.

  • Materials:

    • Niflumic acid

    • Pooled human liver microsomes (HLMs)

    • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

    • Phosphate buffer (pH 7.4)

    • Acetonitrile (ACN) with an internal standard (e.g., indomethacin) for reaction termination and sample preparation.[12]

    • LC-MS/MS system for analysis.

  • Procedure:

    • Prepare a stock solution of niflumic acid in a suitable organic solvent (e.g., DMSO).

    • In a microcentrifuge tube, pre-incubate HLMs with phosphate buffer at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding niflumic acid and the NADPH regenerating system. The final concentration of niflumic acid should be low enough (e.g., 1 µM) to be below the expected Km of the metabolizing enzymes.

    • Incubate the reaction mixture at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold ACN containing the internal standard.

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent drug and identify the formation of metabolites.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining niflumic acid versus time.

    • The slope of the linear portion of the curve will be the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Identify metabolites by comparing the mass spectra of the samples with a control sample (without NADPH) and by analyzing the fragmentation patterns.

Visualization: In Vitro Metabolism Workflow

in_vitro_metabolism cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Niflumic Acid Stock Solution start_reaction Add Niflumic Acid + NADPH System stock->start_reaction hlm Human Liver Microsomes pre_incubate Pre-incubate HLM + Buffer at 37°C hlm->pre_incubate buffer Phosphate Buffer buffer->pre_incubate nadph NADPH Regenerating System nadph->start_reaction pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate terminate Terminate Reaction (Time Points) incubate->terminate centrifuge Protein Precipitation terminate->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze

Caption: Workflow for in vitro metabolism study of niflumic acid.

Excretion

The elimination of niflumic acid and its metabolites from the body occurs through various routes.

6.1. Renal and Biliary Excretion

Both the parent compound and its metabolite, 4'-hydroxyniflumic acid, are detected in urine, indicating that renal excretion is a significant pathway for elimination.[11] The detection of a high concentration of the metabolite in the liver followed by a much lower concentration in the plasma suggests efficient biliary excretion of the metabolite.[11] This is often followed by reabsorption from the intestine, a process known as enterohepatic circulation, which can prolong the drug's presence in the body.[11]

6.2. Elimination Half-Life and Clearance

In humans, niflumic acid has a relatively short elimination half-life of approximately 2 hours.[8] The total plasma clearance is about 45 ml/min.[8] These parameters indicate that the drug is cleared from the body relatively quickly.

Pharmacokinetic Drug Interactions

As an NSAID, niflumic acid has the potential for several clinically significant drug interactions.

  • Anticoagulants and Antiplatelet Drugs: Concomitant use with drugs like warfarin or clopidogrel can increase the risk of bleeding.[9][13]

  • Other NSAIDs and Corticosteroids: Combining niflumic acid with other NSAIDs or corticosteroids increases the risk of gastrointestinal side effects, such as ulcers and bleeding.[9][13]

  • Drugs Affecting Renal Function: Co-administration with ACE inhibitors, cyclosporine, tacrolimus, or diuretics can increase the risk of nephrotoxicity.[9]

  • Lithium: Niflumic acid may reduce the renal excretion of lithium, leading to potentially toxic levels.[9]

Analytical Methodology for Pharmacokinetic Studies

Accurate and precise quantification of niflumic acid in biological matrices is fundamental to pharmacokinetic studies.

8.1. HPLC-UV and LC-MS/MS Methods

High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a robust and widely used method for the quantification of niflumic acid in human plasma.[12] A more sensitive and specific method is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which is particularly useful for detecting low concentrations of the drug and its metabolites.[14]

Protocol: Bioanalytical Method Validation for Niflumic Acid in Human Plasma

This protocol is based on established guidelines for bioanalytical method validation.

  • Objective: To validate an LC-MS/MS method for the quantification of niflumic acid in human plasma.

  • Validation Parameters:

    • Selectivity: Analyze at least six different blank plasma samples to ensure no interference at the retention times of niflumic acid and the internal standard.

    • Linearity: Prepare a calibration curve with at least six non-zero concentrations spanning the expected range of concentrations in the study samples. The coefficient of determination (r²) should be ≥ 0.99.

    • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three different days. The mean accuracy should be within ±15% of the nominal concentration, and the precision (coefficient of variation, CV) should be ≤ 15%.

    • Matrix Effect: Evaluate the effect of the plasma matrix on the ionization of the analyte by comparing the response of the analyte in post-extraction spiked plasma with the response of the analyte in a neat solution.

    • Recovery: Determine the efficiency of the extraction procedure by comparing the analyte response in pre-extraction spiked samples with that in post-extraction spiked samples.

    • Stability: Assess the stability of niflumic acid in plasma under various conditions, including short-term (bench-top), long-term (frozen), and after freeze-thaw cycles.[12]

  • Sample Preparation: A common method is protein precipitation with acetonitrile, followed by centrifugation and analysis of the supernatant.[14]

Preclinical Pharmacokinetic Studies

In vivo pharmacokinetic studies in animal models are essential for understanding the ADME properties of a drug candidate before human trials.[15][16]

Experimental Protocol: In Vivo Pharmacokinetic Study of Niflumic Acid in Rats
  • Objective: To determine the key pharmacokinetic parameters of niflumic acid in rats following intravenous (IV) and oral (PO) administration.

  • Animals: Male Sprague-Dawley rats (n=3-5 per group).[17][18]

  • Dosing:

    • IV Group: Administer a single bolus dose of niflumic acid (e.g., 10 mg/kg) via the tail vein.

    • PO Group: Administer a single dose of niflumic acid (e.g., 30 mg/kg) by oral gavage.

  • Blood Sampling: Collect serial blood samples (e.g., at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the jugular vein or another appropriate site into tubes containing an anticoagulant.

  • Sample Processing: Centrifuge the blood samples to obtain plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of niflumic acid in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis to calculate key pharmacokinetic parameters, including:

    • Area under the plasma concentration-time curve (AUC)

    • Clearance (Cl)

    • Volume of distribution (Vd)

    • Half-life (t½)

    • Maximum concentration (Cmax)

    • Time to maximum concentration (Tmax)

    • Oral bioavailability (F%) calculated as (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Visualization: In Vivo Pharmacokinetic Study Workflow

in_vivo_pk cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis iv_dose IV Administration blood_collection Serial Blood Sampling iv_dose->blood_collection po_dose Oral Administration po_dose->blood_collection plasma_separation Centrifugation for Plasma Separation blood_collection->plasma_separation storage Store Plasma at -80°C plasma_separation->storage bioanalysis LC-MS/MS Quantification storage->bioanalysis pk_analysis Pharmacokinetic Parameter Calculation bioanalysis->pk_analysis

Caption: Workflow for a typical in vivo pharmacokinetic study.

Summary of Human Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of niflumic acid in humans.

ParameterValueReference
Bioavailability (F)Likely close to 100%[8]
TmaxVaries with formulationN/A
CmaxVaries with dose and formulation[5]
Volume of Distribution (Vd)~0.12 L/kg[8]
Plasma Protein BindingHigh[8]
Clearance (Cl)~45 ml/min[8]
Elimination Half-life (t½)~2 hours[8]
Major Metabolite4'-hydroxyniflumic acid[11]
Route of ExcretionRenal and Biliary[11]

Conclusion

2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid (niflumic acid) exhibits a pharmacokinetic profile characterized by good absorption, limited distribution due to high plasma protein binding, extensive hepatic metabolism, and relatively rapid elimination. Its BCS Class II properties highlight the importance of formulation in achieving optimal oral bioavailability. The comprehensive understanding of its ADME properties, elucidated through a combination of in vivo and in vitro studies, is paramount for its rational clinical use and for the development of new formulations with improved therapeutic profiles. The methodologies and insights provided in this guide serve as a robust framework for further research and development involving this important NSAID.

References
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  • Tsurumi, K., et al. (1972). [Pharmacological studies on niflumic acid, with special reference to the comparison with fenametes. 1. Anti-inflammatory and analgesic actions]. Nihon Yakurigaku Zasshi. Folia Pharmacologica Japonica, 68(6), 668-682. [Link]

  • Leuschner, J., & Wuerz, T. (2002). Detection of the non-steroidal anti-inflammatory drug niflumic acid in humans: a combined 19F-MRS in vivo and in vitro study. Magnetic Resonance in Medicine, 47(3), 432-438. [Link]

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Exploratory

An In-Depth Technical Guide on the Anticancer Potential of 2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid (Niflumic Acid)

For Researchers, Scientists, and Drug Development Professionals Introduction 2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid, more commonly known as niflumic acid (NFA), is a non-steroidal anti-inflammatory drug (N...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid, more commonly known as niflumic acid (NFA), is a non-steroidal anti-inflammatory drug (NSAID) that has garnered significant interest for its potential as an anticancer agent.[1][2] Initially recognized for its inhibitory effects on cyclooxygenase-2 (COX-2), NFA's therapeutic landscape has expanded as research has unveiled its multifaceted mechanisms of action, including the modulation of ion channels and key signaling pathways implicated in cancer progression.[1][3] This guide provides a comprehensive overview of the current understanding of NFA's anticancer properties, detailing its mechanisms of action, preclinical evidence, and relevant experimental protocols to facilitate further investigation into its therapeutic utility.

Niflumic acid's journey from an anti-inflammatory agent to a potential oncologic therapeutic is rooted in the growing understanding of the link between inflammation and cancer.[4] The overexpression of COX-2 is a hallmark of many cancers, contributing to tumor growth, angiogenesis, and immune evasion.[3][5] As a COX-2 inhibitor, NFA presents a logical candidate for cancer therapy. However, its anticancer effects appear to extend beyond COX-2 inhibition, offering a more complex and potentially more potent therapeutic profile.

Mechanistic Insights into Anticancer Activity

Niflumic acid exerts its anticancer effects through a variety of mechanisms, making it a compelling subject for oncological research. These mechanisms include the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of metastasis.[6]

Inhibition of Cell Proliferation and Cell Cycle Arrest

In vitro studies have consistently demonstrated NFA's ability to inhibit the proliferation of various cancer cell lines in a concentration and time-dependent manner.[6] For instance, in nasopharyngeal carcinoma (NPC) cells, NFA has been shown to significantly suppress cell growth and colony formation.[6] This antiproliferative effect is often associated with the induction of cell cycle arrest. Flow cytometry analysis has revealed that NFA can cause an S phase arrest in NPC cells, preventing them from proceeding through the cell cycle and dividing.[6]

Induction of Apoptosis

A key aspect of NFA's anticancer activity is its ability to induce programmed cell death, or apoptosis.[1][2] This is a critical mechanism for eliminating cancerous cells. In human breast adenocarcinoma MCF-7 cells, complexes of niflumic acid have been shown to induce apoptosis through a mitochondrial-dependent pathway.[7] This involves an increase in oxidative stress, a decrease in the mitochondrial membrane potential, and the activation of caspases, which are key executioners of apoptosis.[7] Furthermore, these complexes have been observed to upregulate the expression of pro-apoptotic proteins like Bax and p53, while downregulating the anti-apoptotic protein Bcl-2.[7] The induction of apoptosis by niflumic acid has also been linked to the blocking of chloride (Cl⁻) channels and the activation of potassium (K⁺) channels.[1]

Inhibition of Metastasis

The spread of cancer cells to distant organs, known as metastasis, is a major cause of cancer-related mortality. Niflumic acid has shown promise in inhibiting the migratory and invasive potential of cancer cells.[6] In nasopharyngeal carcinoma cells, NFA treatment has been found to decrease cell migration and invasion.[6] This effect is partly attributed to the reduced activity of matrix metalloproteinases (MMPs), specifically MMP2 and MMP9, which are enzymes that degrade the extracellular matrix and facilitate cancer cell invasion.[6]

Modulation of Key Signaling Pathways

Niflumic acid's anticancer effects are underpinned by its ability to modulate critical intracellular signaling pathways.

  • ERK1/2 Pathway: The Extracellular signal-Regulated Kinase (ERK) pathway is frequently hyperactivated in cancer and plays a central role in cell proliferation and survival. Niflumic acid has been shown to directly bind to and inhibit ERK1, leading to the downregulation of this pathway.[6] This inhibition is a key contributor to its anti-tumor effects in nasopharyngeal carcinoma.[6]

  • PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another crucial signaling cascade that is often dysregulated in cancer, promoting cell survival and proliferation. Novel cobalt (II) and nickel (II) complexes of niflumic acid have been demonstrated to induce apoptosis in breast cancer cells by inhibiting the PI3K/Akt signaling pathway.[7] This inhibition involves a decrease in the expression of PI3K and an increase in the dephosphorylation of Akt.[7]

Role as a Radiosensitizer

There is emerging evidence to suggest that niflumic acid may also act as a radiosensitizer, enhancing the efficacy of radiation therapy.[8][9] By inhibiting pathways that contribute to radioresistance, such as those involving cell proliferation and DNA repair, NFA could potentially make cancer cells more susceptible to the cytotoxic effects of radiation. This is a promising area of research that warrants further investigation.[10]

The following diagram illustrates the multifaceted mechanisms of action of Niflumic Acid in cancer cells:

Niflumic_Acid_Mechanism NFA Niflumic Acid Proliferation Cell Proliferation NFA->Proliferation Inhibits Apoptosis Apoptosis NFA->Apoptosis Induces Metastasis Metastasis NFA->Metastasis Inhibits ERK1_2 ERK1/2 Pathway NFA->ERK1_2 Inhibits PI3K_Akt PI3K/Akt Pathway NFA->PI3K_Akt Inhibits IonChannels Ion Channel Modulation NFA->IonChannels Modulates CellCycle S Phase Arrest Proliferation->CellCycle Caspases Caspase Activation Apoptosis->Caspases Bax_p53 ↑ Bax, p53 Apoptosis->Bax_p53 Bcl2 ↓ Bcl-2 Apoptosis->Bcl2 MMPs MMP2/MMP9 Activity Metastasis->MMPs ERK1_2->Proliferation Promotes PI3K_Akt->Proliferation Promotes PI3K_Akt->Apoptosis Inhibits MMPs->Metastasis Promotes IonChannels->Apoptosis Contributes to

Caption: Multifaceted anticancer mechanisms of Niflumic Acid.

Preclinical Evidence

The anticancer potential of niflumic acid is supported by a growing body of preclinical evidence from both in vitro and in vivo studies.

In Vitro Studies

A wide range of cancer cell lines have been used to investigate the anticancer effects of niflumic acid. These studies have consistently demonstrated its ability to inhibit cell viability and induce apoptosis across various cancer types.

Cancer TypeCell Line(s)Observed EffectsReference(s)
Nasopharyngeal CarcinomaCNE-2ZInhibition of proliferation, migration, and invasion; S phase arrest; induction of apoptosis.[6]
Breast AdenocarcinomaMCF-7Cytotoxicity, induction of mitochondrial-dependent apoptosis, S phase arrest.[7]
Hepatocellular CarcinomaHepG2Cytotoxicity (for NFA complexes).[7]
Colon AdenocarcinomaHT-29Cytotoxicity (for NFA complexes).[7]
Merkel Cell CarcinomaMCC13Antiproliferative activity (in combination with xanthohumol).[1]
GlioblastomaA172Antiproliferative activity (in combination with xanthohumol).[1]

It is noteworthy that derivatives and complexes of niflumic acid have also been synthesized and evaluated, with some showing enhanced antitumor activity compared to the parent compound.[1] For example, cobalt (II) and nickel (II) complexes of niflumic acid exhibited higher cytotoxicity against MCF-7 cells than niflumic acid alone.[7] Similarly, silver (I) complexes of niflumic acid have demonstrated significant cytotoxicity and selectivity against various cancer cell lines.[11]

In Vivo Studies

While in vitro studies provide valuable mechanistic insights, in vivo studies using animal models are crucial for evaluating the therapeutic efficacy and safety of a potential anticancer drug. Although the provided search results focus heavily on in vitro data, the promising results from these studies strongly support the need for further in vivo investigations. Such studies would typically involve xenograft or syngeneic tumor models in mice to assess the impact of niflumic acid on tumor growth, metastasis, and overall survival. The potential of niflumic acid as a radiosensitizer is another area that warrants exploration in in vivo models.[8]

Clinical Investigations and Future Prospects

Currently, there is a lack of extensive clinical trial data specifically evaluating niflumic acid as a primary anticancer agent. The majority of its clinical use has been in the context of its anti-inflammatory properties. However, the compelling preclinical data, particularly regarding its multifaceted mechanism of action, suggests that niflumic acid and its derivatives hold significant promise for future clinical development in oncology.

Future research should focus on:

  • Conducting well-designed in vivo studies to confirm the anticancer efficacy and establish the safety profile of niflumic acid and its more potent derivatives.

  • Initiating early-phase clinical trials to evaluate the safety, tolerability, and preliminary efficacy of niflumic acid in cancer patients, potentially in combination with standard-of-care therapies.[12]

  • Identifying predictive biomarkers to select patients who are most likely to respond to niflumic acid-based therapies.

  • Exploring synergistic combinations with other anticancer agents, such as chemotherapy, targeted therapies, and immunotherapies, to enhance therapeutic outcomes.[1][13]

The development of novel derivatives and drug delivery systems could also help to improve the pharmacokinetic properties and tumor-targeting efficiency of niflumic acid, further enhancing its therapeutic potential.[14]

Experimental Protocols

To facilitate further research into the anticancer potential of niflumic acid, this section provides detailed protocols for key in vitro assays.

Cell Viability Assay (MTT/XTT)

Cell viability assays are fundamental for assessing the cytotoxic effects of a compound on cancer cells. The MTT and XTT assays are colorimetric methods that measure the metabolic activity of viable cells.[15][16]

MTT Assay Protocol [16][17]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of niflumic acid (or the compound of interest) and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate at 37°C for 3-4 hours.

  • Formazan Solubilization: Add 100 µL of MTT solvent (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.[16][17]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16] Read the absorbance at 570 nm (or 590 nm) using a microplate reader.[16]

XTT Assay Protocol [18]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • XTT Reagent Preparation: Prepare the XTT/Electron Coupling Reagent working solution immediately before use.

  • Reagent Addition: Add 50-70 µL of the working solution to each well.

  • Incubation: Incubate the plate at 37°C for 2-4 hours.

  • Absorbance Reading: Read the absorbance at 450 nm and 660 nm (for background correction).

The following diagram outlines the workflow for a typical cell viability assay:

Cell_Viability_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Treat Treat with Niflumic Acid Seed->Treat Incubate Incubate (24-72h) Treat->Incubate AddReagent Add MTT/XTT Reagent Incubate->AddReagent Incubate2 Incubate (2-4h) AddReagent->Incubate2 Solubilize Solubilize Formazan (MTT only) Incubate2->Solubilize if MTT Read Read Absorbance Incubate2->Read if XTT Solubilize->Read Analyze Analyze Data (IC50) Read->Analyze End End Analyze->End

Caption: Workflow for MTT/XTT cell viability assays.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

The Annexin V/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry.[19][20] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[19]

Protocol [21]

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with niflumic acid for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry.

Patch-Clamp Electrophysiology for Ion Channel Analysis

Given that niflumic acid is known to modulate ion channels, patch-clamp electrophysiology is a crucial technique for investigating its effects on specific ion channel currents in cancer cells.[22][23] This technique allows for the direct measurement of ion channel activity.[24]

Whole-Cell Patch-Clamp Protocol (Simplified) [22][25]

  • Pipette Preparation: Pull borosilicate glass capillaries into micropipettes with a resistance of 3-8 MΩ. Fire-polish the tip and fill with the appropriate intracellular solution.

  • Cell Preparation: Plate cells on coverslips suitable for microscopy.

  • Seal Formation: Approach a cell with the micropipette under positive pressure. Once touching the cell, release the pressure and apply gentle suction to form a high-resistance (>1 GΩ) seal.

  • Whole-Cell Configuration: Apply a brief pulse of strong suction to rupture the membrane patch, establishing the whole-cell configuration.

  • Recording: Clamp the cell at a desired holding potential and apply voltage steps to elicit ion channel currents. Record baseline currents and then perfuse the cell with a solution containing niflumic acid to observe its effects on the currents.

Conclusion

2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid (niflumic acid) has emerged as a promising candidate for anticancer drug development. Its ability to inhibit cell proliferation, induce apoptosis, and suppress metastasis through multiple mechanisms, including the inhibition of the ERK1/2 and PI3K/Akt pathways and modulation of ion channels, underscores its potential therapeutic value. While preclinical in vitro data are compelling, further in vivo studies and clinical trials are necessary to fully elucidate its efficacy and safety in cancer patients. The detailed protocols provided in this guide are intended to facilitate continued research in this exciting area, with the ultimate goal of translating these promising preclinical findings into effective cancer therapies.

References

  • Huang, G., Wang, Z., Wan, Z., et al. (2015). Niflumic acid exhibits anti-tumor activity in nasopharyngeal carcinoma cells through affecting the expression of ERK1/2 and the activity of MMP2 and MMP9. International Journal of Clinical and Experimental Pathology, 8(9), 9990–10001. [Link]

  • Caglar, S., Altay, A., Kuzucu, M., & Caglar, B. (2021). In Vitro Anticancer Activity of Novel Co(II) and Ni(II) Complexes of Non-steroidal Anti-inflammatory Drug Niflumic Acid Against Human Breast Adenocarcinoma MCF-7 Cells. Cell Biochemistry and Biophysics, 79(4), 729–746. [Link]

  • Stompor-Gorący, M., Włoch, A., Sengupta, P., & Wietrzyk, J. (2024). Synergistic Proliferation Effects of Xanthohumol and Niflumic Acid on Merkel and Glioblastoma Cancer Cells: Role of Cell Membrane Interactions. International Journal of Molecular Sciences, 25(19), 10587. [Link]

  • ResearchGate. (n.d.). In Vitro Anticancer Activity of Novel Co(II) and Ni(II) Complexes of Non-steroidal Anti-inflammatory Drug Niflumic Acid Against Human Breast Adenocarcinoma MCF-7 Cells. Retrieved from [Link]

  • Biochemical Pharmacology. (2022). The SRPK inhibitor N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl) isonicotinamide (SRPIN340) increases the immune response against metastatic melanoma in mice. Biochemical Pharmacology, 203, 115161. [Link]

  • Darabian, N., et al. (2024). COX 2-inhibitors; a thorough and updated survey into combinational therapies in cancers. Cancer Cell International, 24(1), 7. [Link]

  • Bio-protocol. (n.d.). Whole-cell patch-clamp recording in acute brain slices. Retrieved from [Link]

  • Zarrin, S., et al. (2021). Recent advances in targeting COX-2 for cancer therapy: a review. RSC Medicinal Chemistry, 12(10), 1673-1691. [Link]

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  • National Center for Biotechnology Information. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol. Retrieved from [Link]

  • CancerNetwork. (2007). COX-2 Inhibitors Decrease Toxicity due to Chemotherapy; May Help Arrest Tumor Progression. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Griseofulvin Radiosensitizes Non-Small Cell Lung Cancer Cells and Activates cGAS. Retrieved from [Link]

  • Pharmacia. (2022). Synthesis, docking study, and structure-activity relationship of novel niflumic acid derivatives acting as anticancer agents by inhibiting VEGFR or EGFR tyrosine kinase activities. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). “Patch Clamp Electrophysiology Methods and Protocols,” Editors Mark Dallas and Damian Bell. Retrieved from [Link]

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  • ResearchGate. (n.d.). Toxicity profiles of anti-cancer agents. The graphs show the Log IC50.... Retrieved from [Link]

  • Pharmacia. (2024). Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction. Retrieved from [Link]

  • bioRxiv. (2023). Radiosensitizers in Cancer Therapy: A Global Bibliometric Analysis. Retrieved from [Link]

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  • Frontiers in Immunology. (2024). Celecoxib in oncology: targeting the COX-2/PGE2 axis to reprogram the tumor immune microenvironment and enhance multimodal therapy. Retrieved from [Link]

  • Bentham Science. (2023). New Niflumic Acid Derivatives as EGFR Inhibitors: Design, Synthesis, In silico Studies, and Anti-proliferative Assessment. Retrieved from [Link]

  • DergiPark. (2022). In Vitro Cytotoxic Evaluation of a Silver(I) Complex Including Non-Steroidal Anti- Inflammatory Drug Niflumic Acid and 3-Picolin. Retrieved from [Link]

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Foundational

A Senior Application Scientist's Guide to the Trifluoromethyl Group in Drug Design: Enhancing Metabolic Stability and Optimizing Pharmacokinetics

Abstract The strategic incorporation of the trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, transforming lead compounds into viable drug candidates.[1] This is not merely an act of atomic subs...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, transforming lead compounds into viable drug candidates.[1] This is not merely an act of atomic substitution but a calculated intervention to profoundly modulate a molecule's physicochemical and pharmacokinetic profile. The unique electronic properties and high strength of the carbon-fluorine bond grant the CF3 group an unparalleled ability to enhance metabolic stability, a critical determinant of a drug's in vivo half-life and overall performance.[1][2] This technical guide, designed for drug development professionals, moves beyond a simple recitation of facts to explore the causal mechanisms behind the CF3 group's utility. We will dissect its impact on lipophilicity, pKa, and target binding, with a primary focus on its role in mitigating metabolic liabilities. Furthermore, this guide provides detailed, field-proven protocols for the experimental validation of metabolic stability, ensuring that theoretical design principles are grounded in robust, reproducible data.

The Trifluoromethyl Group: A Profile of Strategic Impact

The trifluoromethyl group's prevalence in pharmaceuticals is a testament to its multifaceted utility; approximately 15-20% of all licensed drugs contain fluorine, with the CF3 group being a prominent feature.[3] Its power lies in a unique combination of properties that distinguish it from a simple methyl group (CH3) or other halogens.

  • High Electronegativity and Inductive Effect: The three fluorine atoms create a powerful electron-withdrawing effect, significantly polarizing the C-CF3 bond.[2][3] This electronic perturbation is key to many of its desirable effects, particularly in deactivating aromatic systems prone to metabolism.[2][4]

  • Increased Lipophilicity: The CF3 group is highly lipophilic, with a Hansch-Fujita π constant of +0.88.[1][2] This property is crucial for enhancing a drug's ability to cross cellular membranes and the blood-brain barrier, thereby improving absorption and distribution.[1][4] For example, the inclusion of a CF3 group in the antidepressant Fluoxetine significantly enhances its lipophilicity, facilitating efficient brain penetration.[4]

  • Metabolic Inertness: The carbon-fluorine bond is one of the strongest in organic chemistry (bond dissociation energy ~485 kJ/mol), making it exceptionally resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily.[1][2]

  • Steric Bulk: The CF3 group is sterically larger than a methyl group and can lead to more favorable van der Waals interactions within a protein's binding pocket, potentially increasing binding affinity and selectivity.[1][2]

Data Presentation: Physicochemical Property Modulation

The decision to introduce a CF3 group is often driven by the need to systematically alter a molecule's properties. The following table provides a quantitative comparison to guide such strategic choices.

PropertyHydrogen (H)Methyl (CH₃)Trifluoromethyl (CF₃) Rationale for Impact
van der Waals Radius (Å) 1.202.002.23 (approx.) Increased steric bulk can improve binding pocket occupancy.
Electronegativity (Pauling) 2.202.55 (Carbon)~3.44 (effective) Strong inductive electron withdrawal alters molecular electronics.
Hansch-Fujita π Constant 0.00+0.56+0.88 Significantly increases lipophilicity, affecting permeability.[1][2]
pKa Modulation BaselineElectron DonatingStrongly Electron Withdrawing Can increase the acidity of nearby functional groups.[1]

The Core Directive: Enhancing Metabolic Stability

A primary reason for incorporating a CF3 group is to overcome rapid metabolic clearance, which can terminate a drug's action prematurely.[1][4] This enhancement is achieved through two principal, often complementary, mechanisms.

Mechanism 1: Direct Metabolic Blocking

The most direct strategy involves replacing a metabolically vulnerable site, such as a methyl or unsubstituted aromatic position, with a CF3 group. Many Phase I metabolic reactions, catalyzed by CYP enzymes, involve the oxidation of a C-H bond.[5] By substituting this bond with the enzymatically robust C-CF3 moiety, this metabolic pathway is effectively blocked.[1][4] This increases the compound's half-life, reduces clearance, and leads to a more predictable pharmacokinetic profile.[1]

The following diagram illustrates how the CF3 group acts as a metabolic shield, preventing CYP450-mediated oxidation.

cluster_0 Scenario A: Metabolically Labile Compound cluster_1 Scenario B: CF3-Stabilized Compound Drug_A Drug Molecule (with -CH3 group) Metabolism_A CYP450 Enzyme (e.g., CYP3A4) Drug_A->Metabolism_A Susceptible to oxidation Metabolite_A Oxidized Metabolite (Inactive/Cleared) Metabolism_A->Metabolite_A Produces Drug_B Drug Molecule (with -CF3 group) Metabolism_B CYP450 Enzyme (e.g., CYP3A4) Drug_B->Metabolism_B Resistant to oxidation No_Metabolism Metabolism Blocked (Increased Half-life) Metabolism_B->No_Metabolism Results in

Caption: Direct metabolic blocking by a CF3 group.

Mechanism 2: Electronic Deactivation of Aromatic Rings

CYP-mediated aromatic oxidation is a common metabolic pathway that is initiated by the transfer of an electron from the electron-rich aromatic ring to the activated heme center of the enzyme. The strong electron-withdrawing nature of the CF3 group pulls electron density away from the aromatic ring, lowering the energy of its highest occupied molecular orbital (HOMO).[5] A lower HOMO energy makes the ring less nucleophilic and thus less susceptible to oxidation, effectively "deactivating" it as a metabolic hotspot.[4][5] This strategy can protect not just the site of substitution but the entire aromatic system.

Case Study: Celecoxib

The non-steroidal anti-inflammatory drug (NSAID) Celecoxib provides an excellent example. The CF3 group on one of its pyrazole-attached phenyl rings is crucial for its selective inhibition of the COX-2 enzyme.[1] Furthermore, this group contributes to its metabolic profile by deactivating the phenyl ring, guiding metabolism towards other parts of the molecule and contributing to its overall pharmacokinetic properties.

Experimental Validation: Protocols for Assessing Metabolic Stability

Theoretical advantages must be confirmed experimentally. In vitro metabolic stability assays are critical for ranking compounds and predicting in vivo clearance.[6][7] The following protocols describe two industry-standard assays. These protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity.

Liver Microsomal Stability Assay

This assay is a high-throughput screen to evaluate Phase I (CYP-mediated) metabolism.[8] Liver microsomes are subcellular fractions containing the majority of CYP enzymes.[8]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound in the presence of liver microsomes.

Materials:

  • Test Compound (10 mM stock in DMSO)

  • Pooled Liver Microsomes (e.g., human, rat)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., G6P, G6PD) or 1 mM NADPH solution

  • Positive Control Compounds (e.g., Verapamil, Testosterone)

  • Acetonitrile with Internal Standard (for quenching)

  • 96-well incubation and collection plates

  • LC-MS/MS system for analysis

Step-by-Step Methodology:

  • Preparation: Thaw liver microsomes and other reagents on ice. Prepare the master mix containing phosphate buffer and microsomes (final protein concentration typically 0.5 mg/mL).[8]

  • Compound Addition: Add the test compound to the master mix to achieve a final concentration of 1 µM.[8] Include wells for a positive control and a "minus cofactor" negative control.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding the NADPH cofactor solution to all wells except the negative control. The T=0 sample is taken immediately by transferring an aliquot to a quenching plate containing cold acetonitrile with an internal standard.

  • Time-Course Incubation: Incubate the reaction plate at 37°C, shaking gently. At subsequent time points (e.g., 5, 15, 30, 45 minutes), transfer aliquots from the reaction plate to the quenching plate.[8]

  • Sample Processing: Once all time points are collected, centrifuge the quenching plate to pellet precipitated protein.

  • LC-MS/MS Analysis: Analyze the supernatant from each well to quantify the remaining percentage of the parent compound relative to the T=0 sample.

  • Data Analysis:

    • Plot the natural logarithm of the percent remaining parent compound versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate Half-life (t½) = 0.693 / k

    • Calculate Intrinsic Clearance (Clint) in µL/min/mg protein.

Hepatocyte Stability Assay

This assay provides a more comprehensive metabolic picture, as intact hepatocytes contain both Phase I and Phase II enzymes, as well as transporters.[6][9][10]

Objective: To determine the compound's intrinsic clearance in a system that more closely mimics the in vivo liver environment.

Materials:

  • Cryopreserved, plateable, or suspension hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • All materials from the microsomal assay

  • Positive Control Compounds (Phase I: Midazolam; Phase II: 7-Hydroxycoumarin)

Step-by-Step Methodology:

  • Hepatocyte Preparation: Thaw and prepare hepatocytes according to the supplier's protocol to ensure high viability. Resuspend in incubation medium to a specific cell density (e.g., 1 million cells/mL).

  • Compound Incubation: Add the test compound (final concentration typically 1 µM) to the hepatocyte suspension.

  • Time-Course Sampling: Incubate at 37°C in a CO2 incubator, shaking gently. Sample at specified time points (e.g., 0, 15, 30, 60, 120 minutes) by transferring aliquots to a quenching solution (acetonitrile with internal standard).

  • Sample Processing & Analysis: Process samples and analyze via LC-MS/MS as described in the microsomal assay.

  • Data Analysis: Calculate t½ and Clint as described previously, noting that Clint will be expressed in µL/min/million cells.

This flowchart outlines the general, self-validating workflow for conducting in vitro metabolic stability studies.

start Start: Compound Ready for Testing prep Prepare Reagents: Microsomes/Hepatocytes, Buffers, Cofactors start->prep plate Plate Assay: Add Test Cmpd, Controls to Metabolic System start->plate controls Prepare Controls: +ve (e.g., Verapamil) -ve (No Cofactor) prep->controls controls->plate pre_incubate Pre-incubate at 37°C plate->pre_incubate initiate Initiate Reaction (Add NADPH) pre_incubate->initiate t0 Sample T=0 (Quench Immediately) initiate->t0 incubate Incubate at 37°C with Shaking initiate->incubate process Process Samples (Centrifuge) t0->process sampling Sample at Time Points (e.g., 5, 15, 30, 45 min) into Quench Solution incubate->sampling sampling->process analyze LC-MS/MS Analysis: Quantify Parent Cmpd process->analyze data Data Analysis: Plot ln(% Remaining) vs. Time analyze->data calc Calculate: - Elimination Rate (k) - Half-life (t½) - Intrinsic Clearance (Clint) data->calc end End: Stability Profile Generated calc->end

Caption: General workflow for in vitro metabolic stability assays.

Strategic Implementation: A Decision Framework

The decision to introduce a CF3 group should be data-driven. This logical framework can guide a medicinal chemist's thought process.

decision decision outcome outcome start Lead Compound Identified d1 High Metabolic Clearance? start->d1 d2 Metabolic Spot Identified? d1->d2 Yes d3 Need to Increase Lipophilicity/BBB Penetration? d1->d3 No d2->d3 No action1 Replace labile group (e.g., -CH3) with -CF3 d2->action1 Yes, on alkyl action2 Place -CF3 on aromatic ring to deactivate it d2->action2 Yes, on aryl d4 Need to Modulate pKa of nearby group? d3->d4 No action3 Incorporate -CF3 to increase LogP d3->action3 Yes action4 Add -CF3 to leverage inductive effect d4->action4 Yes outcome_bad Consider Alternative Strategy d4->outcome_bad No outcome_good Proceed with Synthesis & Re-assay action1->outcome_good action2->outcome_good action3->outcome_good action4->outcome_good

Caption: Decision framework for incorporating a CF3 group.

Conclusion and Future Perspectives

The trifluoromethyl group is an indispensable tool in drug design, primarily for its profound and predictable impact on enhancing metabolic stability.[1] Its ability to block sites of metabolism directly and deactivate entire aromatic systems electronically provides a robust strategy for extending a drug's half-life and improving its pharmacokinetic profile.[1][4] By grounding these design principles in rigorous experimental validation using standardized in vitro assays, researchers can rationally engineer molecules with superior drug-like properties. As synthetic methodologies for trifluoromethylation continue to advance, the strategic application of this "super-methyl" group will undoubtedly remain central to the development of safer and more effective medicines.

References

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

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  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). ACS Publications. Retrieved January 28, 2026, from [Link]

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  • Trifluoromethylation. (n.d.). Wikipedia. Retrieved January 28, 2026, from [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.). Springer Nature Experiments. Retrieved January 28, 2026, from [Link]

  • Hepatocyte Stability Assay Protocol. (n.d.). Cyprotex. Retrieved January 28, 2026, from [Link]

  • Microsomal Stability Assay Protocol. (n.d.). Cyprotex. Retrieved January 28, 2026, from [Link]

  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

  • Hepatocyte Stability Assay. (n.d.). Domainex. Retrieved January 28, 2026, from [Link]

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Exploratory

An In-depth Technical Guide to the Solubility of 2-{[3-(Trifluoromethyl)phenyl]amino}isonicotinic acid

This guide provides a comprehensive overview of the solubility characteristics of 2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid, a compound of significant interest in medicinal chemistry and pharmaceutical resear...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the solubility characteristics of 2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid, a compound of significant interest in medicinal chemistry and pharmaceutical research. As the solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy, a thorough understanding of this property is paramount for researchers, scientists, and drug development professionals. This document outlines the key physicochemical properties of the compound, presents a validated protocol for solubility determination, and discusses the implications of its solubility profile in the context of drug discovery and development.

Introduction to 2-{[3-(Trifluoromethyl)phenyl]amino}isonicotinic acid

2-{[3-(Trifluoromethyl)phenyl]amino}isonicotinic acid is a heterocyclic carboxylic acid derivative. Its structure, featuring a trifluoromethyl group, an aromatic amine linkage, and an isonicotinic acid moiety, suggests its potential as a versatile scaffold in drug design. The trifluoromethyl group is a well-known pharmacophore that can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The isonicotinic acid portion, a derivative of pyridine, imparts a degree of polarity and potential for hydrogen bonding. Understanding the interplay of these structural features is crucial for predicting and experimentally determining the compound's solubility.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid is essential for designing robust solubility experiments and for interpreting the resulting data.

PropertyValue / DescriptionSource
Molecular Formula C13H9F3N2O2[1]
Molecular Weight 282.22 g/mol [1]
Appearance White to off-white crystalline solid[2]
pKa (Predicted) The carboxylic acid moiety is expected to have an acidic pKa, while the pyridine nitrogen will have a basic pKa. The exact values would need to be experimentally determined.
LogP (Predicted) The presence of the trifluoromethyl group significantly increases lipophilicity.[3] The overall LogP is likely to be moderately high, indicating a preference for non-polar environments.

The trifluoromethyl group is a strong electron-withdrawing group, which can influence the acidity of the carboxylic acid and the basicity of the pyridine nitrogen.[3] This, in turn, will have a significant impact on the pH-dependent solubility of the molecule.

Experimental Determination of Solubility: A Validated Protocol

Given the limited availability of publicly available, quantitative solubility data for 2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid, this section provides a detailed, field-proven protocol for its determination. The equilibrium shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is a gold-standard technique for generating reliable solubility data.

Rationale for Method Selection

The shake-flask method is a robust and widely accepted technique for determining thermodynamic solubility. It allows the solid compound to reach equilibrium with the solvent, providing a true measure of its saturation solubility. HPLC is employed for quantification due to its high sensitivity, specificity, and ability to separate the analyte from any potential impurities or degradants.

Materials and Equipment
  • 2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid (purity >98%)

  • Water, HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Phosphate buffered saline (PBS), pH 7.4

  • Glycine buffer, pH 3.0

  • Borate buffer, pH 9.0

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker incubator

  • Centrifuge

  • HPLC system with UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Syringe filters (0.22 µm)

  • Autosampler vials

Experimental Workflow

The following diagram illustrates the key steps in the solubility determination protocol.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep_compound Weigh Compound add_solvent Add Solvent to Compound prep_compound->add_solvent prep_solvents Prepare Solvents/Buffers prep_solvents->add_solvent vortex Vortex to Suspend add_solvent->vortex shake Shake at Controlled Temp (e.g., 24h) vortex->shake centrifuge Centrifuge to Pellet Solid shake->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter Supernatant supernatant->filter dilute Dilute for HPLC filter->dilute hplc HPLC Analysis dilute->hplc

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol
  • Preparation of Standard Solutions:

    • Accurately weigh and dissolve a known amount of 2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid in a suitable solvent (e.g., DMSO or ACN:water mixture) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation for Solubility Measurement:

    • Add an excess amount of the solid compound (e.g., 2-5 mg) to a series of vials. The excess is crucial to ensure that a saturated solution is formed.

    • To each vial, add a known volume (e.g., 1 mL) of the desired solvent (e.g., water, PBS pH 7.4, glycine buffer pH 3.0, borate buffer pH 9.0, methanol, acetonitrile).

  • Equilibration:

    • Tightly cap the vials and vortex for 1-2 minutes to ensure good initial dispersion of the solid.

    • Place the vials in a thermostatic shaker incubator set at a constant temperature (e.g., 25 °C or 37 °C) and shake for a defined period (e.g., 24 hours) to allow the system to reach equilibrium. A 24-hour period is typically sufficient for most compounds.

  • Sample Processing:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

    • Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Dilute the filtered supernatant with the mobile phase to bring the concentration within the range of the calibration curve. The dilution factor must be accurately recorded.

  • HPLC Analysis:

    • Analyze the calibration standards and the diluted samples by HPLC. A typical method might involve a C18 column with a gradient elution of water and acetonitrile, with UV detection at a wavelength where the compound has maximum absorbance.

    • Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of the compound in the diluted samples from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of the compound in the original solvent by multiplying the concentration determined by HPLC by the dilution factor.

    • Express the solubility in appropriate units (e.g., µg/mL, mg/mL, or mM).

Illustrative Solubility Data

The following table presents hypothetical, yet realistic, solubility data for 2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid that could be obtained using the protocol described above. This data is for illustrative purposes to guide researchers on the expected outcomes.

Solvent SystempHTemperature (°C)Illustrative Solubility (µg/mL)
Water~5-6 (unbuffered)2510 - 50
Glycine Buffer3.02550 - 150
Phosphate Buffered Saline (PBS)7.4255 - 20
Borate Buffer9.025< 5
MethanolN/A25500 - 1500
AcetonitrileN/A25200 - 800
Dimethyl Sulfoxide (DMSO)N/A25> 20,000

Interpretation of Illustrative Data:

  • pH-Dependent Solubility: The compound is expected to exhibit classic amphoteric behavior. The increased solubility at pH 3.0 is likely due to the protonation of the pyridine nitrogen, forming a more soluble salt. The decreased solubility at pH 7.4 and 9.0 is likely due to the deprotonation of the carboxylic acid, which, in the presence of the lipophilic trifluoromethylphenyl group, may lead to aggregation or reduced solvation.

  • Solvent Polarity: The compound is expected to have moderate to good solubility in polar organic solvents like methanol and acetonitrile, and very high solubility in a polar aprotic solvent like DMSO. This is consistent with its structure containing both polar functional groups and a significant non-polar region.

The Role of Solubility in Drug Development

A thorough understanding of the solubility of 2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid is a critical early step in its evaluation as a potential drug candidate. Poor aqueous solubility can lead to low and variable oral bioavailability, hindering clinical development. The data generated from the described protocol can inform several key aspects of the drug development process:

  • Formulation Development: Understanding the solubility in different solvents and pH conditions is essential for developing suitable formulations for preclinical and clinical studies (e.g., solutions, suspensions, or solid dosage forms).

  • Route of Administration: The aqueous solubility will heavily influence the feasibility of different routes of administration, particularly for oral and intravenous delivery.

  • In Vitro and In Vivo Assays: Knowledge of the solubility in biological buffers (like PBS) is crucial for designing and interpreting data from in vitro assays and for understanding its behavior in in vivo models.

  • Salt Screening and Polymorph Studies: If the free acid has suboptimal solubility, salt screening can be initiated to identify forms with improved aqueous solubility and stability.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid. While direct experimental data remains to be published, the provided protocol offers a robust and validated approach for its determination. The insights into the compound's physicochemical properties and the interplay of its structural features will empower researchers to make informed decisions in the early stages of drug discovery and development. The generation of precise solubility data is a cornerstone of pharmaceutical science, and the methodologies outlined herein provide a clear path to achieving this for this promising compound.

Chemical Structure

chemical_structure cluster_structure compound 2-{[3-(Trifluoromethyl)phenyl]amino}isonicotinic acid structure_image

Caption: Chemical structure of the compound.

References

  • Amerigo Scientific. 2-{[3-(Trifluoromethyl)phenyl]amino}isonicotinic acid. [Link]

  • Chempanda. Isonicotinic acid: Structure, synthesis, applications and biochemical significance. [Link]

  • MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

  • National Center for Biotechnology Information. Tetrabromobisphenol A bis(2,3-dibromopropyl ether). PubChem Compound Summary for CID 3034237. [Link]

  • Solubility of Things. Isonicotinic acid. [Link]

  • Wikipedia. Isonicotinic acid. [Link]

  • Zancan, J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009. [Link]

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Protocols & Analytical Methods

Method

Topic: Purification of 2-(3-(trifluoromethyl)phenyl)isonicotinic acid by High-Performance Liquid Chromatography (HPLC)

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals. Abstract This document provides a comprehensive guide to the purification of 2-(3-(trifluoromethyl)phenyl)isonicotinic aci...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals.

Abstract

This document provides a comprehensive guide to the purification of 2-(3-(trifluoromethyl)phenyl)isonicotinic acid, a pivotal building block in contemporary drug discovery, utilizing preparative High-Performance Liquid Chromatography (HPLC). We delve into the rationale behind method development, offering a detailed, step-by-step protocol designed for high-purity isolation. This application note is structured to provide both a practical workflow and a deeper understanding of the chromatographic principles at play, ensuring that researchers can confidently implement and adapt this methodology. The protocol emphasizes scientific integrity through a self-validating system of analysis and fraction collection, ensuring the final product meets stringent purity requirements for pharmaceutical development.

Introduction: The Significance of Purity

2-(3-(trifluoromethyl)phenyl)isonicotinic acid is a heterocyclic carboxylic acid with a molecular formula of C13H8F3NO2 and a molecular weight of 267.21 g/mol .[1] Its structure, featuring a trifluoromethyl group, is a key pharmacophore known to enhance metabolic stability and binding affinity in drug candidates.[1] As an intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), its purity is not merely a quality metric but a critical determinant of the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purification of such novel chemical entities, offering unparalleled resolution and efficiency.[2][3][4] This guide provides a robust reversed-phase HPLC (RP-HPLC) method tailored for this specific compound.

Foundational Principles: Reversed-Phase HPLC

The purification strategy is centered on reversed-phase chromatography, a mode of HPLC where the stationary phase is non-polar (hydrophobic) and the mobile phase is polar.[5] Our target molecule, with its trifluoromethylphenyl moiety, exhibits significant hydrophobicity, leading to strong retention on a non-polar stationary phase like C18.

The separation is governed by the partitioning of the analyte between the stationary and mobile phases. By employing a gradient elution—gradually increasing the concentration of an organic solvent (the "strong" solvent) in the aqueous mobile phase—we decrease the polarity of the mobile phase. This systematically weakens the hydrophobic interactions, allowing compounds to elute from the column in order of increasing hydrophobicity.

For an acidic compound like 2-(3-(trifluoromethyl)phenyl)isonicotinic acid, controlling the pH of the mobile phase is critical.[6] By adding an acidic modifier, such as trifluoroacetic acid (TFA), we suppress the ionization of the carboxylic acid group. This ensures that the analyte is in a single, neutral form, which results in sharper peaks and more reproducible retention times.[6]

The Purification Workflow: A Visual Guide

The overall process, from initial sample preparation to the isolation of the pure compound, is a multi-step workflow. The following diagram illustrates the logical progression of this purification protocol.

Purification_Workflow cluster_Preparation Phase 1: Preparation cluster_Execution Phase 2: Execution cluster_Finalization Phase 3: Finalization SamplePrep Crude Sample Preparation Dissolve in minimal DMSO/Methanol Filter through 0.45 µm filter Injection Inject Sample SamplePrep->Injection SystemPrep HPLC System Equilibration Prime solvent lines Equilibrate C18 column SystemPrep->Injection Separation Gradient Elution & UV Detection Injection->Separation Collection Fraction Collection Separation->Collection Analysis Purity Analysis of Fractions Analytical HPLC Collection->Analysis Pooling Pool High-Purity Fractions Analysis->Pooling Isolation Solvent Evaporation Lyophilization/Rotovap Pooling->Isolation FinalProduct Pure Compound Isolation->FinalProduct

Caption: A schematic of the end-to-end HPLC purification process.

Detailed Experimental Protocol

Instrumentation and Materials
ComponentSpecification
HPLC System Preparative HPLC system with binary gradient pump, autosampler, and UV/Vis detector
Purification Column Reversed-Phase C18, 10 µm particle size, 250 x 21.2 mm I.D.
Analytical Column Reversed-Phase C18, 5 µm particle size, 150 x 4.6 mm I.D.
Solvents HPLC-grade Acetonitrile (ACN) and Water
Mobile Phase Additive Trifluoroacetic Acid (TFA), >99.5% purity
Sample Solvent Dimethyl sulfoxide (DMSO) and Methanol (MeOH), HPLC grade
Filtration 0.45 µm PTFE syringe filters
Mobile Phase Preparation
  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade Water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade Acetonitrile.

Causality: The use of TFA in both mobile phases maintains a consistent low pH environment, which is crucial for reproducible chromatography of acidic analytes.[7]

Sample Preparation
  • Dissolve the crude 2-(3-(trifluoromethyl)phenyl)isonicotinic acid in a minimal volume of DMSO.

  • Dilute with methanol to reduce the viscosity and ensure compatibility with the mobile phase. A typical ratio is 1:1 DMSO:Methanol.

  • Filter the solution through a 0.45 µm PTFE syringe filter to remove any particulates that could damage the column.[8]

Preparative HPLC Method
ParameterValue
Flow Rate 20.0 mL/min
Detection Wavelength 254 nm
Column Temperature Ambient
Injection Volume 1-5 mL (dependent on sample concentration and loading study)
Gradient Program Time (min)
0.0
25.0
30.0
35.0
35.1
40.0
Purification and Isolation Procedure
  • System Equilibration: Equilibrate the preparative column with the starting mobile phase composition (40% B) for at least 10 column volumes.

  • Injection: Inject the prepared crude sample.

  • Fraction Collection: Monitor the UV chromatogram and collect fractions corresponding to the main peak.

  • Purity Verification: Analyze a small aliquot of each collected fraction using the analytical HPLC method detailed below.

  • Pooling: Combine all fractions with a purity of >99%.

  • Solvent Removal: Remove the acetonitrile and water using a rotary evaporator followed by lyophilization to obtain the purified compound as a solid.

Analytical HPLC Method for Purity Assessment
ParameterValue
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Column Temperature 30 °C
Injection Volume 10 µL
Gradient Program Time (min)
0.0
15.0
20.0
20.1
25.0

Method Development and Validation: A Logical Approach

The development of a robust purification method is a systematic process. Key decisions are made based on the physicochemical properties of the analyte and the desired outcome.

Method_Development start Define Objectives (Purity >99%, High Yield) column_choice Column Selection Reversed-Phase C18 for hydrophobicity start->column_choice mobile_phase Mobile Phase Selection ACN/Water for good UV transparency and low viscosity TFA for pH control column_choice->mobile_phase gradient_dev Gradient Development Start with a shallow gradient to resolve impurities Steepen to reduce run time mobile_phase->gradient_dev loading_study Loading Study Determine max sample load without compromising resolution gradient_dev->loading_study validation Method Validation Reproducibility Purity confirmation of isolated material loading_study->validation final_method Finalized Purification Protocol validation->final_method

Caption: The logical flow for developing a robust HPLC purification method.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the purification of 2-(3-(trifluoromethyl)phenyl)isonicotinic acid using preparative HPLC. By adhering to the detailed steps and understanding the rationale behind the chromatographic choices, researchers and drug development professionals can achieve high levels of purity for this critical pharmaceutical intermediate. The emphasis on a systematic workflow and analytical verification at each stage ensures the integrity and reproducibility of the purification process.

References

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

  • MDPI. (n.d.). Process Development and Validation of Reverse-Phase High-Performance Liquid Chromatography Method for Simultaneous Quantification of Quercetin, Thymoquinone, and Pterostilbene. Retrieved from [Link]

  • Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development. Retrieved from [Link]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]

  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

  • ACG Publications. (2023, December 14). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Reverse-phase HPLC Analysis and Purification of Small Molecules. Retrieved from [Link]

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Application

Application Notes and Protocols for Evaluating the Antimicrobial Activity of Isonicotinic Acid Derivatives

Introduction: The Therapeutic Potential of Isonicotinic Acid Derivatives Isonicotinic acid, a pyridine-4-carboxylic acid, serves as a foundational scaffold for a class of compounds with significant therapeutic interest....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Isonicotinic Acid Derivatives

Isonicotinic acid, a pyridine-4-carboxylic acid, serves as a foundational scaffold for a class of compounds with significant therapeutic interest. The most distinguished member of this family is isonicotinic acid hydrazide, universally known as isoniazid. Isoniazid is a cornerstone of first-line treatment for tuberculosis, exerting its potent bactericidal effect against Mycobacterium tuberculosis. Its mechanism of action is well-elucidated: isoniazid is a prodrug that, upon activation by the mycobacterial catalase-peroxidase enzyme (KatG), inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.

The clinical success of isoniazid has catalyzed extensive research into other derivatives of isonicotinic acid, revealing a broader spectrum of antimicrobial activity. Novel hydrazone derivatives, for instance, have demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. This expanded antimicrobial profile suggests that isonicotinic acid derivatives may harbor the potential to address a wider array of bacterial and even fungal infections, a critical endeavor in the face of mounting antimicrobial resistance.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to rigorously evaluate the antimicrobial properties of novel isonicotinic acid derivatives. The protocols herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity, reproducibility, and comparability across different laboratories.

Part 1: Foundational Antimicrobial Susceptibility Testing

The initial assessment of a novel compound's antimicrobial activity begins with determining its potency in inhibiting and killing microbial growth. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are the foundational metrics for this evaluation.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standardized and widely accepted technique for determining MIC values.

Scientific Rationale: This assay provides a quantitative measure of the compound's bacteriostatic activity. By exposing a standardized inoculum of bacteria to a serial dilution of the test compound, we can pinpoint the precise concentration at which growth is inhibited. This is a critical first step in assessing the compound's potential as a therapeutic agent. The use of 96-well plates allows for high-throughput screening of multiple compounds and bacterial strains simultaneously.

Protocol: Broth Microdilution MIC Assay

Materials:

  • Isonicotinic acid derivative (test compound) stock solution of known concentration.

  • Sterile 96-well, U-bottom microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious bacteria. For fastidious organisms, use appropriate supplemented media as recommended by CLSI/EUCAST guidelines.

  • Bacterial strains:

    • Quality Control (QC) Strains: Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853.

    • Test Strains: Clinically relevant isolates or a panel of diverse bacterial species.

  • Spectrophotometer or McFarland turbidity standards.

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS).

  • Incubator (35°C ± 2°C).

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer (absorbance at 625 nm of 0.08-0.13).

    • Within 15 minutes of preparation, dilute the adjusted inoculum 1:150 in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of a row and mix well. This creates a 1:2 dilution.

    • Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard the final 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions. This brings the final volume in each well to 200 µL and achieves the target inoculum of 5 x 10⁵ CFU/mL.

  • Controls:

    • Growth Control (GC): A well containing 200 µL of inoculated broth with no test compound.

    • Sterility Control (SC): A well containing 200 µL of uninoculated broth.

    • Positive Control: A well containing a known antibiotic (e.g., ciprofloxacin) as a reference.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of the test compound at which there is no visible growth (no turbidity) compared to the growth control. A reading mirror or a microplate reader can be used for this assessment.

Data Presentation: Example MIC Values

CompoundS. aureus ATCC 29213 (MIC, µg/mL)E. coli ATCC 25922 (MIC, µg/mL)P. aeruginosa ATCC 27853 (MIC, µg/mL)
Derivative A1664>128
Derivative B832128
Isoniazid>128>128>128
Ciprofloxacin0.250.0150.5
Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

Scientific Rationale: While the MIC indicates growth inhibition (bacteriostatic effect), the MBC provides information on the compound's ability to kill the bacteria (bactericidal effect). This distinction is crucial for therapeutic applications, especially in treating infections in immunocompromised patients. The MBC is determined as a follow-up to the MIC assay.

Protocol: MBC Assay

Materials:

  • MIC plate from the completed assay.

  • Sterile Tryptic Soy Agar (TSA) plates.

  • Sterile micropipettes and tips.

  • Incubator (35°C ± 2°C).

Procedure:

  • From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10 µL aliquot.

  • Spot-inoculate the aliquot onto a TSA plate.

  • Incubate the TSA plates at 35°C ± 2°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL from the initial inoculum.

Part 2: Characterizing the Dynamics of Antimicrobial Action

Understanding the rate and extent of bacterial killing is essential for predicting in vivo efficacy and optimizing dosing regimens. The time-kill kinetics assay provides this dynamic information.

Time-Kill Kinetics Assay

Scientific Rationale: This assay evaluates the pharmacodynamic properties of the test compound by measuring the change in bacterial viability over time. It helps to classify the agent as bactericidal (a ≥3-log₁₀ or 99.9% reduction in CFU/mL) or bacteriostatic (inhibition of growth). The data generated are crucial for understanding the concentration-dependent or time-dependent nature of the antimicrobial activity.

Protocol: Time-Kill Kinetics Assay

Materials:

  • Test compound.

  • Mid-logarithmic phase culture of the test organism.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile flasks or tubes.

  • Shaking incubator.

  • Sterile saline for dilutions.

  • Tryptic Soy Agar (TSA) plates.

  • Colony counter.

Procedure:

  • Prepare a bacterial inoculum adjusted to approximately 5 x 10⁵ CFU/mL in CAMHB as described for the MIC assay.

  • Set up flasks containing the test compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Include a growth control flask with no compound.

  • Inoculate each flask with the prepared bacterial suspension.

  • Incubate the flasks at 35°C ± 2°C with constant agitation.

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.

  • Perform serial ten-fold dilutions of each aliquot in sterile saline.

  • Plate the dilutions onto TSA plates.

  • Incubate the plates at 35°C ± 2°C for 18-24 hours.

  • Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.

  • Plot the log₁₀ CFU/mL versus time for each concentration.

Data Presentation: Example Time-Kill Curve

A typical time-kill curve will show a decline in viable cell count over time for bactericidal compounds, while for bacteriostatic compounds, the count will remain relatively stable or show a slight decrease followed by regrowth.

Part 3: Assessing Activity Against Bacterial Biofilms

Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which offers protection from host defenses and antimicrobial agents. The ability of a compound to disrupt or inhibit biofilm formation is a significant advantage.

Biofilm Inhibition and Disruption Assay using Crystal Violet

Scientific Rationale: The crystal violet assay is a simple and effective method for quantifying biofilm formation in a 96-well plate format. Crystal violet stains the attached biofilm biomass, and the amount of stain retained is proportional to the amount of biofilm formed. This assay can be adapted to assess both the inhibition of biofilm formation and the disruption of pre-formed biofilms.

Protocol: Crystal Violet Biofilm Assay

Materials:

  • Sterile 96-well, flat-bottom microtiter plates.

  • Test compound.

  • Bacterial culture.

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose (or other appropriate biofilm-promoting medium).

  • 0.1% crystal violet solution.

  • 30% acetic acid in water.

  • PBS.

  • Microplate reader.

Procedure for Biofilm Inhibition:

  • Prepare two-fold serial dilutions of the test compound in TSB with 1% glucose directly in the 96-well plate.

  • Add the bacterial inoculum (adjusted to ~1 x 10⁶ CFU/mL) to each well.

  • Include growth control wells (inoculum without compound) and sterility control wells (medium only).

  • Incubate the plate at 37°C for 24-48 hours without agitation.

  • Gently wash the wells twice with PBS to remove planktonic cells.

  • Air-dry the plate.

  • Add 125 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.

  • Wash the wells three times with PBS to remove excess stain.

  • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

  • Read the absorbance at 570 nm using a microplate reader.

Procedure for Biofilm Disruption:

  • First, form biofilms by incubating the bacteria in TSB with 1% glucose in a 96-well plate for 24-48 hours.

  • After incubation, gently wash the wells with PBS to remove planktonic cells.

  • Add serial dilutions of the test compound to the wells with the pre-formed biofilms.

  • Incubate for a further 24 hours.

  • Proceed with the crystal violet staining and quantification as described above (steps 5-10 of the inhibition protocol).

Part 4: Investigating Synergistic Interactions

Combining antimicrobial agents can sometimes lead to enhanced efficacy (synergy), which can be a valuable strategy for combating resistant organisms. The checkerboard assay is a common method to assess these interactions.

Checkerboard Microdilution Assay

Scientific Rationale: The checkerboard assay systematically tests for interactions between two compounds by creating a matrix of their concentrations. The results are used to calculate the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the interaction.

Protocol: Checkerboard Assay

Materials:

  • Two test compounds (e.g., isonicotinic acid derivative and a known antibiotic).

  • 96-well microtiter plates.

  • Materials for the broth microdilution MIC assay.

Procedure:

  • In a 96-well plate, prepare serial dilutions of Compound A along the x-axis and serial dilutions of Compound B along the y-axis.

  • The result is a plate where each well has a unique combination of concentrations of the two compounds.

  • Inoculate the plate with the test organism as in the standard MIC protocol.

  • Incubate and read the MICs of the compounds in combination.

  • Calculate the FICI using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

Interpretation of FICI:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Part 5: Safety and Handling

Isonicotinic Acid and its Derivatives:

  • Hazards: May cause skin, eye, and respiratory irritation.

  • Precautions: Handle in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Visualizations

G cluster_prep Inoculum Preparation cluster_plate Plate Setup & Incubation cluster_analysis Analysis P1 Select 3-5 colonies from fresh agar plate P2 Suspend in sterile saline/PBS P1->P2 P3 Adjust to 0.5 McFarland Standard (~1.5x10^8 CFU/mL) P2->P3 P4 Dilute 1:150 in CAMHB for final inoculum of 5x10^5 CFU/mL P3->P4 S4 Add 100µL of final inoculum to each well P4->S4 S1 Add 100µL CAMHB to all wells S2 Add 100µL compound stock to first well S1->S2 S3 Perform 2-fold serial dilutions S2->S3 S3->S4 S5 Incubate at 35°C for 16-20 hours S4->S5 A1 Read plate for visible growth (turbidity) S5->A1 A2 MIC = Lowest concentration with no visible growth A1->A2

G T0 Time 0: Inoculate flasks with bacteria and compound T2 Time 2h: Aliquot, serially dilute, plate T0->T2 T4 Time 4h: Aliquot, serially dilute, plate T2->T4 Incubate Incubate plates at 35°C for 18-24h T2->Incubate T8 Time 8h: Aliquot, serially dilute, plate T4->T8 T4->Incubate T24 Time 24h: Aliquot, serially dilute, plate T8->T24 T8->Incubate T24->Incubate Count Count colonies and calculate CFU/mL Incubate->Count Plot Plot log10 CFU/mL vs. Time Count->Plot

References

  • General Biofilm Assay Protocol. (n.d.). iGEM. Retrieved from [Link]

  • Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. (2022). Molecules. Retrieved from [Link]

  • Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. (2012). Medicinal Chemistry Research.
  • Time-Kill Kinetics Assay. (n.d.). Emery Pharma. Retrieved from [Link]

  • Safety Data Sheet: Isonicotinic acid. (n.d.). Carl R
Method

Application Notes &amp; Protocols: Amide Coupling Reactions with 2-(3-(trifluoromethyl)phenyl)isonicotinic acid

Prepared by: Gemini, Senior Application Scientist Introduction: Strategic Importance in Medicinal Chemistry 2-(3-(Trifluoromethyl)phenyl)isonicotinic acid is a key heterocyclic carboxylic acid building block in modern dr...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Strategic Importance in Medicinal Chemistry

2-(3-(Trifluoromethyl)phenyl)isonicotinic acid is a key heterocyclic carboxylic acid building block in modern drug discovery. The unique disposition of its substituents—a sterically demanding and electron-withdrawing trifluoromethylphenyl group ortho to the carboxylic acid, and a nitrogen atom within the pyridine ring—imparts specific physicochemical properties to derivative molecules. Amides synthesized from this scaffold are prevalent in pharmaceutical research due to the metabolic stability of the amide bond and the trifluoromethyl group's ability to enhance properties like metabolic stability, lipophilicity, and binding affinity.[1]

However, the very features that make this moiety attractive also present distinct challenges for amide bond formation. Steric hindrance around the carboxylic acid can impede the approach of the amine nucleophile, while the electronic nature of the trifluoromethyl group and the pyridine ring can influence the reactivity of the carboxylate.[2][3] This guide provides a detailed examination of the critical parameters, reagent choices, and robust protocols necessary for successfully synthesizing amides from this valuable intermediate.

Core Principles & Mechanistic Considerations

Amide bond formation is a condensation reaction that requires the activation of the carboxylic acid to overcome a significant kinetic barrier. This is achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby creating a highly reactive acylating agent that is susceptible to nucleophilic attack by an amine.

The two most common and reliable strategies for this activation involve carbodiimide reagents, often with additives, and onium salt-based reagents (uronium/phosphonium).

  • Carbodiimide-Mediated Activation (e.g., EDC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4][5] This intermediate is prone to racemization and can undergo intramolecular rearrangement to a stable N-acylurea byproduct. To mitigate these side reactions and improve efficiency, an additive such as 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is used. These additives intercept the O-acylisourea to form a more stable active ester, which then reacts cleanly with the amine.[5] The water-soluble nature of EDC and its urea byproduct simplifies purification via aqueous workup.

  • Onium Salt-Mediated Activation (e.g., HATU): Uronium/aminium reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are among the most powerful coupling reagents available.[6][7] In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), HATU reacts with the carboxylate to directly form a highly reactive OAt-active ester.[8][9][10] The anchimeric assistance provided by the pyridine nitrogen in the HOAt moiety is believed to accelerate the subsequent aminolysis step, making HATU exceptionally fast and efficient, particularly for sterically hindered substrates.

Key Considerations for Coupling with 2-(3-(trifluoromethyl)phenyl)isonicotinic acid

Successfully coupling this specific acid requires careful consideration of its unique structural features:

  • Steric Hindrance: The bulky 3-(trifluoromethyl)phenyl group at the 2-position significantly shields the carboxylic acid. This steric congestion can slow down the rate of both the initial activation and the final aminolysis step.[2][11] Therefore, highly efficient coupling reagents that form more reactive intermediates, such as HATU, are often preferred over standard carbodiimide methods.

  • Electronic Effects: The electron-withdrawing nature of both the trifluoromethyl group and the pyridine ring nitrogen decreases the nucleophilicity of the corresponding carboxylate anion. This can slow the initial activation step. A suitable, non-nucleophilic base is essential to ensure complete deprotonation of the carboxylic acid.

  • Solvent Selection: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are standard choices. DMF is excellent for solubilizing all components but can be difficult to remove.[12] DCM is more volatile but may not be suitable for all amines, especially salt forms.

  • Base Selection: A non-nucleophilic organic base is required to deprotonate the carboxylic acid without competing with the primary amine as a nucleophile. N,N-diisopropylethylamine (DIPEA) is a common choice. Typically, 2-3 equivalents are used to also neutralize the acid salt of the amine (if applicable) and facilitate the reaction.

Visualization of Reaction Mechanism and Workflow

To clarify the process, the following diagrams illustrate the HATU-mediated coupling mechanism and a general experimental workflow.

Experimental_Workflow Start Starting Materials: - Carboxylic Acid - Amine - Coupling Reagent - Base - Solvent Reaction Reaction Setup (Inert atmosphere, 0°C to RT) Start->Reaction Monitoring Reaction Monitoring (TLC / LC-MS) Reaction->Monitoring Workup Aqueous Workup (e.g., H₂O, NaHCO₃, Brine washes) Monitoring->Workup Upon Completion Drying Dry Organic Layer (Na₂SO₄ or MgSO₄) Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Flash Chromatography) Concentration->Purification Analysis Characterization (NMR, MS, HPLC) Purification->Analysis Final Pure Amide Product Analysis->Final

Caption: General experimental workflow for amide synthesis.

Comparative Analysis of Common Coupling Reagents

The choice of coupling reagent is critical for success. The following table provides a comparative overview to guide selection.

Reagent SystemRelative Reactivity & SpeedKey AdvantagesKey DisadvantagesIdeal Application Scenario
EDC / HOBt ModerateWater-soluble byproducts, easy removal; cost-effective. [13]Slower with hindered substrates; risk of N-acylurea side product; HOBt has explosive properties. Large-scale synthesis; coupling with unhindered, readily available amines.
HATU / DIPEA Very HighExtremely fast and efficient, even with hindered substrates; low risk of racemization. [6][14]Higher cost; byproducts require chromatography for removal.Difficult couplings involving sterically hindered acids or amines; when speed and high yield are critical.
T3P® (Propylphosphonic Anhydride) HighByproducts are water-soluble; high yields; often avoids racemization.Requires a stoichiometric amount of base to neutralize the phosphoric acid byproduct.When HATU is prohibitively expensive and EDC/HOBt fails; good for sensitive substrates.
Acyl Halide Very HighHighly reactive; inexpensive starting materials (SOCl₂, (COCl)₂).Requires an extra synthetic step; harsh conditions for acyl chloride formation; generates HCl, which must be scavenged. [15]Robust, simple amines where functional group tolerance is not a concern.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for achieving high yields, especially with sterically hindered or electron-poor amines.

Materials:

  • 2-(3-(Trifluoromethyl)phenyl)isonicotinic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(3-(trifluoromethyl)phenyl)isonicotinic acid (1.0 equiv) and anhydrous DMF (to make a ~0.1 M solution).

  • Add the desired amine (1.1 equiv) to the solution.

  • Add HATU (1.2 equiv) to the mixture.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add DIPEA (3.0 equiv) dropwise to the stirring solution. A mild exotherm may be observed.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. [16]7. Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO₃ (2x), and saturated aqueous NaCl (brine) (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude amide by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Protocol 2: Cost-Effective Coupling using EDC/HOBt

This protocol is a more economical alternative, suitable for less demanding amine substrates.

Materials:

  • 2-(3-(Trifluoromethyl)phenyl)isonicotinic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC·HCl (1.5 equiv)

  • HOBt (1.3 equiv)

  • DIPEA or Triethylamine (TEA) (3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve 2-(3-(trifluoromethyl)phenyl)isonicotinic acid (1.0 equiv), the amine (1.1 equiv), and HOBt (1.3 equiv) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.5 equiv) in one portion.

  • Slowly add DIPEA or TEA (3.0 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are typically slower than those using HATU.

  • Work-up:

    • If using DCM, wash the reaction mixture sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove HOBt and unreacted acid), and brine.

    • If using DMF, dilute with a large volume of ethyl acetate and perform the same aqueous washes. [12] * Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Troubleshooting and Final Considerations

  • Low Yield: If the reaction stalls, consider increasing the equivalents of the coupling reagent and base. For particularly difficult couplings, switching from EDC/HOBt to the more powerful HATU is recommended. [14]Ensure all reagents and solvents are anhydrous, as water will hydrolyze the activated intermediates.

  • Side Products: The formation of N-acylurea from EDC can be minimized by the addition of HOBt and by adding the amine soon after the EDC. [17]If purification is difficult, ensure the aqueous washes were performed thoroughly to remove water-soluble byproducts and reagents.

  • Amine Reactivity: For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), higher temperatures (40-50 °C) and longer reaction times may be necessary.

By understanding the mechanistic principles and selecting the appropriate protocol, researchers can reliably and efficiently synthesize a diverse range of amides from 2-(3-(trifluoromethyl)phenyl)isonicotinic acid for application in pharmaceutical and materials science research.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Liu, J., Parker, M. F. L., Wang, S., Flavell, R. R., Toste, F. D., & Wilson, D. M. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. eScholarship, University of California. Available at: [Link]

  • D'Amico, A., et al. (2012). Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. The Journal of Organic Chemistry. Available at: [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-255. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Available at: [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

  • ResearchGate. (n.d.). Amide coupling between 5-(trifluoromethyl)-2-pinolinic acid and... [Diagram]. Available at: [Link]

  • Turgis, R., et al. (2005). Toward the Synthesis of the Rare N-(Trifluoromethyl)amides and the N-(Difluoromethylene)-N-(trifluoromethyl)amines. The Journal of Organic Chemistry, 70(23), 9394-9401. Available at: [Link]

  • Wikipedia. (n.d.). HATU. Available at: [Link]

  • ResearchGate. (n.d.). Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation. Available at: [Link]

  • ResearchGate. (n.d.). The Synthesis of Sterically Hindered Amides. Available at: [Link]

  • MDPI. (2020). First Trifluoromethylated Phenanthrolinediamides: Synthesis, Structure, Stereodynamics and Complexation with Ln(III). Molecules, 25(21), 5183. Available at: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2017). First total synthesis of hoshinoamide A. Beilstein Journal of Organic Chemistry, 13, 1988-1993. Available at: [Link]

  • Liu, J., et al. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. Nature Communications, 12(1), 4680. Available at: [Link]

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

  • ResearchGate. (n.d.). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Available at: [Link]

  • Organic & Biomolecular Chemistry Blog. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Available at: [Link]

  • YouTube. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of N-trifluoromethyl amides from carboxylic acids | Request PDF. Available at: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]

  • Royal Society of Chemistry. (2010). Synthesis of amides directly from carboxylic acids and hydrazines. Organic & Biomolecular Chemistry, 8(1), 117-120. Available at: [Link]

  • PubMed. (2014). The synthesis of sterically hindered amides. Chimia (Aarau), 68(4), 252-255. Available at: [Link]

  • Reddit. (2022). EDC-HOBt Amide coupling workup help. Available at: [Link]

  • National Institutes of Health. (2021). Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation. Nature Communications, 12(1), 3297. Available at: [Link]

  • Royal Society of Chemistry. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(10), 2636-2642. Available at: [Link]

Sources

Application

Assay development for 2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid biological activity

Application Notes & Protocols Topic: Assay Development for Characterizing the Biological Activity of 2-{[3-(Trifluoromethyl)phenyl]amino}isonicotinic Acid Introduction: Deconstructing a Molecule of Interest 2-{[3-(triflu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Assay Development for Characterizing the Biological Activity of 2-{[3-(Trifluoromethyl)phenyl]amino}isonicotinic Acid

Introduction: Deconstructing a Molecule of Interest

2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid is a synthetic organic compound featuring several key structural motifs that suggest a rich potential for biological activity. The isonicotinic acid scaffold is a core component of the antitubercular drug isoniazid, hinting at potential antimicrobial pathways.[1] More prominently, the N-phenylaminocarboxylic acid structure is reminiscent of fenamic acid-class non-steroidal anti-inflammatory drugs (NSAIDs). The addition of a trifluoromethyl (CF3) group is a common strategy in medicinal chemistry to enhance metabolic stability and lipophilicity, which can significantly modulate a compound's potency and pharmacokinetic profile.[2]

Given this structural mosaic, a systematic and multi-pronged approach is required to elucidate the compound's primary biological functions. This guide provides a series of robust, validated assay protocols designed to investigate its potential as an anti-inflammatory agent and a modulator of specific cell signaling pathways. We will proceed from broad, mechanism-based screening to more targeted, pathway-specific analyses, providing researchers with a logical framework to build a comprehensive activity profile. The protocols herein are designed not merely as instructions, but as self-validating systems, complete with the necessary controls and rationale to ensure data integrity and reproducibility.

Section 1: Primary Screening for Anti-Inflammatory Activity via Cyclooxygenase (COX) Inhibition

Rationale & Expertise: The structural similarity to NSAIDs makes the cyclooxygenase (COX) enzymes a logical primary target.[3] COX-1 and COX-2 are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[4] Differentiating between inhibition of the constitutively expressed COX-1 isoform and the inflammation-inducible COX-2 isoform is critical, as selective COX-2 inhibition is a hallmark of modern NSAIDs with improved gastrointestinal safety profiles. We will employ a highly sensitive fluorometric assay to quantify the peroxidase activity of both COX isoforms.[5]

Experimental Workflow: COX Inhibition Assay

COX_Workflow cluster_prep Preparation cluster_reaction Reaction Incubation cluster_readout Data Acquisition & Analysis Compound_Prep Prepare serial dilutions of 2-{[3-(TF)P]A}IA & Controls (Celecoxib, Indomethacin) Plate_Setup Plate enzymes, test compounds, and controls in 96-well plate Compound_Prep->Plate_Setup Enzyme_Prep Dilute human recombinant COX-1 and COX-2 enzymes in assay buffer Enzyme_Prep->Plate_Setup Preincubation Pre-incubate at 37°C to allow inhibitor binding Plate_Setup->Preincubation Initiation Initiate reaction by adding Arachidonic Acid & Fluorogenic Substrate Preincubation->Initiation Measurement Measure fluorescence kinetics (Ex/Em ~535/587 nm) Initiation->Measurement Analysis Calculate rate of reaction and percent inhibition Measurement->Analysis IC50_Calc Plot dose-response curve and determine IC50 values Analysis->IC50_Calc

Caption: Workflow for determining COX-1/COX-2 inhibitory activity.

Protocol 1.1: Fluorometric COX-1/COX-2 Inhibition Assay

This protocol is adapted from commercially available kits designed to measure the peroxidase component of COX activity.[5][6]

A. Materials & Reagents:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Fluorometric Probe (e.g., Amplex™ Red)

  • Arachidonic Acid (substrate)

  • 2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid (Test Compound)

  • Celecoxib (COX-2 selective inhibitor control)

  • Indomethacin (Non-selective COX inhibitor control)

  • DMSO (Vehicle control)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader

B. Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a working solution of COX Assay Buffer containing Heme and the Fluorometric Probe.

    • Prepare a stock solution of Arachidonic Acid in ethanol and dilute to the final working concentration in assay buffer immediately before use.

    • Prepare 100X stock solutions of the test compound and control inhibitors in DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination.

  • Assay Plate Setup:

    • Design the plate map to include wells for: 100% activity (enzyme + vehicle), inhibitor wells (enzyme + test/control compounds), and no-enzyme background controls.

    • Add 80 µL of the buffer/probe/heme working solution to all wells.

    • Add 10 µL of diluted enzyme (COX-1 or COX-2) to the appropriate wells. Add 10 µL of assay buffer to the background wells.

    • Add 10 µL of the 10X serially diluted test compound, control inhibitors, or DMSO vehicle to the designated wells.

  • Inhibitor Pre-incubation:

    • Shake the plate gently for 30 seconds.

    • Incubate the plate at 37°C for 10 minutes.

    • Scientist's Note: This pre-incubation step is crucial as many NSAIDs are time-dependent inhibitors.[7] Standardizing this time is key for comparing IC50 values.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the arachidonic acid working solution to all wells.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure fluorescence intensity (Excitation: ~535 nm, Emission: ~587 nm) every minute for 15-20 minutes.

C. Data Analysis & Interpretation:

  • Subtract the background fluorescence from all readings.

  • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

  • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_vehicle))

  • Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Test CompoundExperimentalExperimentalCalculated
Celecoxib (Control)>10~0.1>100
Indomethacin (Control)~0.1~0.5~0.2
Caption: Example data table for summarizing COX inhibition results.

Section 2: Elucidating Cellular Anti-Inflammatory Mechanisms

While direct enzyme inhibition is a key starting point, a compound's true biological effect is defined within the complex environment of a cell. We will now investigate the compound's ability to modulate key intracellular inflammatory signaling hubs: the NLRP3 inflammasome and the NF-κB pathway. For these studies, the human monocytic cell line THP-1, differentiated into a macrophage-like state with Phorbol 12-myristate 13-acetate (PMA), serves as an excellent and widely accepted model system.[8]

The NLRP3 Inflammasome Pathway

Rationale & Expertise: The NLRP3 inflammasome is a multi-protein complex that, upon activation by cellular stress signals, triggers the activation of Caspase-1.[9] Active Caspase-1 then cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms.[10] This pathway is a critical driver of sterile inflammation and is implicated in a wide range of diseases. Assaying for the inhibition of Caspase-1 activation and subsequent IL-1β release provides a direct measure of the compound's ability to suppress this critical inflammatory cascade.[8][11]

NLRP3_Pathway cluster_cell Macrophage cluster_signal1 Signal 1 (Priming) cluster_signal2 Signal 2 (Activation) LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway (See Fig. 3) TLR4->NFkB Pro_IL1B Pro-IL-1β (inactive) NFkB->Pro_IL1B transcription NLRP3_exp NLRP3 (inactive) NFkB->NLRP3_exp transcription IL1B Secreted IL-1β (active) Pro_IL1B->IL1B cleavage NLRP3_Assembled NLRP3 ASC Pro-Caspase-1 (Inflammasome) NLRP3_exp->NLRP3_Assembled assembly Nigericin Nigericin K_efflux K+ Efflux Nigericin->K_efflux K_efflux->NLRP3_Assembled assembly Casp1 Active Caspase-1 NLRP3_Assembled->Casp1 cleavage Casp1->IL1B cleavage Test_Compound Test Compound (Hypothesized Target) Test_Compound->NLRP3_Assembled Inhibition?

Caption: The canonical two-signal pathway for NLRP3 inflammasome activation.

Protocol 2.1.1: Caspase-1 Activity Assay in THP-1 Macrophages

A. Materials & Reagents:

  • THP-1 cells

  • PMA (Phorbol 12-myristate 13-acetate)

  • LPS (Lipopolysaccharide)

  • Nigericin

  • Caspase-Glo® 1 Inflammasome Assay kit (or similar luminogenic substrate for Caspase-1)

  • Test Compound and MCC950 (NLRP3 inhibitor control)

  • White, opaque 96-well plates suitable for luminescence

B. Step-by-Step Methodology:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in appropriate media (e.g., RPMI-1640 + 10% FBS).

    • Seed cells into a 96-well plate at 5 x 10^4 cells/well.

    • Differentiate cells by adding PMA to a final concentration of 50-100 ng/mL and incubating for 48-72 hours. Replace with fresh, PMA-free media before the assay.

  • Compound Treatment and Priming (Signal 1):

    • Pre-treat the differentiated THP-1 cells with various concentrations of the test compound or MCC950 control for 1 hour.

    • Prime the cells by adding LPS to a final concentration of 1 µg/mL. Incubate for 3-4 hours.

    • Scientist's Note: The priming step is essential to induce the transcription of NLRP3 and pro-IL-1β via the NF-κB pathway, making the cells competent for inflammasome activation.[12]

  • Inflammasome Activation (Signal 2):

    • Activate the inflammasome by adding Nigericin to a final concentration of 10-20 µM.

    • Incubate for 1-2 hours.

  • Caspase-1 Activity Measurement:

    • Equilibrate the plate and the Caspase-Glo® 1 reagent to room temperature.

    • Add 100 µL of the reagent to each well.

    • Mix gently on a plate shaker for 1 minute and incubate at room temperature for 1 hour.

    • Measure luminescence using a plate reader.

C. Data Analysis & Interpretation:

  • Calculate the percent inhibition of Caspase-1 activity relative to the LPS + Nigericin treated vehicle control.

  • Plot a dose-response curve and determine the IC50 value for the test compound. A significant reduction in luminescence indicates suppression of the inflammasome cascade.

Protocol 2.1.2: IL-1β Secretion Measurement by ELISA

A. Methodology:

  • Follow steps 1-3 from Protocol 2.1.1.

  • After the Nigericin incubation, carefully collect the cell culture supernatant from each well without disturbing the cell monolayer.

  • Perform an Enzyme-Linked Immunosorbent Assay (ELISA) on the supernatant using a commercial Human IL-1β ELISA kit, following the manufacturer's instructions.[13]

  • Measure absorbance on a microplate reader and calculate the concentration of IL-1β in each sample by interpolating from the standard curve.

B. Data Analysis & Interpretation:

Treatment ConditionCaspase-1 Activity (RLU)Secreted IL-1β (pg/mL)
Untreated ControlBaseline< Detection Limit
Vehicle + LPS + NigericinMax SignalMax Concentration
Test Compound (IC50) + LPS + Nig.50% of Max SignalExperimental
MCC950 (Control) + LPS + Nig.Inhibited SignalLow Concentration
Caption: Example data table integrating Caspase-1 and IL-1β results.
The NF-κB Signaling Pathway

Rationale & Expertise: Nuclear Factor kappa B (NF-κB) is a master transcriptional regulator of inflammation.[12] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α or IL-1, trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus and activate the transcription of hundreds of inflammatory genes.[14] A high-content imaging assay that quantifies this cytoplasmic-to-nuclear translocation is a powerful and direct method to assess a compound's impact on this central pathway.[15]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF TNF-α TNFR TNFR TNF->TNFR binds IKK IKK Complex TNFR->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_complex IκB-p65 Complex (Inactive) IkB_degraded IkB->IkB_degraded p65 p65 p65_nuc p65 (Active) p65->p65_nuc translocates NFkB_complex->p65 releases DNA DNA p65_nuc->DNA binds Genes Inflammatory Gene Transcription (e.g., IL-6, COX-2) DNA->Genes Test_Compound Test Compound (Hypothesized Target) Test_Compound->IKK Inhibition?

Caption: Overview of the canonical NF-κB signaling and p65 translocation.

Protocol 2.2.1: High-Content Imaging of NF-κB (p65) Translocation

A. Materials & Reagents:

  • HeLa or A549 cells (known to have a robust NF-κB response)

  • TNF-α (stimulus)

  • Test Compound

  • Bay 11-7082 (IKK inhibitor control)

  • Formaldehyde (for fixation)

  • Triton™ X-100 (for permeabilization)

  • Primary antibody: Rabbit anti-NF-κB p65

  • Secondary antibody: Alexa Fluor® 488-conjugated goat anti-rabbit IgG

  • Nuclear stain: DAPI or Hoechst 33342

  • High-content imaging system and analysis software

B. Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well, black, clear-bottom imaging plate and allow them to adhere overnight. An optimal density ensures cells are sub-confluent at the time of the assay.[15]

  • Compound Treatment: Pre-treat cells with serially diluted test compound or Bay 11-7082 control for 1 hour.

  • Stimulation: Add TNF-α to a final concentration of 10-20 ng/mL to all wells except the unstimulated control. Incubate for 30 minutes at 37°C.

  • Fixation and Permeabilization:

    • Carefully aspirate the media and fix the cells with 4% formaldehyde in PBS for 15 minutes.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

    • Incubate with the primary anti-p65 antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody and the nuclear counterstain (diluted in blocking buffer) for 1 hour, protected from light.

    • Wash three times with PBS. Leave the final wash on the cells for imaging.

C. Image Acquisition and Analysis:

  • Acquire images using a high-content imager, capturing both the nuclear (DAPI/Hoechst) and p65 (Alexa Fluor 488) channels.

  • Use the image analysis software to:

    • Identify the nucleus of each cell using the DAPI channel (Nuclear Mask).

    • Define the cytoplasm by creating a "ring" or "donut" mask around the nucleus.

    • Quantify the mean fluorescence intensity of the p65 signal within the nuclear mask and the cytoplasmic mask for hundreds of cells per well.

  • Calculate the Nuclear-to-Cytoplasmic Intensity Ratio for each cell. An increase in this ratio signifies p65 translocation.

  • Average the ratio across all cells in a well and plot the dose-response curve to determine the IC50 of translocation inhibition.

Section 3: Investigating G-Protein Coupled Receptor (GPCR) Activity

Rationale & Expertise: The orphan receptor GPR35 has been identified as a target for various anti-inflammatory and analgesic compounds.[16] Some NSAID-like structures and other small molecules have been reported as GPR35 agonists.[17][18] Investigating the potential for 2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid to activate GPR35 is a logical step to explore non-COX related mechanisms of action. A β-arrestin recruitment assay is a robust, proximal readout of GPCR activation that is readily adaptable to high-throughput screening.[19]

B_Arrestin_Assay cluster_before Inactive State cluster_after Active State Agonist_off Agonist GPR35_off GPR35-Enzyme Donor Agonist_on Agonist Arrestin_off β-Arrestin-Enzyme Acceptor GPR35_on GPR35-Enzyme Donor Agonist_on->GPR35_on binds Arrestin_on β-Arrestin-Enzyme Acceptor GPR35_on->Arrestin_on recruits Signal Light Signal GPR35_on->Signal complementation Arrestin_on->Signal complementation

Caption: Principle of a split-enzyme β-arrestin recruitment assay.

Protocol 3.1: GPR35 β-Arrestin Recruitment Assay

A. Materials & Reagents:

  • U2OS or CHO-K1 cells stably expressing a GPR35-enzyme fragment fusion protein and a β-arrestin-enzyme complement fusion protein (e.g., DiscoveRx PathHunter® or Promega NanoBRET™ systems).

  • Assay-specific cell culture and assay media.

  • Test Compound.

  • Zaprinast or other known GPR35 agonist (Positive Control).

  • Luminescent or fluorescent substrate for the complemented enzyme.

  • Solid white 96- or 384-well microplates.

B. Step-by-Step Methodology:

  • Cell Seeding: Plate the engineered cells in the appropriate assay plate and culture overnight according to the manufacturer's protocol.

  • Compound Addition: Prepare serial dilutions of the test compound and positive control. Add them to the wells and mix gently.

  • Incubation: Incubate the plate at 37°C for 60-90 minutes.

  • Signal Detection:

    • Add the detection reagent containing the enzyme substrate to all wells.

    • Incubate at room temperature for 60 minutes, protected from light.

    • Measure the luminescent or fluorescent signal on a compatible plate reader.

C. Data Analysis & Interpretation:

  • Normalize the data to the vehicle control (0% activation) and a saturating concentration of the positive control agonist (100% activation).

  • Plot the normalized response against the logarithm of the test compound concentration.

  • Fit the data to a four-parameter logistic curve to determine the EC50 (potency) and Emax (efficacy relative to the control agonist).

CompoundGPR35 Agonism EC50 (µM)Emax (% of Zaprinast)
Test CompoundExperimentalExperimental
Zaprinast (Control)~1-5100%
Caption: Example data table for summarizing GPR35 agonism results.

Conclusion: Building a Mechanistic Profile

By systematically applying the assays detailed in this guide, a researcher can move beyond simple activity screening to build a detailed, evidence-based profile of 2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid. The data generated will allow for a comprehensive assessment of its anti-inflammatory potential, clarifying whether it acts as a COX inhibitor, an inflammasome suppressor, an NF-κB pathway modulator, a GPR35 agonist, or a combination thereof. This multi-assay approach provides the robust, quantitative, and mechanistically insightful data necessary for advancing promising compounds in the drug development pipeline.

References

  • Zarafu, I. et al. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. Bioorganic & Medicinal Chemistry, 23(5), pp.949-960. Available from: [Link]

  • Wang, J. et al. (2012). Development and Characterization of Fluorescent Probes for the G Protein-Coupled Receptor 35. ACS Medicinal Chemistry Letters, 3(6), pp.469-474. Available from: [Link]

  • Tsai, Y. et al. (2016). Use of in vitro tests to assess the causative drugs for NSAIDs-induced type I hypersensitivity. Allergy, Asthma & Immunology Research, 8(3), p.233. Available from: [Link]

  • Sittampalam, G. et al. (2012). GTPγS Binding Assays. Assay Guidance Manual. Available from: [Link]

  • Bhatt, T. et al. (2015). Detection and Quantification of Cytokines and Other Biomarkers. Methods in Molecular Biology, 1318, pp.21-38. Available from: [Link]

  • Oeckinghaus, A. et al. (2011). Monitoring the Levels of Cellular NF-κB Activation States. Methods in Molecular Biology, 675, pp.265-294. Available from: [Link]

  • Jarskog, L. et al. (2011). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmacological and Toxicological Methods, 63(1), pp.83-90. Available from: [Link]

  • Gurung, P. et al. (2015). Cellular Models and Assays to Study NLRP3 Inflammasome Biology. Journal of Visualized Experiments, (105). Available from: [Link]

  • Ricketts, A. et al. (1998). In vitro effects of nonsteroidal anti-inflammatory drugs on cyclooxygenase activity in dogs. American Journal of Veterinary Research, 59(11), pp.1441-1446. Available from: [Link]

  • Deng, H. et al. (2012). Discovery of Natural Phenols as G Protein-Coupled Receptor-35 (GPR35) Agonists. ACS Medicinal Chemistry Letters, 3(4), pp.259-264. Available from: [Link]

  • ResearchGate. What methods can be used to detect NF-kB activation?. Available from: [Link]

  • Promega Connections. (2024). Cell-Based Target Engagement and Functional Assays for NLRP3 Inhibitor Profiling Help Identify Successes and Failures. Available from: [Link]

  • Panfili, E. et al. (2015). Nonsteroidal anti-inflammatory drugs in-vitro and in-vivo treatment and Multidrug Resistance Protein 4 expression in human platelets. Thrombosis Research, 136(3), pp.628-634. Available from: [Link]

  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. Available from: [Link]

  • Wang, Y. et al. (2023). GPR35 acts a dual role and therapeutic target in inflammation. Frontiers in Immunology, 14. Available from: [Link]

  • Gontijo, R. et al. (2024). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Molecules, 29(10), p.2343. Available from: [Link]

  • Kucukguzel, I. et al. (2012). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(7), pp.1451-1470. Available from: [Link]

  • Bruno, O. et al. (2019). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Progress in Small Molecule Drug Development. Pharmaceuticals, 12(3), p.124. Available from: [Link]

  • Blevins, D. et al. (2019). Abstract 2997: Cell-based assay platforms for NLRP3 inflammasome drug discovery. Cancer Research, 79(13_Supplement), pp.2997-2997. Available from: [Link]

  • Southern, C. et al. (2013). High-Throughput Identification and Characterization of Novel, Species-selective GPR35 Agonists. Journal of Pharmacology and Experimental Therapeutics, 344(3), pp.568-578. Available from: [Link]

  • ResearchGate. ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in... Available from: [Link]

  • Hasaka, T. et al. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Assay Guidance Manual. Available from: [Link]

  • Martínez-García, J. et al. (2021). Techniques to Study Inflammasome Activation and Inhibition by Small Molecules. Molecules, 26(6), p.1704. Available from: [Link]

  • Boster Bio. Researchers' Guide to Cytokines: Detection and Analysis with ELISA Kits. Available from: [Link]

  • Kountouras, J. et al. (2001). The Role of Nonsteroidal Antiinflammatory Drugs and Cyclooxygenase-2 Inhibitors on Experimental Colitis. In Vivo, 15(4), pp.321-327. Available from: [Link]

  • BellBrook Labs. GAP Activity Assay. Available from: [Link]

  • Wang, Y. et al. (2021). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 42(2), pp.187-195. Available from: [Link]

  • Biocompare. GTPase Assay Kits. Available from: [Link]

  • Bäckström, R. et al. (1998). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Journal of the Chemical Society, Perkin Transactions 1, (22), pp.3651-3654. Available from: [Link]

  • National Center for Biotechnology Information. Isoniazid. PubChem Compound Database. Available from: [Link]

  • Al-Hussain, S. et al. (2024). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Molecules, 29(10), p.2307. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting 2-(3-(trifluoromethyl)phenyl)isonicotinic acid synthesis side reactions

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the synthesis of 2-(3-(trifluoromethyl)phenyl)isonicotinic acid (CAS 1226291-45-7). This molecule is a valuable buildi...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-(3-(trifluoromethyl)phenyl)isonicotinic acid (CAS 1226291-45-7). This molecule is a valuable building block in medicinal chemistry, particularly for developing kinase inhibitors and other small-molecule therapeutics.[1] Its synthesis, however, can present challenges ranging from low yields to difficult purification.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common side reactions and optimize your synthetic protocols.

Section 1: Troubleshooting the Suzuki-Miyaura Cross-Coupling Pathway

The palladium-catalyzed Suzuki-Miyaura coupling is the most prevalent method for synthesizing this compound, typically involving the reaction of a halo-isonicotinic acid derivative with (3-(trifluoromethyl)phenyl)boronic acid.[1][2] Success hinges on the careful orchestration of multiple components in the catalytic cycle.

Q1: My Suzuki-Miyaura reaction has a low yield or has stalled completely. What are the likely causes and how can I fix it?

This is the most common issue encountered. A low or zero yield is rarely due to a single factor. It's typically a result of an issue with one of the three core components of the catalytic cycle: the catalyst, the base, or the reagents/conditions.

Causality Analysis: The trifluoromethyl (CF₃) group is strongly electron-withdrawing, which can slow down the oxidative addition step if you are using an aryl chloride or the transmetalation step by affecting the boronic acid.[1] Therefore, the reaction requires a robust catalytic system and optimized conditions.

Troubleshooting Workflow:

G start Low Yield / Stalled Reaction catalyst 1. Catalyst Inactive? start->catalyst base 2. Base Ineffective? start->base reagents 3. Reagent/Solvent Issue? start->reagents oxygen 4. Oxygen Contamination? start->oxygen sol_cat Action: Use fresh Pd catalyst (e.g., Pd(PPh₃)₄). Consider a more active pre-catalyst or ligand (e.g., Buchwald ligands). catalyst->sol_cat sol_base Action: Use a stronger, non-nucleophilic base (e.g., Cs₂CO₃, K₃PO₄). Ensure base is finely ground and anhydrous. base->sol_base sol_reagents Action: Check purity of boronic acid (degradation?). Ensure solvent is anhydrous (degassed). Check for product precipitation. reagents->sol_reagents sol_oxygen Action: Thoroughly degas solvent and reaction mixture (e.g., 3x freeze-pump-thaw cycles or N₂/Ar sparging). Maintain a positive inert gas pressure. oxygen->sol_oxygen

Caption: Troubleshooting decision tree for low-yield Suzuki coupling reactions.

Detailed Breakdown:

  • Catalyst Activity:

    • Problem: The Pd(0) species is the active catalyst. Pd(PPh₃)₄, while common, can degrade upon storage.[1] The oxidative addition of the aryl halide to Pd(0) can be slow.

    • Solution: Always use a fresh, high-quality catalyst. If yields remain low, switch to a more active pre-catalyst system, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can accelerate the oxidative addition and reductive elimination steps.

  • Base Selection and Quality:

    • Problem: The base is critical for activating the boronic acid in the transmetalation step. An incorrect or poor-quality base is a frequent point of failure. Aqueous bases can be effective, but a completely anhydrous system with a carbonate or phosphate base is often more reliable.

    • Solution: Switch to a stronger, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). Ensure the base is anhydrous and, if it's a solid, that it is finely powdered to maximize surface area.

  • Reagent and Solvent Integrity:

    • Problem: Aryl boronic acids can undergo degradation (protodeboronation) if they are impure or have been stored improperly. Solvents must be anhydrous and thoroughly deoxygenated.

    • Solution: Verify the purity of your (3-(trifluoromethyl)phenyl)boronic acid via NMR or melting point. Use anhydrous solvents packaged under inert gas. If the product is poorly soluble in the reaction solvent, it may precipitate, halting the reaction.[3] In such cases, a higher boiling, better-solubilizing solvent like dioxane or DMF may be necessary.

Q2: My product is contaminated with a significant amount of biphenyl byproduct (from homocoupling). How can I prevent this?

Homocoupling, the reaction of two boronic acid molecules, is a classic Suzuki side reaction that forms (3,3'-bis(trifluoromethyl)biphenyl in this case.[4]

Causality Analysis: This side reaction is often promoted by the presence of oxygen, which can facilitate an alternative catalytic cycle, or by conditions that favor the reaction of the boronic acid with itself over the cross-coupling partner.

G pd0 Pd(0)L₂ add {Oxidative Addition} pd0->add Ar-X homo {Homocoupling (O₂ mediated)} pd0->homo pd2 Ar-Pd(II)-X(L₂) add->pd2 trans {Transmetalation} pd2->trans Ar'-B(OH)₂ + Base pd2_ar Ar-Pd(II)-Ar'(L₂) trans->pd2_ar red {Reductive Elimination} pd2_ar->red red->pd0 Catalyst Regeneration product {Product Ar-Ar'} red->product boronic Ar'-B(OH)₂ boronic->homo byproduct {Byproduct Ar'-Ar'} homo->byproduct

Caption: Suzuki-Miyaura cycle showing the desired cross-coupling vs. side reactions.

Mitigation Strategies:

  • Strictly Anaerobic Conditions: The most crucial step. Ensure your solvent and reaction vessel are rigorously purged with an inert gas like argon or nitrogen.

  • Stoichiometry Control: Use a slight excess (1.1-1.3 equivalents) of the boronic acid. A large excess can drive homocoupling.

  • Slow Addition: If the problem persists, consider adding the boronic acid solution slowly via a syringe pump to keep its instantaneous concentration low.

  • Ligand Choice: Certain ligands are known to suppress homocoupling. Experiment with different phosphine ligands if your standard protocol is problematic.

Section 2: Troubleshooting Nitrile Precursor Hydrolysis

An alternative route involves the synthesis of 2-(3-(trifluoromethyl)phenyl)isonicotinonitrile, followed by hydrolysis to the desired carboxylic acid. This final step can be a source of impurities if not driven to completion.

Q3: My final product is contaminated with the corresponding amide. How do I ensure complete hydrolysis of the nitrile?

The presence of 2-(3-(trifluoromethyl)phenyl)isonicotinamide as an impurity indicates incomplete hydrolysis. The conversion of a nitrile to a carboxylic acid proceeds through an amide intermediate.[5] Forcing the reaction to completion is key.

Causality Analysis: Hydrolysis can be catalyzed by either acid or base.[6] Under mild conditions, the reaction can stall at the more stable amide intermediate. Harsher conditions (higher temperature, longer reaction time, stronger acid/base) are required to drive the second hydrolysis step (amide to carboxylic acid).

ConditionMechanismProsCons
Acid Hydrolysis Protonation of the nitrile nitrogen activates it for nucleophilic attack by water.[7]Cleaner workup; product precipitates as the free acid upon cooling/neutralization.Can require strong acids (e.g., 6M HCl, conc. H₂SO₄) and prolonged heating.[5] Potential for charring with H₂SO₄.
Alkaline Hydrolysis Direct nucleophilic attack of hydroxide on the nitrile carbon.Often faster than acid hydrolysis.Product is formed as a salt (e.g., sodium salt), requiring a separate acidification step to isolate the free acid. Ammonia gas is liberated.[5]

Recommended Protocol for Complete Hydrolysis:

  • Setup: To the nitrile precursor in a round-bottom flask, add a 6-12 M solution of aqueous HCl or a 20-40% aqueous NaOH solution.

  • Heating: Heat the mixture to reflux (typically >100 °C) and maintain for 4-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Take small aliquots, quench, and check for the disappearance of the starting nitrile and the intermediate amide.

  • Workup (Acidic): Cool the reaction mixture. The carboxylic acid product may precipitate. If not, carefully neutralize with a base (e.g., NaOH) to the isoelectric point (typically pH 3-5) to induce precipitation.

  • Workup (Alkaline): Cool the reaction mixture and carefully acidify with concentrated HCl until the solution is acidic (pH < 2). The carboxylic acid will precipitate out.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Section 3: Purification and Analysis Clinic
Q4: What is the best way to purify the final product and remove residual palladium?

A purity of >98% is typically required for subsequent use in drug development.[1] This often requires a two-step purification process: removal of metal residues followed by recrystallization or chromatography.

Step 1: Removing Palladium Residues

  • Problem: Residual palladium from the Suzuki coupling is a major concern for pharmaceutical applications and must be removed.

  • Solutions:

    • Filtration: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite® or silica gel. This will remove a significant portion of the precipitated palladium.

    • Activated Carbon: Stirring the crude product solution with activated carbon for 1-2 hours at room temperature or slightly elevated temperature can effectively adsorb palladium residues.

    • Metal Scavengers: For very low levels, commercially available thiol-functionalized silica gels or resins can be used to scavenge the remaining palladium.

Step 2: Final Purification

MethodProtocolAdvantagesDisadvantages
Recrystallization Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or acetonitrile) and add a co-solvent (e.g., water) dropwise until turbidity persists. Cool slowly to room temperature, then in an ice bath to induce crystallization.[1]Highly effective for removing less polar impurities (like homocoupled byproducts) and colored impurities. Scalable.Can result in significant yield loss if the product has moderate solubility in the cold solvent system.
Column Chromatography Use silica gel with a gradient elution, typically starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity.[1]Provides very high purity and is excellent for separating structurally similar impurities.Can be time-consuming and requires large volumes of solvent, making it less ideal for large-scale production.
Section 4: Frequently Asked Questions (FAQs)
  • Q: What are the primary safety concerns?

    • A: The final product is harmful if swallowed and can cause skin, eye, and respiratory irritation.[1] Palladium catalysts and some solvents can be toxic. Always handle these chemicals in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Q: Why is the trifluoromethyl group so important in this molecule?

    • A: The CF₃ group is a key pharmacophore in modern drug design. It is known to enhance metabolic stability (by blocking sites of oxidation), increase lipophilicity (which can improve cell permeability), and modulate the electronic properties of the molecule to improve binding affinity to biological targets.[1]

  • Q: Can I use a different coupling reaction, like a Stille or Negishi coupling?

    • A: While other cross-coupling reactions are theoretically possible, the Suzuki-Miyaura reaction is generally preferred in industrial settings due to the relatively low toxicity, high stability, and commercial availability of boronic acids compared to the organotin (Stille) or organozinc (Negishi) reagents.[8]

References
  • PrepChem. (2017). Synthesis of 2-(3-trifluoromethylphenoxy)nicotinic acid. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved from [Link]

  • Lumen Learning. (n.d.). Organic Chemistry II: 21.5. Hydrolysis of nitriles. Retrieved from [Link]

  • San Diego Miramar College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • ResearchGate. (2000). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives | Request PDF. Retrieved from [Link]

  • Reddit. (2022). Failed suzuki coupling, any suggenstions? Retrieved from [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • PubMed Central. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

  • PubMed. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Retrieved from [Link]

  • PubMed Central. (2013). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Retrieved from [Link]

  • Google Patents. (2003). EP1340747A1 - Process for the preparation of 2-halogene-alkyl nicotinic acid alkyl-esters.

Sources

Optimization

Preventing degradation of 2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid in solution

Welcome to the technical support resource for 2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid, commonly known as Niflumic Acid. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid, commonly known as Niflumic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preparing, storing, and troubleshooting Niflumic Acid solutions to ensure experimental reproducibility and therapeutic efficacy.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the most common initial questions regarding the handling of Niflumic Acid in a laboratory setting.

Q1: What is Niflumic Acid and why is solution stability so critical?

Niflumic Acid (NFA) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class.[1] It functions primarily as an inhibitor of cyclooxygenase-2 (COX-2) and also as a blocker of calcium-activated chloride channels.[1][2] Like any biologically active compound, its precise concentration is paramount for accurate and reproducible experimental results. Degradation of NFA in solution leads to a decrease in the effective concentration of the active molecule, which can result in misleading data, such as an underestimation of its potency (IC50) or efficacy. For drug development, stability is a critical quality attribute that directly impacts shelf-life, safety, and therapeutic performance.

Q2: What are the primary factors that cause Niflumic Acid to degrade in solution?

Niflumic Acid is susceptible to several environmental and chemical factors that can induce degradation. Key vulnerabilities include:

  • pH: As an ampholytic compound with a carboxylic acid and an amine group, its stability and solubility are highly pH-dependent.[3] Extreme pH conditions (strong acid or strong base) can promote hydrolysis.[4]

  • Light: The molecule is known to be photosensitive and may discolor upon exposure to light, indicating photolytic degradation.[5]

  • Oxidation: Forced degradation studies have confirmed that NFA is susceptible to oxidative stress, for example, in the presence of hydrogen peroxide.[4]

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation pathways like hydrolysis and oxidation.[6]

Q3: I prepared an aqueous solution of Niflumic Acid and it precipitated. Is this degradation?

Not necessarily. Niflumic Acid is classified as a Biopharmaceutics Classification System (BCS) Class II compound, meaning it has high permeability but very poor water solubility (approximately 19-26 µg/mL at 25°C).[7][8] Precipitation in aqueous media, especially near neutral pH, is most likely due to the compound's low intrinsic solubility rather than chemical degradation. To achieve higher concentrations, organic solvents or pH modification are required. For aqueous buffers, solubility increases at pH values above its pKa of ~4.4 as the carboxylate salt forms.[3]

Q4: What is the best solvent for preparing a concentrated stock solution?

For creating a high-concentration stock solution, a high-purity, anhydrous organic solvent is recommended.

  • Dimethyl sulfoxide (DMSO) is a common and effective choice, with a reported solubility of up to 56 mg/mL.[5][9]

  • Other suitable organic solvents include methanol , ethanol , and acetone .[5]

Causality: These aprotic (DMSO) or protic (alcohols) organic solvents effectively solvate the lipophilic NFA molecule, preventing the precipitation seen in aqueous media. Using anhydrous-grade solvents is crucial as contaminating water can reduce solubility and potentially introduce hydrolytic degradation pathways over long-term storage.[9]

Section 2: Troubleshooting Guide - Investigating & Resolving Instability

This section provides a systematic approach to diagnosing and solving common stability-related issues.

Issue: Inconsistent Assay Results or Apparent Loss of Potency

You observe that the biological or chemical effect of your Niflumic Acid solution is decreasing over time, or results vary significantly between experiments using the same stock solution.

The first step is to systematically identify the root cause of the degradation. The following workflow can help pinpoint the issue.

G cluster_causes Potential Causes cluster_solutions Corrective Actions start Inconsistent Results / Potency Loss Observed q_light Was the solution protected from light? start->q_light q_ph Is the solution pH extreme (<4 or >8) or unbuffered? q_light->q_ph Yes sol_light Implement Photoprotection: Use amber vials, wrap in foil. Prepare fresh. q_light->sol_light No q_oxidants Does the medium contain oxidizing agents (e.g., peroxides, metal ions)? q_ph->q_oxidants No sol_ph Control pH: Use a buffered system (pH 6-8). Prepare fresh in appropriate buffer. q_ph->sol_ph Yes q_temp Was the solution stored at room temp or subjected to freeze-thaw cycles? q_oxidants->q_temp No sol_oxidants Prevent Oxidation: Use high-purity solvents. Consider sparging with N2/Ar. Add antioxidant (e.g., BHT). q_oxidants->sol_oxidants Yes q_temp->sol_light No (Multiple factors may be involved) q_temp->sol_ph No (Multiple factors may be involved) q_temp->sol_oxidants No (Multiple factors may be involved) sol_temp Optimize Storage: Store aliquots at -80°C. Avoid repeated freeze-thaw cycles. q_temp->sol_temp Yes

Sources

Troubleshooting

Minimizing by-products in the synthesis of 2-(arylamino) nicotinic acid derivatives

Technical Support Center: Synthesis of 2-(Arylamino)nicotinic Acid Derivatives Welcome to the technical support center for the synthesis of 2-(arylamino)nicotinic acid derivatives. This guide is designed for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-(Arylamino)nicotinic Acid Derivatives

Welcome to the technical support center for the synthesis of 2-(arylamino)nicotinic acid derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C-N bond formation to create these valuable scaffolds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

The synthesis of these structures, key intermediates for non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active molecules, primarily relies on two powerful cross-coupling methodologies: the traditional Ullmann Condensation and the more modern Buchwald-Hartwig Amination .[1][2] Each method has its own set of challenges, and success often hinges on meticulous control of reaction parameters to minimize the formation of troublesome by-products.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that we commonly encounter in the field. We will delve into the mechanistic reasons for by-product formation and provide actionable, validated strategies to overcome these hurdles.

Core Synthetic Pathways: A Comparative Overview

Before we dive into troubleshooting, it's crucial to understand the fundamental differences between the two main synthetic routes. Your choice of method will dictate the potential side reactions you may encounter.

ParameterUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (Cu(0), Cu(I) salts)[3]Palladium (Pd(0) complexes)[4][5]
Typical Ligands Often ligand-free or simple ligands (e.g., diamines, amino acids)[6]Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos)[2][7]
Reaction Temp. High (often >150 °C)[3]Mild to moderate (RT to ~110 °C)
Base Moderate inorganic bases (K₂CO₃, Cs₂CO₃)Strong, non-nucleophilic bases (NaOtBu, K₃PO₄, LHMDS)
Solvent High-boiling polar aprotic (DMF, NMP, DMSO)Anhydrous, deoxygenated aprotic (Toluene, Dioxane)
Key Advantage Inexpensive catalystHigh functional group tolerance, milder conditions, broad scope
Common Issue Harsh conditions, tar formation, homocoupling[8]Catalyst sensitivity, hydrodehalogenation, diarylamine formation[4][9]

Troubleshooting & Frequently Asked Questions (FAQs)

Scenario 1: Issues in Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for forging C-N bonds, but its sophisticated catalytic cycle can be prone to several side reactions.[2][5][10]

A1: The Root Cause & Mechanism

Hydrodehalogenation is the replacement of the chlorine atom on your 2-chloronicotinic acid with a hydrogen atom. This is a classic side reaction in palladium-catalyzed couplings.[4] It occurs when the palladium-amido complex, instead of undergoing reductive elimination to form the desired C-N bond, undergoes β-hydride elimination.[4] This side pathway is often promoted by:

  • Excessively strong bases or high temperatures: These conditions can accelerate β-hydride elimination.

  • Poor ligand choice: Ligands that are not bulky enough or that dissociate too readily from the palladium center can open up coordination sites, facilitating the side reaction.

  • Presence of water or protic sources: These can protonate intermediates and drive the formation of the hydrodehalogenated product.

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} caption [label="Competition between productive reductive elimination and β-hydride elimination.", fontsize=9, fontname="Arial"];

Troubleshooting Protocol:

  • Ligand Selection is Critical: Switch to a bulkier, more electron-rich dialkylbiaryl phosphine ligand. Ligands like XPhos or RuPhos are specifically designed to promote fast reductive elimination, which outcompetes the β-hydride elimination pathway.[7] The steric bulk of these ligands creates a "protective pocket" around the metal center.

  • Moderate the Base: If using a very strong base like NaOtBu or LiHMDS, consider switching to a slightly weaker base such as K₃PO₄ or Cs₂CO₃. This can temper the reactivity just enough to suppress the side reaction without killing the catalytic turnover.

  • Lower the Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate (e.g., start at 80 °C instead of 110 °C).

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous, and deoxygenated solvents. Dry all glassware thoroughly and run the reaction under a rigorously inert atmosphere (Argon or Nitrogen).

A2: The Root Cause & Mechanism

Diarylamine formation occurs when the desired 2-(arylamino)nicotinic acid product, which is a secondary amine, re-enters the catalytic cycle and couples with another molecule of 2-chloronicotinic acid. This is particularly problematic with electron-rich anilines.

Troubleshooting Protocol:

  • Control Stoichiometry: Use a slight excess of the aniline nucleophile (e.g., 1.1 to 1.2 equivalents). This ensures the palladium catalyst is more likely to react with the starting aniline rather than the product.

  • Employ Bulky Ligands: As with hydrodehalogenation, bulky ligands are your best defense. The steric hindrance from ligands like BrettPhos can make it difficult for the already bulky product amine to coordinate to the palladium center, thus preventing the second N-arylation.[11]

  • Use Ammonia Surrogates (If Applicable): For the synthesis of primary arylamines, using an ammonia equivalent like benzophenone imine or an ammonium salt can prevent over-arylation.[9] The resulting imine can be easily hydrolyzed in a subsequent step to reveal the primary amine.

  • Monitor Reaction Progress: Follow the reaction by TLC or LC-MS. Stop the reaction as soon as the starting 2-chloronicotinic acid is consumed to prevent the product from reacting further.

Scenario 2: Issues in Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a cost-effective, classic method, but its typically harsh conditions can lead to a different set of by-products.[3][12]

A3: The Root Cause & Mechanism

The high temperatures (>150 °C) and polar aprotic solvents (like DMF or NMP) required for classic Ullmann reactions can cause thermal decomposition of starting materials and products.[3] More specifically, nicotinic acid derivatives can be susceptible to decarboxylation at elevated temperatures, especially in the presence of a base and copper catalyst.[13]

dot graph [rankdir=TB, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=10, fillcolor="#FBBC05", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Troubleshooting Protocol:

  • Use a Ligand-Accelerated System: Modern Ullmann protocols utilize ligands to facilitate the reaction at lower temperatures. Adding a simple, inexpensive ligand like L-proline or trans-1,2-cyclohexanediamine can dramatically increase the catalyst's efficiency, allowing you to run the reaction at a much lower temperature (e.g., 90-120 °C).[6]

  • Optimize the Copper Source: Instead of copper powder, which can be inconsistent, use a well-defined Cu(I) source like CuI . It is generally more soluble and reactive.

  • Solvent Choice: While DMF and NMP are traditional, consider alternative high-boiling solvents like DMSO or even solvent-free conditions, which can sometimes provide a cleaner reaction profile.[14][15]

  • Meticulous Work-up: After the reaction, a carefully planned work-up is essential. Quench the reaction, filter off the copper salts, and perform an acid-base extraction to isolate the acidic product from neutral and basic impurities before purification by crystallization or chromatography.

A4: The Root Cause & Mechanism

Poor conversion in Ullmann reactions often points to catalyst deactivation or insufficient reactivity.[8] The homocoupling of the aniline (to form a diarylamine) or the aryl halide are common competing pathways in copper catalysis, especially if the desired cross-coupling is slow.[16]

Troubleshooting Protocol:

  • Activate the Copper: If using copper powder, it must be activated. A common procedure is to briefly wash the powder with dilute HCl to remove the oxide layer, followed by washes with water, ethanol, and ether before drying under vacuum.

  • Use a More Soluble Base: A common base is K₂CO₃, but its solubility can be limited. Switching to Cs₂CO₃ can significantly improve reaction rates due to its higher solubility and the "caesium effect," which enhances the nucleophilicity of the amine.[6]

  • Add a Phase-Transfer Catalyst: In some cases, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help shuttle the base into the organic phase and improve reaction efficiency.

  • Consider Boric Acid Catalysis: For certain substrates, boric acid has been reported as an effective catalyst for this transformation under solvent-free conditions, offering an alternative pathway that may avoid common Ullmann side reactions.[14][15]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol is a starting point and should be optimized for your specific substrates.

  • Setup: To an oven-dried Schlenk tube, add 2-chloronicotinic acid (1.0 equiv), the desired arylamine (1.2 equiv), Pd₂(dba)₃ (1-2 mol%), and a suitable phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add the base (e.g., K₃PO₄, 2.0 equiv) and anhydrous, deoxygenated toluene (to make a ~0.1 M solution).

  • Reaction: Heat the reaction mixture in a pre-heated oil bath at 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the 2-chloronicotinic acid is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate. Perform an acid-base extraction to isolate the product. Purify by crystallization or column chromatography.

Protocol 2: General Procedure for Ligand-Accelerated Ullmann Condensation

This protocol uses a modern, milder approach to the classic Ullmann reaction.

  • Setup: To a round-bottom flask, add 2-chloronicotinic acid (1.0 equiv), the arylamine (1.5 equiv), CuI (5-10 mol%), a ligand (e.g., L-proline, 10-20 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent: Add a polar aprotic solvent such as DMSO or NMP (to make a ~0.2 M solution).

  • Reaction: Heat the mixture to 100-130 °C under a nitrogen atmosphere with efficient stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions can be slower, often requiring 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Pour into water and acidify with 1M HCl to pH ~3-4. This will precipitate the crude product and help dissolve copper salts. Filter the solid, wash with water, and then purify by crystallization from a suitable solvent (e.g., ethanol/water).

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Synthesis of 2-(arylamino)nicotinic acids in high-temperature water - ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]

  • An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PubMed Central. Available at: [Link]

  • Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides - MDPI. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Organic Letters - ACS Publications. Available at: [Link]

  • Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids - ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles - Organic Chemistry Portal. Available at: [Link]

  • Pyridine : Decarboxylation of Niacin - YouTube. Available at: [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NIH. Available at: [Link]

  • An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Available at: [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides - 2019 - Wiley Analytical Science. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. Available at: [Link]

  • Ullmann reaction - Wikipedia. Available at: [Link]

  • Ullmann condensation - Wikipedia. Available at: [Link]

Sources

Optimization

Technical Support Center: Refining Reaction Conditions for Trifluoromethylation of Pyridine Rings

Prepared by: Senior Application Scientist, Gemini Laboratories Welcome to the technical support center for the trifluoromethylation of pyridine rings. This guide is designed for researchers, medicinal chemists, and proce...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Laboratories

Welcome to the technical support center for the trifluoromethylation of pyridine rings. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating the trifluoromethyl (CF₃) group into pyridine scaffolds. The introduction of a CF₃ group is a cornerstone strategy in drug discovery for modulating properties like metabolic stability, lipophilicity, and binding affinity.[1][2][3] However, the unique electronic nature of the pyridine ring presents distinct challenges, particularly concerning reactivity and regioselectivity.

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common experimental issues and refine your reaction conditions for optimal outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for trifluoromethylating a pyridine ring?

There are three main mechanistic pathways for installing a CF₃ group onto a pyridine ring:

  • Radical Trifluoromethylation: This is the most common approach, involving the generation of a trifluoromethyl radical (•CF₃) which then adds to the pyridine ring. This is often accomplished via photoredox catalysis or with chemical oxidants/reductants. These reactions typically favor addition to the electron-deficient positions of the pyridine ring (C2, C4, C6).

  • Nucleophilic Trifluoromethylation: This method uses a nucleophilic "CF₃⁻" source, such as Ruppert-Prakash reagent (TMSCF₃).[1] This approach requires the pyridine ring to be sufficiently electron-deficient or to possess a good leaving group that can be displaced.

  • Electrophilic Trifluoromethylation: This pathway involves an electrophilic "CF₃⁺" source, such as Togni's or Umemoto's reagents.[2][3][4] Direct electrophilic attack on a neutral pyridine ring is challenging due to the ring's electron-deficient nature. Therefore, this strategy often requires activation of the pyridine ring to make it more electron-rich, for example, through the formation of an N-oxide or an N-silyl enamine intermediate.[5][6]

Q2: How do I choose the correct trifluoromethylating reagent for my system?

Choosing the right reagent is critical and depends on your substrate and desired outcome. The table below summarizes the most common reagents and their primary applications.

Reagent FamilyReagent ExamplesPrimary Use / Mechanistic PathwayKey Considerations
Radical Precursors Langlois' Reagent (NaSO₂CF₃), TFA, CF₃IRadical (•CF₃) Source: Activated by photoredox catalysis, oxidants (e.g., K₂S₂O₈), or light.[1][3][7][8]Versatile for direct C-H functionalization. Regioselectivity can be poor without directing groups.
Electrophilic ("CF₃⁺") Togni's Reagents, Umemoto's ReagentsElectrophilic Source: Reacts with nucleophiles or activated heterocycles.[2][4][5]Excellent for pre-functionalized or activated substrates. Togni's reagents are often used for C3-selective methods on activated pyridines.[5][6]
Nucleophilic ("CF₃⁻") Ruppert-Prakash Reagent (TMSCF₃)Nucleophilic Source: Requires a suitable electrophilic site on the pyridine ring.Often used in displacement reactions (SₙAr) or for addition to carbonyls.
Q3: Why is regioselectivity a major problem, and how can it be controlled?

Regioselectivity is a significant challenge because radical trifluoromethylation of an unsubstituted pyridine often yields a mixture of 2-, 3-, and 4-trifluoromethylated products due to the high reactivity of the trifluoromethyl radical.[6][9] The inherent electronic properties of the pyridine ring direct nucleophilic attack to the C2/C4 positions and electrophilic attack to the C3 position.

Strategies to control regioselectivity include:

  • Substrate Control: The electronic and steric properties of existing substituents on the pyridine ring can strongly direct the position of trifluoromethylation.

  • Activation Strategy: Activating the pyridine ring can completely override the innate reactivity.

    • N-Oxide Formation: Makes the C2 and C4 positions more electron-deficient and susceptible to nucleophilic attack.

    • Pyridinium Salt Formation: An N-methylpyridinium salt strategy has been shown to achieve highly regioselective direct C-H trifluoromethylation.[9][10]

    • Hydrosilylation: This novel approach generates an N-silyl enamine intermediate, which then directs an electrophilic trifluoromethylating reagent (like Togni's) to the C3 position, a historically difficult position to functionalize.[5][6]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem: Low or no yield of the desired product.

Low yield is a common issue that can stem from multiple factors. The logical workflow below can help diagnose the root cause.

G start Low / No Yield Observed check_reagents Are Reagents Active? start->check_reagents Step 1 check_conditions Are Reaction Conditions Optimal? start->check_conditions Step 2 check_atmosphere Is Atmosphere Controlled? start->check_atmosphere Step 3 check_substrate Is Substrate Suitable? start->check_substrate Step 4 solution_reagents Source fresh, verified reagents. Ensure anhydrous conditions if needed. check_reagents->solution_reagents If degradation is suspected solution_conditions Re-optimize temperature, solvent, and concentration. Verify light source intensity for photoredox reactions. check_conditions->solution_conditions If literature precedent is not working solution_atmosphere Degas solvent thoroughly (freeze-pump-thaw). Run reaction under inert gas (Ar or N₂). Test if O₂ is required (some reactions are O₂ dependent). check_atmosphere->solution_atmosphere If radical quenchers are suspected solution_substrate Consider an alternative strategy. (e.g., pre-activation of pyridine ring). check_substrate->solution_substrate If electronics are mismatched

Caption: Troubleshooting workflow for low reaction yield.

Q: My photoredox reaction with Langlois' reagent isn't working. What should I check first?

A: For light-mediated reactions, the most common culprits are the light source, solvent, and atmosphere.

  • Verify Your Light Source: Ensure your LEDs or lamp are emitting at the correct wavelength and have sufficient power. Photoredox catalysts have specific absorption maxima. An incorrect wavelength will lead to poor catalyst excitation.

  • Solvent Choice is Critical: Some reactions are highly sensitive to the solvent. For instance, in a light-promoted trifluoromethylation of pyridones, DMSO and DMF gave high conversions, while a switch to a MeCN/H₂O mixture or THF resulted in a significant drop in yield or negligible conversion.[1][9]

  • Atmosphere Matters: While many radical reactions require the exclusion of oxygen, some photoredox cycles depend on it. In one study, sparging the reaction with O₂ significantly improved the yield compared to running it under argon, suggesting oxygen's role in the catalytic cycle, possibly in re-oxidizing an intermediate.[3] Conversely, unwanted radical quenchers can kill the reaction, so starting with properly degassed solvents under an inert atmosphere is a good baseline.

Problem: Poor regioselectivity with a mixture of isomers.
Q: I'm getting a mixture of 2-CF₃ and 4-CF₃ pyridine from my radical reaction. How can I improve selectivity?

A: This is a classic selectivity problem. Here’s how to approach it from a mechanistic standpoint:

  • Change the Mechanism: A radical pathway is often inherently difficult to control. Consider switching to a method that proceeds through a more defined intermediate. A highly effective method for achieving excellent regioselectivity involves converting the starting pyridine into an N-methylpyridinium iodide salt. This pre-activation strategy directs the trifluoromethylation, often leading to a single isomer in high yield.[9][10]

  • Steric Hindrance: If your pyridine has a bulky substituent at the 2-position, it will sterically disfavor trifluoromethylation at that site, potentially increasing the relative yield of the 4-CF₃ isomer. You can leverage this by choosing a substrate with appropriate substitution.

  • Catalyst/Ligand Modification: In metal-catalyzed processes, modifying the ligands on the metal can introduce steric bulk or alter the electronic environment, which can influence the regiochemical outcome of the reaction.

Problem: My starting material is decomposing.
Q: I'm observing significant decomposition of my pyridine substrate, especially with electron-rich pyridines. What's happening?

A: Decomposition often points to reaction conditions that are too harsh for your specific substrate.

  • Lower the Temperature: Many trifluoromethylation reactions are exothermic. Running the reaction at a lower temperature can minimize decomposition pathways. For example, in one C3-selective protocol, adding the Togni reagent at 0-25 °C was found to be optimal, while higher temperatures led to a decrease in yield.[5][6]

  • Reduce Oxidant/Catalyst Loading: In photoredox or oxidant-driven reactions, excess catalyst or oxidant can lead to over-oxidation and decomposition of sensitive substrates. Titrate the amount of these reagents down to the minimum required for efficient turnover.

  • Check Reagent Compatibility: Ensure your trifluoromethylating reagent is compatible with the functional groups on your substrate. For example, highly basic or acidic conditions generated during the reaction could be cleaving protecting groups or sensitive moieties. A protocol that boasts good functional group compatibility may be a better choice.[9][10]

Key Experimental Protocols

Protocol 1: Light-Promoted C-H Trifluoromethylation of Pyridones[1][3]

This protocol is an example of a catalyst-free, light-mediated trifluoromethylation using Langlois' reagent.

  • Setup: To a 4 mL vial equipped with a magnetic stir bar, add the pyridone substrate (0.125 mmol, 1.0 equiv) and Langlois' reagent (sodium triflinate, 0.25 mmol, 2.0 equiv).

  • Solvent: Add DMSO (2 mL).

  • Reaction: Place the vial uncapped approximately 5 cm from a 390 nm LED lamp and stir at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Typical reaction times are 24 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate, wash with water and brine, dry over sodium sulfate, and concentrate. Purify the residue by column chromatography.

Protocol 2: Regioselective C-H Trifluoromethylation via Pyridinium Salt Activation[9][10]

This method provides excellent regioselectivity through substrate activation.

  • Salt Formation: Prepare the N-methylpyridinium iodide salt from the corresponding pyridine substrate.

  • Setup: In a sealed tube, combine the pyridinium iodide salt (0.2 mmol, 1.0 equiv), silver carbonate (Ag₂CO₃, 0.3 mmol, 1.5 equiv), and trifluoroacetic acid (TFA, 0.4 mmol, 2.0 equiv).

  • Solvent: Add N,N-dimethylformamide (DMF, 2.0 mL).

  • Reaction: Seal the tube and heat the mixture at 120 °C for 12 hours with vigorous stirring.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate and purify by column chromatography.

Protocol 3: C3-Selective Trifluoromethylation via Hydrosilylation[5][6]

This advanced protocol enables the challenging C3-functionalization of pyridines and quinolines.

G Pyridine Pyridine Derivative Enamine N-Silyl Enamine Intermediate Pyridine->Enamine Hydrosilylation (Step 1) Silane Hydrosilane (e.g., PhMeSiH₂) + B(C₆F₅)₃ catalyst Silane->Enamine CF3_Enamine Trifluoromethylated Enamine Intermediate Enamine->CF3_Enamine Electrophilic Attack (Step 2) Togni Togni's Reagent I Togni->CF3_Enamine Product C3-Trifluoromethylated Pyridine CF3_Enamine->Product Oxidation (Step 3) DDQ DDQ (Oxidant) DDQ->Product

Caption: Workflow for C3-selective trifluoromethylation.

  • Hydrosilylation (Step 1): In an oven-dried flask under an argon atmosphere, dissolve the pyridine or quinoline substrate (0.5 mmol, 1.0 equiv) in 1,2-dichloroethane (1.0 mL). Add tris(pentafluorophenyl)borane (0.025 mmol, 5 mol%) followed by methylphenylsilane (0.75 mmol, 1.5 equiv). Heat the mixture at 65 °C and stir for 5-7 hours until the starting material is consumed (monitor by TLC/GC-MS).

  • Trifluoromethylation (Step 2): Cool the reaction mixture to 0 °C. Add Togni's Reagent I (0.65 mmol, 1.3 equiv) in one portion. Allow the reaction to warm to room temperature and stir for 16 hours.

  • Oxidation (Step 3): Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (0.75 mmol, 1.5 equiv) to the mixture and stir at room temperature for an additional 3 hours.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate. Extract with dichloromethane, combine the organic layers, dry over sodium sulfate, and concentrate. Purify the crude product via column chromatography.

References

  • Regioselective Direct C–H Trifluoromethylation of Pyridine | Request PDF. (n.d.). ResearchGate. [Link]

  • Regioselective Direct C-H Trifluoromethylation of Pyridine. (2020). PubMed. [Link]

  • Recent advances in the application of Langlois' reagent in olefin difunctionalization. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. (2024). RSC Publishing. [Link]

  • A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. (2023). Organic Letters - ACS Publications. [Link]

  • Radical trifluoromethylation using the Umemoto's reagents and Togni's... (n.d.). ResearchGate. [Link]

  • A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. (2026). ResearchGate. [Link]

  • Recent advances in transition metal-mediated trifluoromethylation reactions. (n.d.). Chemical Communications (RSC Publishing). [Link]

  • A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. (2023). ACS Publications. [Link]

  • Selective Trifluoromethylation of Pyridines. (2022). ChemistryViews. [Link]

  • Photoredox catalysis. (n.d.). Wikipedia. [Link]

  • 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. (n.d.). ChemRxiv. [Link]

  • Preparation of (trifluoromethyl)pyridines. (1987).

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Reference Data & Comparative Studies

Validation

A Cross-Validated Guide to the Experimental Profile of 2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid in Inflammation Research

This guide provides an in-depth, cross-validated comparison of 2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid, a compound of significant interest in medicinal chemistry. We will objectively evaluate its performanc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, cross-validated comparison of 2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid, a compound of significant interest in medicinal chemistry. We will objectively evaluate its performance profile against established anti-inflammatory agents, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this molecule's potential.

Introduction: The Rationale for 2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid in Drug Discovery

2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid is a synthetic organic molecule characterized by an isonicotinic acid core linked to a 3-(trifluoromethyl)phenyl group via an amino bridge.[1] The presence of the trifluoromethyl (CF3) group is a key structural feature, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates to their biological targets.[1] This strategic chemical modification often leads to improved pharmacological properties.

The structural similarity of this compound to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), such as niflumic acid, suggests its potential as an inhibitor of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. This guide will delve into the experimental evidence supporting this hypothesis, comparing its activity to relevant benchmarks.

Comparative Performance Analysis: COX-1 and COX-2 Inhibition

The primary mechanism of action for many NSAIDs is the inhibition of COX-1 and COX-2 enzymes. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and its expression is elevated during inflammation.[2] Selective inhibition of COX-2 is a desirable trait in modern anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.[3]

Table 1: Comparative in vitro COX-1 and COX-2 Inhibition

CompoundTargetIC50Selectivity Index (COX-1/COX-2)Reference
Trifluoromethyl-pyrazole-carboxamide analog (Compound 3g) COX-14.45 µM1.68[4]
COX-2 2.65 µM [4]
Niflumic Acid COX-1---
COX-2 0.1 µM (100 nM) -[3]
Clonixin COX-1Non-selective~1[5]
COX-2Non-selective[5]
Ketoprofen (Reference Drug) COX-10.44 µM0.21[4]
COX-20.164 µM[4]

Disclaimer: The data for the trifluoromethyl-pyrazole-carboxamide analog is used as a surrogate to provide a reasonable estimation of the potential activity profile of 2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid due to the shared trifluoromethylphenyl pharmacophore known to influence COX-2 selectivity.[4]

From this comparison, we can hypothesize that 2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid likely exhibits inhibitory activity against both COX isoforms, with a potential for some degree of COX-2 selectivity, a characteristic often imparted by the trifluoromethyl group.[4] Its structural isomer, Niflumic acid, demonstrates potent COX-2 inhibition.[3] Clonixin, another structurally related NSAID, is known to be a non-selective inhibitor of both COX-1 and COX-2.[5]

Experimental Methodologies: A Guide to Reproducible Results

To ensure the cross-validation of experimental findings, detailed and robust methodologies are paramount. Below are step-by-step protocols for the synthesis of the parent compound and for a standard in vitro COX inhibition assay.

Synthesis of 2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid

The synthesis of 2-anilino-isonicotinic acids can be achieved through several established synthetic routes. Two common and effective methods are the Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNA_r_).

This method involves the palladium-catalyzed cross-coupling of a pyridine derivative with a boronic acid.[4]

Synthesis_Suzuki reactant1 2-chloro-isonicotinic acid reagents Pd(PPh3)4 Na2CO3 reactant1->reagents reactant2 3-(trifluoromethyl)phenylboronic acid reactant2->reagents product 2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid reagents->product Toluene/H2O Reflux

Figure 1: Suzuki-Miyaura cross-coupling workflow.

Step-by-Step Protocol:

  • To a solution of 2-chloro-isonicotinic acid (1 equivalent) in a mixture of toluene and water (4:1) are added 3-(trifluoromethyl)phenylboronic acid (1.2 equivalents) and sodium carbonate (2.5 equivalents).

  • The mixture is degassed with argon for 15 minutes.

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) is added, and the reaction mixture is heated to reflux for 12 hours under an argon atmosphere.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid.

This method involves the direct reaction of an amine with an activated pyridine ring.[6]

Synthesis_SNAr reactant1_snar 2-fluoro-isonicotinic acid reagents_snar K2CO3 reactant1_snar->reagents_snar reactant2_snar 3-(trifluoromethyl)aniline reactant2_snar->reagents_snar product_snar 2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid reagents_snar->product_snar DMF 120 °C

Figure 2: Nucleophilic aromatic substitution workflow.

Step-by-Step Protocol:

  • A mixture of 2-fluoro-isonicotinic acid (1 equivalent), 3-(trifluoromethyl)aniline (1.1 equivalents), and potassium carbonate (2.0 equivalents) in dimethylformamide (DMF) is heated at 120 °C for 24 hours in a sealed tube.

  • The reaction mixture is cooled to room temperature and poured into ice-water.

  • The resulting mixture is acidified with 1N HCl to pH 3-4.

  • The precipitated solid is collected by filtration, washed with water, and dried under vacuum to yield 2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid.

In Vitro Cyclooxygenase (COX) Inhibition Assay

The following is a representative protocol for determining the IC50 values for COX-1 and COX-2 inhibition, based on methods described for similar compounds.[4]

COX_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction Initiation cluster_detection Detection & Analysis Enzyme COX-1 or COX-2 Enzyme Incubate Pre-incubation of Enzyme and Compound Enzyme->Incubate Compound Test Compound (e.g., 2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid) Compound->Incubate Buffer Assay Buffer Buffer->Incubate Reaction Enzymatic Reaction Incubate->Reaction Substrate Arachidonic Acid (Substrate) Substrate->Reaction Stop Stop Reaction (e.g., with HCl) Reaction->Stop Detection Quantify Prostaglandin E2 (PGE2) (e.g., by ELISA or LC-MS) Stop->Detection Analysis Calculate % Inhibition and IC50 Value Detection->Analysis

Figure 3: General workflow for an in vitro COX inhibition assay.

Step-by-Step Protocol:

  • Enzyme and Compound Preparation: Recombinant human COX-2 or ovine COX-1 is diluted in assay buffer. The test compound is dissolved in DMSO to prepare a stock solution, which is then serially diluted to the desired concentrations.

  • Pre-incubation: The enzyme and various concentrations of the test compound (or vehicle control) are pre-incubated for 15 minutes at room temperature to allow for binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid (the substrate). The reaction is allowed to proceed for a specified time (e.g., 10 minutes) at 37 °C.

  • Reaction Termination: The reaction is stopped by the addition of a solution such as 1N HCl.

  • Quantification of Prostaglandin E2 (PGE2): The amount of PGE2 produced is quantified using a standard method such as an Enzyme-Linked Immunosorbent Assay (ELISA) kit or by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The percentage of COX inhibition is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Mechanism of Action: The Role of the Trifluoromethyl Group in COX-2 Selectivity

The selectivity of certain NSAIDs for COX-2 over COX-1 is attributed to differences in the active sites of the two enzyme isoforms. The active site of COX-2 is approximately 20% larger than that of COX-1 and possesses a side pocket that is accessible to some inhibitors.[5]

The trifluoromethyl group on the phenyl ring of 2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid is hypothesized to play a crucial role in its interaction with the COX enzymes. The steric bulk and electronic properties of the CF3 group may allow it to fit into the side pocket of the COX-2 active site, leading to a more stable binding and preferential inhibition.[4]

Mechanism_of_Action cluster_COX1 COX-1 Active Site cluster_COX2 COX-2 Active Site COX1_site Smaller Active Site Binding_COX1 Steric Hindrance Weaker Binding COX1_site->Binding_COX1 Compound_COX1 2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid Compound_COX1->Binding_COX1 COX2_site Larger Active Site with Side Pocket Binding_COX2 CF3 Group Fits into Side Pocket Stronger, Selective Binding COX2_site->Binding_COX2 Compound_COX2 2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid Compound_COX2->Binding_COX2

Figure 4: Hypothesized binding of 2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid to COX-1 and COX-2 active sites.

Conclusion and Future Directions

2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid represents a promising scaffold for the development of novel anti-inflammatory agents. Based on the analysis of a closely related analog, it is likely to exhibit inhibitory activity against both COX-1 and COX-2, with a potential for COX-2 selectivity conferred by the trifluoromethyl group.

To definitively establish its therapeutic potential, further experimental validation is required. Specifically, in vitro COX-1 and COX-2 inhibition assays should be performed to determine its IC50 values and selectivity index. Subsequent in vivo studies in animal models of inflammation would be necessary to evaluate its efficacy, pharmacokinetic profile, and safety. The detailed synthetic and analytical protocols provided in this guide offer a solid foundation for researchers to undertake these crucial next steps in the evaluation of this promising compound.

References

  • Aiello, F., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). RSC Advances, 7(3), 1334-1353. Available at: [Link]

  • Coutinho, T., et al. (2018). The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. ACS Medicinal Chemistry Letters, 9(10), 1038–1043. Available at: [Link]

  • El-Gamal, M. I., et al. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Journal of Molecular Structure, 1311, 138304. Available at: [Link]

  • Oniga, S., et al. (2017). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. Molecules, 22(9), 1507. Available at: [Link]

  • Patel, R., et al. (2014). Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. Journal of Medicinal Chemistry, 57(15), 6589–6603. Available at: [Link]

  • Rao, P. N. P., & Knaus, E. E. (2008). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Indian Journal of Pharmaceutical Sciences, 70(6), 667–679. Available at: [Link]

  • ResearchGate. (n.d.). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole blood assays. Available at: [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(9), 569-575. Available at: [Link]

  • Salgado-Morán, G., et al. (2015). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 80(13), 6685–6694. Available at: [Link]

  • Szałek, E., et al. (2021). Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives. Pharmaceutical Chemistry Journal, 55(4), 364–373. Available at: [Link]

  • Synapse. (2024, July 17). What is the mechanism of Clonixin? Available at: [Link]

  • TFG Med. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. Available at: [Link]

  • Tsurumi, K., et al. (1972). [Pharmacological studies on niflumic acid, with special reference to the comparison with fenametes. 1. Anti-inflammatory and analgesic actions]. Nihon Yakurigaku Zasshi. Folia Pharmacologica Japonica, 68(6), 668–682.
  • Warner, T. D., & Mitchell, J. A. (2004). Cyclooxygenases: new forms, new inhibitors, and lessons from the clinic. The FASEB Journal, 18(7), 790–804.
  • Warner, T. D., et al. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. Proceedings of the National Academy of Sciences, 96(13), 7563-7568.

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Comparative

A Comparative Guide to the In Vivo Validation of 2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid as an Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the in vivo validation of the novel anticancer candidate, 2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vivo validation of the novel anticancer candidate, 2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid. Drawing from established preclinical methodologies, this document outlines a robust, self-validating experimental design, compares its potential efficacy against relevant alternatives, and offers detailed protocols to ensure data integrity and reproducibility.

Introduction: From In Vitro Promise to In Vivo Scrutiny

The compound 2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid has emerged as a promising candidate from initial laboratory screenings. In vitro studies have demonstrated its potential to induce apoptosis in cancer cell lines through the activation of caspase pathways and the modulation of key signaling proteins involved in cell survival and proliferation[1]. These findings strongly suggest that its mechanism of action is centered on triggering programmed cell death, a hallmark of effective cancer therapeutics.

However, the transition from a controlled in vitro environment to a complex biological system is a critical hurdle where many promising compounds fail[2][3]. Therefore, rigorous in vivo validation is essential to evaluate the compound's true therapeutic potential, assessing its efficacy, pharmacokinetics, and safety profile within a living organism[3]. This guide details the necessary steps for such an evaluation, contextualizing the compound's performance against both standard-of-care and other novel therapeutic agents.

Proposed Mechanism of Action

The primary rationale for advancing 2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid to in vivo testing is its demonstrated ability to disrupt cancer cell viability. The proposed mechanism involves the modulation of stress-response signaling pathways and interaction with enzymes that, when altered, lead to increased cellular stress and subsequent apoptosis[1]. The trifluoromethyl group notably enhances the compound's lipophilicity, which is crucial for penetrating biological membranes to reach its intracellular targets[1].

G Compound 2-{[3-(trifluoromethyl)phenyl]amino} isonicotinic acid Signaling Modulation of Key Signaling Proteins Compound->Signaling Interacts with Caspase Caspase Pathway Activation Signaling->Caspase Leads to Apoptosis Induction of Apoptosis (Programmed Cell Death) Caspase->Apoptosis Executes

Caption: Proposed mechanism of 2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid.

Designing a Robust In Vivo Validation Program

A successful in vivo study hinges on a meticulously planned experimental design that incorporates appropriate models, controls, and endpoints. The objective is not only to measure efficacy but also to create a self-validating system that ensures the results are trustworthy and reproducible[4].

Selection of an Appropriate Animal Model

The choice of animal model is critical for translating preclinical findings to human oncology[3]. While various models exist, patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models in immunocompromised mice are industry standards for evaluating anticancer agents[5].

  • Cell Line-Derived Xenograft (CDX): Involves implanting established human cancer cell lines into mice. This model is highly reproducible and cost-effective, making it ideal for initial efficacy screening[5].

  • Patient-Derived Xenograft (PDX): Involves implanting tumor fragments directly from a human patient into a mouse. PDX models better retain the characteristics of the original tumor, including its heterogeneity and microenvironment, offering higher predictive value for clinical outcomes[5][6].

For this guide, we will focus on a subcutaneous CDX model , which allows for easy, non-invasive monitoring of tumor growth and is a well-established first step in in vivo screening.

Selection of Comparative and Control Agents

To properly contextualize the performance of 2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid, the inclusion of both negative and positive controls is mandatory[7][8].

  • Vehicle (Negative Control): The formulation used to dissolve and administer the test compound (e.g., saline, PBS, or a solution containing DMSO). This group establishes the baseline tumor growth rate.

  • Standard-of-Care (Positive Control): A clinically approved drug known to be effective against the chosen cancer cell line (e.g., Paclitaxel for breast cancer, Cisplatin for ovarian cancer). This control validates the sensitivity of the model and provides a benchmark for efficacy[9][10].

  • Comparative Novel Agent: Including another investigational drug allows for a more nuanced comparison within the current drug development landscape. For this guide, we will compare against ARN22089 , a novel inhibitor of the Cdc42 GTPase, which has shown significant tumor growth inhibition in preclinical models[11].

Experimental Workflow Overview

The overall workflow is designed to progress logically from preparation to data analysis, ensuring animal welfare and data integrity at each stage.

G cluster_prep Phase 1: Preparation cluster_study Phase 2: In-Life Study cluster_analysis Phase 3: Endpoint Analysis Acclimatization Animal Acclimatization (1-2 weeks) Implantation Tumor Cell Implantation (Subcutaneous) Acclimatization->Implantation TumorGrowth Tumor Growth Monitoring (to ~100-150 mm³) Grouping Randomization & Grouping (Vehicle, Positive Control, Test Articles) TumorGrowth->Grouping Treatment Treatment Period (e.g., 21 days) Grouping->Treatment Efficacy Efficacy Assessment (Tumor Volume, Body Weight) Data Data Analysis & Reporting Efficacy->Data Toxicity Toxicity Assessment (Clinical Signs, Post-mortem analysis) Toxicity->Data

Caption: High-level workflow for an in vivo anticancer efficacy study.

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for conducting a robust in vivo study. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory.

Protocol: Xenograft Tumor Implantation
  • Cell Culture: Culture a human cancer cell line (e.g., MDA-MB-231 for breast cancer) under standard conditions until it reaches ~80% confluency.

  • Cell Harvesting: Trypsinize the cells, collect them in a conical tube, and wash with sterile, serum-free medium[12].

  • Cell Counting: Perform a cell count using a hemocytometer or automated counter to determine cell viability and concentration.

  • Resuspension: Centrifuge the cells and resuspend the pellet in a sterile, cold medium or PBS, often mixed 1:1 with an extracellular matrix like Cultrex BME to improve tumor take rate. The final concentration should be adjusted to deliver the desired number of cells (e.g., 5 x 10⁶ cells) in an injection volume of 100-200 µL[12].

  • Implantation: Anesthetize an immunodeficient mouse (e.g., NOD/SCID or athymic nu/nu). Subcutaneously inject the cell suspension into the mouse's flank[13].

  • Monitoring: Return the animal to its cage and monitor for recovery. Allow tumors to grow until they reach an average volume of 100-150 mm³ before starting treatment[6].

Protocol: Efficacy and Toxicity Assessment
  • Tumor Measurement: Using digital calipers, measure the tumor length (L) and width (W) 2-3 times per week. Calculate tumor volume using the formula: Volume = (W² x L) / 2 .

  • Tumor Growth Inhibition (TGI): At the end of the study, calculate TGI for each treatment group relative to the vehicle control using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100 .

  • Body Weight: Measure the body weight of each animal 2-3 times per week as a primary indicator of systemic toxicity. A weight loss exceeding 20% is often a humane endpoint[8].

  • Clinical Observations: Daily, observe animals for signs of distress, such as changes in posture, activity, or grooming habits.

Protocol: Metastasis Assessment (Optional)

If the cancer model is known to metastasize, this can be a critical secondary endpoint.

  • Spontaneous Metastasis Model: In an orthotopic model, the primary tumor is allowed to grow, and cells naturally disseminate[15].

  • Disseminated/Experimental Model: Tumor cells are injected directly into the bloodstream (e.g., via the tail vein) to seed distant organs like the lungs[15][16].

  • Quantification: Metastatic burden can be quantified by counting visible nodules on the lung surface post-mortem or by using in vivo imaging systems (e.g., bioluminescence imaging) if the cancer cells are engineered to express luciferase[17][18].

Data Presentation and Comparative Analysis

Clear presentation of quantitative data is essential for objective comparison. The following tables present hypothetical—yet plausible—data based on the expected outcomes of such a study.

Table 1: Comparative Efficacy Data in a Xenograft Model

Treatment Group (Dose) Mean Final Tumor Volume (mm³) Tumor Growth Inhibition (TGI) (%) Survival Benefit (Days vs. Vehicle)
Vehicle Control 1520 ± 210 - -
2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid (50 mg/kg) 684 ± 155 55% +12
Paclitaxel (Positive Control) (20 mg/kg) 410 ± 110 73% +18

| ARN22089 (Comparative Agent) (50 mg/kg) | 730 ± 180 | 52% | +10 |

Data are presented as mean ± standard deviation. Survival benefit is a hypothetical endpoint.

Table 2: Comparative Toxicity Profile

Treatment Group Maximum Mean Body Weight Loss (%) Key Hematological Finding Notable Histopathology
Vehicle Control < 2% Normal No significant findings
2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid 5% Mild, transient neutropenia No significant findings
Paclitaxel (Positive Control) 15% Significant neutropenia Mild liver enzyme elevation

| ARN22089 (Comparative Agent) | 6% | Normal | No significant findings |

Discussion of Results

Based on the hypothetical data, 2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid demonstrates significant antitumor activity, achieving a 55% TGI. While not as potent as the standard-of-care, Paclitaxel (73% TGI), it exhibits a markedly superior safety profile, with minimal body weight loss and only mild, transient neutropenia[19][20]. This suggests a potentially wider therapeutic window. Its efficacy is comparable to the other novel agent, ARN22089, indicating it is a competitive candidate in the current landscape of targeted therapies[11]. The favorable toxicity profile is a crucial advantage, as managing adverse side effects is a major challenge in chemotherapy[19].

Conclusion and Future Directions

The in vivo validation framework presented here provides a clear and robust pathway for evaluating the anticancer effects of 2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid. The compound's strong in vitro rationale, coupled with a promising (hypothetical) in vivo profile of significant efficacy and low toxicity, positions it as a viable candidate for further preclinical development.

Future studies should aim to:

  • Confirm these findings in additional cancer models, including PDX models, to broaden the scope of its potential application[6].

  • Investigate different dosing schedules and routes of administration to optimize its therapeutic index.

  • Conduct detailed pharmacokinetic (PK) and pharmacodynamic (PD) studies to understand its absorption, distribution, metabolism, and excretion, and to correlate drug exposure with antitumor response[21].

By following a scientifically rigorous and comparative approach, researchers can confidently ascertain the clinical potential of novel anticancer agents like 2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid.

References

  • Cimino, F., et al. (2021). In Vitro and In Vivo Evaluation of the Effects of Drug 2c and Derivatives on Ovarian Cancer Cells. National Institutes of Health. [Link]

  • Bradshaw, T. D., et al. (2002). In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. PubMed. [Link]

  • Zarafu, I., et al. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. PubMed. [Link]

  • Sary, A. A., et al. (2022). In Vitro and in Vivo Antitumoral Effects of Combinations of Polyphenols, or Polyphenols and Anticancer Drugs: Perspectives on Cancer Treatment. MDPI. [Link]

  • Martin, J. H. (2022). Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action. National Institutes of Health. [Link]

  • Li, W., et al. (2022). In Vivo Metabolic Analysis of the Anticancer Effects of Plasma-Activated Saline in Three Tumor Animal Models. MDPI. [Link]

  • Saad, N., et al. (2024). Natural Product Testing: Selecting in vivo Anticancer Assay Model. ResearchGate. [Link]

  • Hsieh, H.-P., et al. (2021). In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer. National Institutes of Health. [Link]

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  • Petersen, E. J., et al. (2021). Characteristics to consider when selecting a positive control material for an in vitro assay. ResearchGate. [Link]

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Validation

A Comparative Analysis of 2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic Acid and Established Antimicrobial Agents

A Technical Guide for Researchers in Antimicrobial Drug Discovery Introduction: The Quest for Novel Antimicrobial Scaffolds The relentless rise of antimicrobial resistance necessitates the urgent discovery and developmen...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Antimicrobial Drug Discovery

Introduction: The Quest for Novel Antimicrobial Scaffolds

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Within this landscape, compounds featuring a trifluoromethylphenyl moiety have garnered significant interest due to the unique physicochemical properties imparted by the trifluoromethyl group, such as enhanced metabolic stability and membrane permeability. This guide provides a comprehensive benchmark analysis of a promising candidate, 2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid, against a panel of well-established antimicrobial agents. Recent studies have highlighted the antimicrobial potential of this compound, particularly against Gram-positive bacteria, with a proposed mechanism involving the disruption of bacterial cell wall synthesis and interference with essential metabolic pathways.[1] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth, data-driven comparison to inform further investigation and development efforts.

Rationale for Comparative Benchmarking

To ascertain the therapeutic potential of any new antimicrobial agent, a rigorous comparison against current standards of care is paramount. This process not only establishes a baseline for efficacy but also reveals potential advantages in spectrum, potency, or mechanism of action. For this analysis, we have selected a panel of widely recognized and clinically relevant antimicrobial agents that represent different mechanistic classes:

  • Vancomycin: A glycopeptide antibiotic that inhibits cell wall synthesis in Gram-positive bacteria.

  • Linezolid: An oxazolidinone that inhibits the initiation of bacterial protein synthesis.[2]

  • Daptomycin: A cyclic lipopeptide that disrupts the bacterial cell membrane of Gram-positive organisms.[3]

  • Ciprofloxacin: A fluoroquinolone that inhibits DNA gyrase and topoisomerase IV, crucial for bacterial DNA replication, primarily in Gram-negative bacteria.

The performance of 2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid will be evaluated against these agents using standardized antimicrobial susceptibility testing methods.

Materials and Methods: A Framework for Reproducible Assessment

To ensure the scientific integrity and reproducibility of this comparative analysis, all experimental protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[4][5][6][7]

Bacterial Strains

The following quality control (QC) strains, as recommended by CLSI, will be utilized for this benchmark study:

  • Staphylococcus aureus ATCC® 25923™: A Gram-positive coccus, serving as the primary model for evaluating activity against this key pathogen class.[8]

  • Escherichia coli ATCC® 25922™: A Gram-negative rod, included to assess the spectrum of activity.[9]

Antimicrobial Agents
  • Test Compound: 2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid (synthesis as per established methods).

  • Benchmark Agents: Vancomycin, Linezolid, Daptomycin, and Ciprofloxacin (obtained from a certified commercial source).

Experimental Protocols

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[10]

Step-by-Step Protocol:

  • Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of each antimicrobial agent in a suitable solvent as recommended by CLSI guidelines.

  • Preparation of Microdilution Plates: Perform serial two-fold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Broth Microdilution Workflow for MIC Determination.

This method assesses the susceptibility of bacteria to antimicrobials by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.[8]

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plate: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar (MHA) plate.

  • Application of Antimicrobial Disks: Aseptically apply paper disks impregnated with a standard concentration of each antimicrobial agent onto the surface of the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Measurement of Inhibition Zones: Measure the diameter of the zones of complete growth inhibition in millimeters.

Kirby-Bauer Disk Diffusion Workflow.

Comparative Performance Data

The following table summarizes the expected antimicrobial susceptibility testing results for 2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid and the selected benchmark agents against the specified QC strains.

Antimicrobial AgentTest OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)Zone of Inhibition (mm)
2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid Staphylococcus aureus ATCC® 25923™32[1]Not Reported
Escherichia coli ATCC® 25922™>128 (Expected)No Zone (Expected)
Vancomycin Staphylococcus aureus ATCC® 25923™0.5 - 2[11]17 - 21 (for ATCC® 29213)
Escherichia coli ATCC® 25922™ResistantNo Zone
Linezolid Staphylococcus aureus ATCC® 25923™2 - 825 - 32[12]
Escherichia coli ATCC® 25922™ResistantNo Zone
Daptomycin Staphylococcus aureus ATCC® 25923™0.25 - 1Not Applicable (CLSI QC for disk diffusion not established)
Escherichia coli ATCC® 25922™ResistantNo Zone
Ciprofloxacin Staphylococcus aureus ATCC® 25923™0.25 - 122 - 30
Escherichia coli ATCC® 25922™0.004 - 0.016[13]30 - 40

Mechanistic Insights: A Comparative Overview

A key aspect of evaluating a novel antimicrobial is understanding its mechanism of action in the context of existing drugs. The proposed mechanism for 2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid, based on its structural similarity to isonicotinic acid derivatives like isoniazid, is the inhibition of mycolic acid synthesis, a critical component of the cell wall in certain bacteria.[14][15][16][17]

Mechanism_of_Action cluster_Compound 2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid cluster_Vancomycin Vancomycin cluster_Linezolid Linezolid cluster_Daptomycin Daptomycin cluster_Ciprofloxacin Ciprofloxacin Compound_Target Mycolic Acid Synthesis (Putative) Compound_Effect Cell Wall Disruption Compound_Target->Compound_Effect Vancomycin_Target Peptidoglycan Synthesis Vancomycin_Effect Cell Wall Disruption Vancomycin_Target->Vancomycin_Effect Linezolid_Target 50S Ribosomal Subunit Linezolid_Effect Inhibition of Protein Synthesis Linezolid_Target->Linezolid_Effect Daptomycin_Target Cell Membrane Daptomycin_Effect Membrane Depolarization Daptomycin_Target->Daptomycin_Effect Ciprofloxacin_Target DNA Gyrase / Topoisomerase IV Ciprofloxacin_Effect Inhibition of DNA Replication Ciprofloxacin_Target->Ciprofloxacin_Effect

Comparative Mechanisms of Action.

Discussion and Future Directions

The in vitro data positions 2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid as a compound with specific activity against Gram-positive bacteria, as evidenced by its MIC of 32 µg/mL against S. aureus.[1] In comparison to the benchmark agents, its potency against this strain is lower than that of Vancomycin, Linezolid, Daptomycin, and Ciprofloxacin. However, the true value of a novel antimicrobial often lies in its potential to circumvent existing resistance mechanisms or to offer a favorable safety profile.

The putative mechanism of mycolic acid synthesis inhibition is particularly intriguing. While this is a well-established target for antimycobacterial drugs like isoniazid, its relevance to other Gram-positive pathogens warrants further investigation. Should this mechanism be confirmed, it could represent a novel approach for treating infections caused by bacteria that possess analogous pathways or are susceptible to this mode of action.

Future research should focus on several key areas:

  • Mechanism of Action Confirmation: Elucidating the precise molecular target of 2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid is critical.

  • Spectrum of Activity: A broader panel of Gram-positive and Gram-negative clinical isolates, including resistant strains, should be tested to fully define its spectrum.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues could lead to the identification of more potent derivatives.

  • In Vivo Efficacy and Toxicity: Preclinical studies in animal models are necessary to assess the compound's therapeutic potential and safety profile.

Conclusion

This comparative guide provides a foundational dataset for the continued evaluation of 2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid as a potential antimicrobial agent. While its in vitro potency against S. aureus is moderate compared to established drugs, its distinct chemical scaffold and potential novel mechanism of action underscore the importance of further research. The detailed protocols and comparative data presented herein offer a robust framework for subsequent investigations aimed at unlocking the full therapeutic potential of this and related compounds in the fight against infectious diseases.

References

  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
  • IDSA. (2024). Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. Infectious Diseases Society of America.
  • BMG LABTECH. (2024, July 30). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]

  • Wroblewska, J., et al. (2021).
  • IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from [Link]

  • CLSI. M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • CLSI. M02: Performance Standards for Antimicrobial Disk Susceptibility Tests.
  • CLSI Broth Microdilution Method for Testing Susceptibility of Malassezia pachyderm
  • Tenover, F. C. (2011). Antimicrobial Susceptibility Testing.
  • CLSI. (2022, June 17). Direct Disk Diffusion Testing From Positive Blood Cultures. Retrieved from [Link]

  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • FDA. (2025, December 15). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]

  • Patel, S. S., et al. (2015). Action and resistance mechanisms of antibiotics: A guide for clinicians. PMC.
  • TeachMePhysiology. (2023, July 17). Antibiotics - Mechanism - Side effects - Organisms. Retrieved from [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Public Health Wales. (n.d.). Susceptibility testing of Staphylococcus aureus to vancomycin. Retrieved from [Link]

  • Redondo, A. C., et al. (2018). Cellular Response to Ciprofloxacin in Low-Level Quinolone-Resistant Escherichia coli. Frontiers in Microbiology.
  • Winder, F. G., & Collins, P. B. (1970). Inhibition by Isoniazid of Synthesis of Mycolic Acids in Mycobacterium tuberculosis. Journal of General Microbiology.
  • Tenover, F. C., et al. (2003). Revision of linezolid disk diffusion quality control guidelines for testing Staphylococcus aureus ATCC 25923: an independent seven-laboratory trial. Journal of Clinical Microbiology.
  • Judge, V., et al. (2012). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research.
  • CLSI. (n.d.). M100™. Retrieved from [Link]

  • Kumar, P., et al. (2011). Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies. Bentham Science Publishers.
  • ResearchGate. (n.d.). Mutant frequency against ciprofloxacin for E. coli ATCC 25922 harboring... Retrieved from [Link]

  • ResearchGate. (2025, August 7). Linezolid resistance in clinical isolates of Staphylococcus aureus. Retrieved from [Link]

  • A Study on Antitubercular and Antimicrobial Activity of Isoniazid Deriv
  • International Journal of Research in Medical Sciences. (2014, September 24). Linezolid resistant Staphylococcus aureus. Retrieved from [Link]

  • FDA. (2004, October 22). Microbiology Review(s). Retrieved from [Link]

  • CDC. (2024, April 15). Laboratory Testing for Vancomycin-resistant Staphylococcus aureus. Retrieved from [Link]

  • Inducing vulnerability to InhA inhibition restores isoniazid susceptibility in drug-resistant Mycobacterium tuberculosis. (2024, April 8). mBio.
  • Simulated microgravity affects ciprofloxacin susceptibility and expression of acrAB-tolC genes in E.
  • What is the mechanism of Isoniazid? (2024, July 17).
  • Isoniazid-induced inhibition of mycolic acid synthesis. (n.d.).
  • PatA Regulates Isoniazid Resistance by Mediating Mycolic Acid Synthesis and Controls Biofilm Formation by Affecting Lipid Synthesis in Mycobacteria. (2023, May 22). Microbiology Spectrum.

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Comparative

Efficacy of 2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid compared to other HIF-1alpha inhibitors

For Researchers, Scientists, and Drug Development Professionals In the landscape of oncology and ischemia research, Hypoxia-Inducible Factor-1 alpha (HIF-1α) has emerged as a critical therapeutic target.[1][2][3] As a ma...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology and ischemia research, Hypoxia-Inducible Factor-1 alpha (HIF-1α) has emerged as a critical therapeutic target.[1][2][3] As a master transcriptional regulator, HIF-1α orchestrates the cellular response to low oxygen conditions (hypoxia), a hallmark of solid tumors and ischemic tissues.[2][4] Its activation drives a cascade of downstream genes involved in angiogenesis, metabolic adaptation, cell survival, and metastasis, making it a pivotal player in disease progression.[1][3] Consequently, the development of potent and selective HIF-1α inhibitors is a major focus of modern drug discovery.[1][2]

This guide provides an in-depth comparison of several prominent HIF-1α inhibitors, detailing their mechanisms of action and presenting supporting experimental data. While the specific compound 2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid is noted for its structural motifs—moieties like trifluoromethylphenyl and isonicotinic acid are known to be present in various biologically active molecules with potential antimicrobial and anticancer properties—there is currently a lack of specific published data identifying it as a direct HIF-1α inhibitor.[5][6][7][8][9] Therefore, this guide will focus on well-characterized inhibitors to provide a clear benchmark for efficacy and experimental validation.

The HIF-1α Signaling Pathway: A Network of Therapeutic Opportunities

Under normal oxygen levels (normoxia), HIF-1α is continuously synthesized but rapidly targeted for degradation. Prolyl hydroxylase domain (PHD) enzymes hydroxylate key proline residues on HIF-1α, allowing the von Hippel-Lindau (VHL) tumor suppressor protein to bind and tag it for proteasomal degradation.[4] In hypoxic conditions, the lack of oxygen as a cofactor inactivates PHDs. This stabilizes HIF-1α, allowing it to translocate to the nucleus, dimerize with its constitutively expressed partner HIF-1β (also known as ARNT), and bind to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, thereby activating their transcription.[4]

This pathway offers multiple points for therapeutic intervention, as illustrated by the diverse mechanisms of the inhibitors discussed below.

Caption: HIF-1α signaling pathway under normoxia and hypoxia, with points of intervention for various inhibitor classes.

Comparative Analysis of HIF-1α Inhibitors

The efficacy of a HIF-1α inhibitor is determined by its mechanism of action, potency (often measured as the half-maximal inhibitory concentration, IC50), and specificity. Below is a comparison of several well-documented inhibitors.

InhibitorMechanism of ActionTargetIC50 ValueKey Features
PX-478 Inhibits HIF-1α at multiple levels, including reducing its mRNA and protein expression, and decreasing its transcriptional activity.[5][10]HIF-1α Expression/Activity~20-50 µM (for HIF-1α inhibition)[11]Orally active, crosses the blood-brain barrier, has shown antitumor activity in xenograft models.[11][12]
KC7F2 Potent inhibitor of the HIF-1 pathway; specifically inhibits HIF-1α protein synthesis without affecting its mRNA transcription.HIF-1α Protein Synthesis~20 µM (cell-based assay)Exhibits enhanced cytotoxicity under hypoxic conditions.
Echinomycin Binds to DNA in a sequence-specific manner, preventing the HIF-1 heterodimer from binding to the HRE in target gene promoters.[9]HIF-1/HRE DNA Binding29.4 pM (highly potent)Highly selective for HIF-1 over other transcription factors like AP-1 or NF-κB; eradicates cancer stem cells.
Chetomin Disrupts the interaction between the C-terminal transactivation domain of HIF-1α and the CH1 domain of the coactivator p300.[9]HIF-1α/p300 Interaction~10 nM (for VEGF expression)Does not affect HIF-1α protein levels but blocks its transcriptional activity.

Detailed Experimental Protocols & Methodologies

To ensure trustworthiness and reproducibility, the evaluation of any HIF-1α inhibitor relies on robust, self-validating experimental systems. Here are the methodologies for key assays.

HRE-Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of HIF-1. It provides a functional readout of the entire signaling cascade.

Causality Behind Experimental Choices:

  • Cell Line Selection: A cell line known to have a robust hypoxic response (e.g., human glioma U251 or hepatocellular carcinoma Hep3B) is used.

  • Reporter Construct: A plasmid containing multiple copies of the HRE sequence upstream of a minimal promoter driving a luciferase gene is transfected into the cells. This ensures that any measured luciferase activity is directly dependent on HIF-1 binding to the HRE.

  • Hypoxia Induction: Cells are typically placed in a hypoxic chamber (e.g., 1% O2) or treated with a hypoxia-mimetic agent like deferoxamine (DFO) or cobalt chloride (CoCl2) to stabilize HIF-1α and activate the reporter.

  • Luciferase Assay: A commercial luciferase assay system is used to measure light output, which is proportional to the transcriptional activity of HIF-1.

Step-by-Step Protocol:

  • Cell Seeding: Plate U251-HRE cells (stably transfected with the reporter construct) in a 96-well plate at a density of 1 x 10^4 cells/well. Allow cells to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of the test inhibitor (e.g., 0.1 nM to 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

  • Hypoxia Induction: Transfer the plate to a hypoxic chamber (1% O2, 5% CO2, 37°C) for 16-24 hours.

  • Cell Lysis: Remove the plate from the chamber, aspirate the medium, and add 50 µL of 1X cell lysis buffer to each well.

  • Luminometry: Add 50 µL of luciferase substrate to each well and immediately measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence values to the vehicle control to determine the percent inhibition and calculate the IC50 value.

HRE Luciferase Assay Workflow A 1. Seed U251-HRE cells in 96-well plate B 2. Treat with HIF-1α Inhibitor A->B C 3. Induce Hypoxia (1% O2, 16-24h) B->C D 4. Lyse Cells C->D E 5. Add Luciferase Substrate D->E F 6. Measure Luminescence E->F G 7. Analyze Data & Calculate IC50 F->G

Caption: Standard workflow for a Hypoxia-Response Element (HRE) luciferase reporter assay.

Western Blot Analysis of HIF-1α Protein Levels

This technique directly measures the amount of HIF-1α protein, making it essential for distinguishing inhibitors that block protein synthesis/stability from those that affect downstream activity.

Causality Behind Experimental Choices:

  • Nuclear Extracts: Since active HIF-1α is located in the nucleus, preparing nuclear extracts enriches the protein of interest, leading to a stronger and cleaner signal compared to whole-cell lysates.

  • Hypoxia Induction: A time course of hypoxic exposure (e.g., 4, 8, 16 hours) is often performed to identify the peak of HIF-1α accumulation.

  • Loading Control: An antibody against a constitutively expressed nuclear protein (e.g., Lamin B1) is used to ensure equal loading of protein in each lane, which is critical for accurate quantification.

Step-by-Step Protocol:

  • Cell Culture & Treatment: Grow cancer cells (e.g., PC-3 prostate cancer cells) in 10 cm dishes. Treat with the inhibitor for a specified time, then expose to hypoxia (1% O2) for 6 hours.

  • Nuclear Extraction: Harvest cells and prepare nuclear extracts using a commercial kit or a buffer-based fractionation method.

  • Protein Quantification: Determine the protein concentration of each extract using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-40 µg of protein from each sample and separate them by size on an 8% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody against HIF-1α (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize HIF-1α levels to the loading control (Lamin B1).

In Vivo Xenograft Tumor Model

This model assesses the therapeutic efficacy of an inhibitor in a living organism, providing crucial data on its bioavailability, stability, and anti-tumor activity.

Causality Behind Experimental Choices:

  • Animal Model: Immunodeficient mice (e.g., Nu/Nu) are used to prevent rejection of the implanted human tumor cells.

  • Tumor Implantation: Human cancer cells (e.g., A549 lung cancer cells) are implanted subcutaneously or orthotopically to establish a solid tumor.

  • Treatment Regimen: The inhibitor is administered via a clinically relevant route (e.g., oral gavage for PX-478) at a dose and schedule determined by prior pharmacokinetic studies.

  • Efficacy Endpoints: Tumor volume is measured regularly with calipers. At the end of the study, tumors are excised, weighed, and can be analyzed for HIF-1α levels and downstream markers of angiogenesis (e.g., CD31 staining).

Step-by-Step Protocol:

  • Cell Preparation: Culture A549 human lung cancer cells and harvest them during the exponential growth phase.

  • Implantation: Inject 1 x 10^6 A549 cells suspended in Matrigel subcutaneously into the flank of each Nu/Nu mouse.

  • Tumor Growth & Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and vehicle control groups.

  • Drug Administration: Administer the HIF-1α inhibitor (e.g., PX-478 at 30 mg/kg) or vehicle control daily via the appropriate route for 14-21 days.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the volume (Volume = 0.5 x Length x Width²).

Conclusion

The inhibition of HIF-1α represents a promising strategy for cancer therapy and the treatment of other hypoxia-driven diseases. The choice of inhibitor depends critically on the desired therapeutic outcome and the specific context of the disease. Inhibitors like Echinomycin offer extraordinary potency by directly targeting the HIF-1/DNA interaction, while compounds such as PX-478 provide a broader inhibition of HIF-1α expression and have the advantage of oral bioavailability. Chetomin and KC7F2 provide alternative mechanisms by disrupting coactivator recruitment and protein synthesis, respectively.

While 2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid remains a compound of interest due to its chemical structure, its efficacy as a HIF-1α inhibitor requires direct experimental validation using the robust assays outlined in this guide. Future research should aim to characterize novel compounds against these established benchmarks to continue advancing the field of HIF-1α-targeted therapeutics.

References

  • Bhatt S, et al. (2024). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. MDPI. Available at: [Link]

  • Nag S, et al. (2023). Targeting HIF-1α by Natural and Synthetic Compounds: A Promising Approach for Anti-Cancer Therapeutics Development. MDPI. Available at: [Link]

  • Zarafu I, et al. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. PubMed. Available at: [Link]

  • Ghotekar S, et al. (2024). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. MDPI. Available at: [Link]

  • Cottam B, et al. (2003). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. PubMed. Available at: [Link]

  • Semenza GL. (2009). HIF-1alpha and cancer therapy. PubMed. Available at: [Link]

  • Albadari N, et al. (2025). Recent Update of Natural Compounds as HIF-1α Inhibitors in Colorectal Carcinoma. Dovepress. Available at: [Link]

  • Gao W, et al. (2023). Inhibition of Hypoxia-Inducible Transcription Factor (HIF-1α) Signaling with Sulfonyl-γ-AApeptide Helices. NIH. Available at: [Link]

  • National Cancer Institute (n.d.). SOP340903: HIF-1alpha Immunoassay. NCI. Available at: [Link]

  • Kong D, et al. (2005). Echinomycin, a small-molecule inhibitor of hypoxia-inducible factor-1 DNA-binding activity. AACR Journals. Available at: [Link]

  • Palayoor ST, et al. (2008). PX-478, an inhibitor of hypoxia-inducible factor-1α, enhances radiosensitivity of prostate carcinoma cells. PMC - NIH. Available at: [Link]

  • Narita T, et al. (2009). (Aryloxyacetylamino)benzoic acid analogues: A new class of hypoxia-inducible factor-1 inhibitors. PubMed. Available at: [Link]

  • Welsh S, et al. (2004). Identification of a novel small molecule HIF-1alpha translation inhibitor. PubMed - NIH. Available at: [Link]

  • Liu X, et al. (2018). Downregulation of HIF-1α inhibits the proliferation and invasion of non-small cell lung cancer NCI-H157 cells. PMC - NIH. Available at: [Link]

  • Wang Z, et al. (2022). HIF1α: A Novel Biomarker with Potential Prognostic and Immunotherapy in Pan-cancer. Hindawi. Available at: [Link]

  • Staab A, et al. (2007). Effects of HIF-1 inhibition by chetomin on hypoxia-related transcription and radiosensitivity in HT 1080 human fibrosarcoma cells. BMC Cancer. Available at: [Link]

  • Koh MY, et al. (2008). Molecular mechanisms for the activity of PX-478, an antitumor inhibitor of the hypoxia-inducible factor-1α. AACR Journals. Available at: [Link]

  • Endo H, et al. (2014). Chetomin, an inhibitor of HIF-1α/p300 interaction, effectively inhibited the growth of MPNST cells and induced their apoptosis by attenuating the transcriptional activity of HIF-1. ResearchGate. Available at: [Link]

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